Product packaging for cis-3-Hexenyl propionate(Cat. No.:CAS No. 33467-74-2)

cis-3-Hexenyl propionate

Cat. No.: B1580597
CAS No.: 33467-74-2
M. Wt: 156.22 g/mol
InChI Key: LGTLDEUQCOJGFP-UHFFFAOYSA-N
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Description

Cis-3-Hexenyl propanoate is a carboxylic ester.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B1580597 cis-3-Hexenyl propionate CAS No. 33467-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(Z)-hex-3-enyl] propanoate
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InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5-
Source PubChem
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InChI Key

LGTLDEUQCOJGFP-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)CC
Source PubChem
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Molecular Formula

C9H16O2
Source PubChem
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DSSTOX Substance ID

DTXSID6047579
Record name (3Z)-Hex-3-en-1-yl propanoate
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Molecular Weight

156.22 g/mol
Source PubChem
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Physical Description

Clear colourless liquid; Green fruity aroma, colourless to pale yellow liquid, Colourless liquid; vegetable aroma
Record name (Z)-3- & (E)-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name cis-3 & trans-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name cis-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

180.00 to 182.00 °C. @ 760.00 mm Hg
Record name cis-3-Hexenyl propanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, Soluble (in ethanol), insoluble in water; soluble in fats, soluble (in ethanol)
Record name (Z)-3- & (E)-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name cis-Hexenyl propionate
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Density

0.857-0.867, 0.887-0.910, 0.888-0.892
Record name (Z)-3- & (E)-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1381/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name cis-3 & trans-2-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/15/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name cis-Hexenyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1283/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

33467-74-2
Record name cis-3-Hexenyl propionate
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Record name 3-Hexenyl propionate, (3Z)-
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Record name 3-Hexen-1-ol, 1-propanoate, (3Z)-
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Record name (3Z)-Hex-3-en-1-yl propanoate
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Record name (Z)-hex-3-enyl propionate
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Record name 3-HEXENYL PROPIONATE, (3Z)-
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Record name cis-3-Hexenyl propanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of cis-3-Hexenyl propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cis-3-Hexenyl propionate, also known by its IUPAC name (Z)-Hex-3-en-1-yl propanoate, is an organic ester that plays a significant role in the flavor and fragrance industries.[1][2] It is a key contributor to the characteristic fresh, green, and fruity aromas associated with freshly cut grass, unripe pears, and apples.[1][3] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and handling protocols, designed to support professionals in research and development. Its unique olfactory profile makes it a valuable compound for creating natural and refreshing sensory experiences in a variety of products.[1][2]

Molecular Structure and Identification

The fundamental properties of this compound are derived from its molecular structure, which features a six-carbon chain with a cis (or Z) configured double bond at the third position, ester-linked to a propionate group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name (3Z)-hex-3-en-1-yl propanoate[4][5]
Synonyms This compound, (Z)-Hex-3-enyl propionate[4]
CAS Number 33467-74-2[2][6][7]
EC Number 251-533-2[7][8]
FEMA Number 3933[2][4][7]
Molecular Formula C₉H₁₆O₂[2][6][7]

| Molecular Weight | 156.22 g/mol [2][4][6] |

Synthesis and Purification

Synthesis Pathway: Fischer Esterification

The primary industrial synthesis of this compound is achieved through the Fischer esterification of cis-3-Hexen-1-ol with propionic acid.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves the removal of water to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle. The choice of this pathway is dictated by the high availability of the starting materials and the efficiency of the esterification process.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product cis-3-Hexen-1-ol cis-3-Hexen-1-ol Esterification Esterification cis-3-Hexen-1-ol->Esterification Propionic Acid Propionic Acid Propionic Acid->Esterification Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄) Acid Catalyst (e.g., H₂SO₄)->Esterification Heat Heat Heat->Esterification Water Removal (e.g., Dean-Stark) Water Removal (e.g., Dean-Stark) Water Removal (e.g., Dean-Stark)->Esterification Neutralization (Wash) Neutralization (Wash) Esterification->Neutralization (Wash) Drying Drying Neutralization (Wash)->Drying Purification (Distillation) Purification (Distillation) Drying->Purification (Distillation) This compound This compound Purification (Distillation)->this compound

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis
  • Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: Equimolar amounts of cis-3-Hexen-1-ol and propionic acid are added to the flask, along with a suitable solvent (e.g., toluene) to facilitate azeotropic water removal.

  • Catalysis: A catalytic amount of a strong acid (e.g., 0.5 mol% p-toluenesulfonic acid) is introduced into the reaction mixture.

  • Reaction: The mixture is heated to reflux. The water-toluene azeotrope collects in the Dean-Stark trap, effectively removing the water byproduct and driving the reaction to completion. The reaction progress is monitored by Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled. It is then washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Drying & Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ester is then purified via fractional vacuum distillation to yield high-purity this compound.

Physicochemical Properties

The physical properties of this compound are critical for its application in formulations, defining its behavior in various matrices.

Table 2: Key Physicochemical Data

Property Value Source(s)
Appearance Colorless, clear mobile liquid [2][7][9]
Odor Profile Fresh, green, fruity, vegetable-like [1][7][10]
Boiling Point 182 °C at 760 mmHg; 83 °C at 17 mmHg [9][11][12]
Flash Point ~66 - 78 °C (150 - 172 °F) [6][7][9][11]
Density 0.885 - 0.897 g/mL at 20-25 °C [6][7][9][11]
Refractive Index (n20/D) 1.426 - 1.435 [2][6][7][9]
Solubility Insoluble in water; soluble in alcohol and fats [4][7][8][9]
Vapor Density 5.3 (Air = 1) [10]

| logP (o/w) | 2.909 (estimated) |[10] |

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of this compound.

  • Mass Spectrometry (GC-MS): Under electron ionization (EI), the molecule fragments predictably. The molecular ion peak (M⁺) at m/z 156 may be observed. Key fragments include a prominent peak at m/z 57 corresponding to the propionyl cation [CH₃CH₂CO]⁺, and fragments arising from the cleavage of the hexenyl chain, such as at m/z 67 and m/z 82.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorptions that confirm its functional groups.

    • ~1735-1745 cm⁻¹: A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ester group.

    • ~1180 cm⁻¹: A strong C-O stretch associated with the ester linkage.

    • ~3010 cm⁻¹: A medium C-H stretch for the vinylic hydrogens on the cis-double bond.

    • ~1655 cm⁻¹: A weak to medium C=C stretch of the internal cis-alkene. The cis-configuration often results in a weaker C=C stretching absorption compared to its trans-isomer.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule's hydrogen environments.

    • ~0.95 ppm (triplet): The terminal methyl group of the hexenyl chain (-CH=CH-CH₂-CH₂-CH₃ ).

    • ~1.15 ppm (triplet): The methyl group of the propionate moiety (O=C-CH₂-CH₃ ).

    • ~2.05 ppm (quintet): The methylene group adjacent to the methyl group in the hexenyl chain (-CH=CH-CH₂-CH₂ -CH₃).

    • ~2.30 ppm (quartet): The methylene group of the propionate moiety (O=C-CH₂ -CH₃), deshielded by the adjacent carbonyl group.

    • ~2.45 ppm (quartet): The allylic methylene group (-CH=CH-CH₂ -CH₂-), deshielded by the double bond.

    • ~4.10 ppm (triplet): The methylene group attached to the ester oxygen (-O-CH₂ -CH₂-), which is the most downfield aliphatic signal due to the strong deshielding effect of the oxygen.

    • ~5.30-5.60 ppm (multiplet): The two vinylic protons (-CH =CH -), which exhibit complex splitting due to coupling with each other and the adjacent methylene groups.

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon skeleton.

    • ~9 ppm & ~14 ppm: The two methyl carbons.

    • ~21 ppm & ~27 ppm: The two non-allylic/non-acyl methylene carbons.

    • ~28 ppm: The methylene carbon of the propionate group.

    • ~64 ppm: The methylene carbon attached to the ester oxygen (-O-CH₂ -).

    • ~123 ppm & ~135 ppm: The two sp² hybridized carbons of the C=C double bond.

    • ~174 ppm: The carbonyl carbon of the ester, which is the most downfield signal.

Chemical Reactivity and Stability

A thorough understanding of the molecule's stability is essential for its proper storage and formulation.

  • Stability: Under recommended storage conditions—in tightly sealed containers in a cool, dry, and well-ventilated area away from light and ignition sources—this compound is stable.[6][7][8] The typical shelf life is cited as 12 to 36 months.[6][9]

  • Reactivity:

    • Hydrolysis: As an ester, it is susceptible to hydrolysis under strongly acidic or alkaline conditions, which would cleave the molecule back into cis-3-Hexen-1-ol and propionic acid.[6] This reaction is accelerated by heat and the presence of water.

    • Oxidation: The alkene functional group can be a site for oxidation. Therefore, contact with strong oxidizing agents should be avoided.[8]

    • Combustibility: The compound is a combustible liquid with a flash point around 66 °C, requiring precautions against heat, sparks, and open flames.[6][11][13]

G cluster_stable Stable Conditions cluster_degradation Degradation Pathways cluster_products Degradation Products CHP This compound Cool_Dry Cool, Dry, Dark Sealed_Container Tightly Sealed Container Inert_Atmosphere Inert Atmosphere Hydrolysis Hydrolysis (Acid/Base, H₂O, Heat) CHP->Hydrolysis Susceptible To Oxidation Oxidation (Oxidizing Agents, Light) CHP->Oxidation Susceptible To Products_H cis-3-Hexen-1-ol + Propionic Acid Hydrolysis->Products_H Products_O Oxidized Byproducts Oxidation->Products_O

Caption: Stability and degradation pathways for this compound.

Safety and Toxicological Profile

Safe handling is paramount when working with any chemical substance. The following data is compiled from Safety Data Sheets (SDS).

Table 3: Toxicological and Safety Data

Parameter Value / Information Source(s)
GHS Hazard Statements H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [8][14][15]
GHS Signal Word Warning [13][14]
Acute Toxicity (Oral, Rat) LD50 > 5,000 mg/kg [8]
Acute Toxicity (Dermal, Rabbit) LD50 > 5,000 mg/kg [8]

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. |[4] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear appropriate safety glasses with side shields or chemical goggles.[8]

    • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber).[8]

    • Body Protection: A lab coat or impervious clothing should be worn to prevent skin contact.[8]

  • Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[8][13]

Applications in Research

Beyond its primary use in flavors and fragrances, this compound serves as a useful model compound in several research areas:

  • Food Science: Research into its potential antimicrobial properties for extending the shelf life of food products.[2]

  • Agricultural Science: Its ability to mimic fruit scents is being explored for use in sustainable agriculture as a natural attractant for pollinators or in pest management strategies.[2]

  • Chemical Synthesis: Utilized as a model ester to investigate reaction kinetics, catalyst efficiency, and the behavior of bifunctional molecules (containing both ester and alkene groups) in various chemical transformations.[2]

References

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-3-Hexenyl propionate (CAS 33467-74-2)

This document provides a comprehensive technical overview of this compound (CAS 33467-74-2), an organic ester valued for its unique sensory characteristics and diverse applications. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, drug development, and flavor and fragrance formulation, offering insights into its chemical properties, synthesis, analysis, applications, and handling protocols.

Core Compound Identity and Physicochemical Properties

This compound, also known as (Z)-Hex-3-enyl propanoate, is a key aroma chemical belonging to the ester family.[1] It is primarily recognized for its powerful and intensely fresh, green, and fruity aroma, often compared to the waxy skin of a crisp green apple or an unripe pear.[2] This distinct olfactory profile makes it a valuable ingredient in numerous commercial formulations.[3] The compound exists as a colorless liquid under standard conditions and is stable under recommended storage.[4][5]

Below is a summary of its key physicochemical properties, critical for precise formulation and quality control.

PropertyValueSource(s)
CAS Number 33467-74-2[3][6]
Molecular Formula C₉H₁₆O₂[3][6]
Molecular Weight 156.22 g/mol [3][7]
Appearance Colorless, clear mobile liquid[3][5][8]
Odor Profile Intense green, fruity (apple, pear), waxy, vegetable-like[2][9][10]
Density Approx. 0.885 - 0.897 g/mL at 20-25°C[4][5][7]
Refractive Index (nD20) Approx. 1.426 - 1.435[3][4][6]
Boiling Point ~182°C (at 760 mmHg); 83°C (at 17 mmHg)[5][11]
Flash Point ~66°C (150.8°F) - Combustible Liquid[4][5][12]
Purity (by GC) ≥97%[7][8][9]
Solubility Insoluble in water; Soluble in alcohol and other organic solvents[5][]
FEMA Number 3933[3][6][14]

Synthesis Pathway: Esterification

The industrial production of this compound is typically achieved through the direct esterification of cis-3-Hexenol (leaf alcohol) with propionic acid.[1][2] This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react, usually in the presence of an acid catalyst, to form an ester and water. The process must be carefully controlled to maintain the cis (or Z) configuration of the double bond, which is crucial for the desired odor profile.

G cluster_reactants Reactants cluster_products Products cis_hexenol cis-3-Hexenol (Leaf Alcohol) process_label Esterification cis_hexenol->process_label prop_acid Propionic Acid prop_acid->process_label ester This compound water Water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->process_label process_label->ester process_label->water

Caption: Synthesis of this compound via Fischer Esterification.

Analytical Workflow for Quality Assurance

Ensuring the purity and identity of this compound is paramount, particularly for applications in food, fragrance, and pharmaceuticals. The primary analytical method for this purpose is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for structural confirmation.[15]

Standard Operating Protocol: Purity Assay by Gas Chromatography

This protocol outlines a self-validating system for determining the purity of a this compound sample.

  • System Preparation:

    • Instrument: Gas Chromatograph with FID.

    • Column: A mid-polarity column (e.g., DB-5 or equivalent) is typically suitable. Dimensions: 30 m length, 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Temperatures: Set injector port to 250°C and detector to 280°C.

  • Sample and Standard Preparation:

    • Prepare a certified reference standard of this compound at a known concentration (e.g., 1000 µg/mL) in a suitable solvent like ethanol.

    • Prepare the unknown sample at the same concentration.

  • Chromatographic Run:

    • Injection: Inject 1 µL of the sample.

    • Oven Program: Start at 60°C, hold for 2 minutes. Ramp up to 240°C at a rate of 10°C/minute. Hold at 240°C for 5 minutes. This temperature program ensures separation from volatile impurities and less volatile contaminants.

  • Data Analysis & System Validation:

    • Identification: The retention time of the main peak in the sample chromatogram must match that of the reference standard.

    • Quantification: Calculate the area percentage of the main peak. The purity should meet the specification, typically >97%.[7][9]

    • Validation: Periodically run the reference standard to check for retention time drift and response factor consistency, ensuring the system remains in a validated state.

Caption: Analytical workflow for quality control of this compound.

Industrial and Research Applications

The unique properties of this compound lend it to a variety of applications across different sectors.

  • Flavor and Fragrance Industry: This is its primary market. It is extensively used to impart fresh, green, and fruity notes in perfumes, personal care products (lotions, shampoos), and air fresheners.[1][3] In flavor formulations, it provides a natural-smelling green apple and pear character, enhancing the authenticity of fruit flavors like pineapple, mango, and raspberry.[9][10] Its role is to transform simple fruity accords into more photorealistic and complex sensory experiences.[2]

  • Cosmetics: Beyond its use as a perfuming agent, it enhances the overall sensory appeal of cosmetic products.[1][16]

  • Agricultural Sector: Research has shown its potential as a natural attractant for pollinators and in pest management strategies.[3] Its ability to mimic fruit scents can be leveraged to attract beneficial insects, supporting sustainable agriculture.[3]

  • Research Applications: In a laboratory context, it serves as a model compound for investigating the chemical behavior and interactions of esters.[16] It is also used in the study of anti-inflammatory and antioxidant properties.[]

Safety, Handling, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound and ensure user safety.

Toxicological Profile and Hazards
  • Acute Toxicity: The compound has a low acute toxicity profile, with an oral LD50 in rats greater than 5000 mg/kg and a dermal LD50 in rabbits also exceeding 5000 mg/kg.[9][12]

  • Irritation: It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[7][12][17] Direct contact should be avoided.

  • GHS Hazard Statements: Common classifications include H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7][12]

Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use only in well-ventilated areas or outdoors to avoid inhaling vapors.[12][17]

  • PPE: Wear protective gloves (chemically resistant), safety glasses with side-shields, and appropriate lab clothing.[12][17]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[17][18] Use appropriate extinguishing media (e.g., alcohol foam, carbon dioxide) in case of fire.[12]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place, protected from light.[6][19] Containers should be tightly closed to prevent moisture ingress and oxidation.[4][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases, which can promote hydrolysis.[4][12]

  • Shelf Life: When stored correctly, the typical shelf life is between 12 and 36 months, after which quality should be re-assessed before use.[4][5][]

Conclusion

This compound (CAS 33467-74-2) is a versatile and high-impact specialty chemical. Its distinctive green and fruity aroma profile makes it indispensable in the flavor and fragrance industries. For researchers and developers, a thorough understanding of its physicochemical properties, synthesis, and safe handling protocols is essential for its effective and safe application. With emerging uses in agriculture and ongoing research, this compound remains a compound of significant scientific and commercial interest.

References

An In-depth Technical Guide to the Molecular Structure of cis-3-Hexenyl propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of cis-3-Hexenyl propionate (CAS No. 33467-74-2), an ester of significant interest in the flavor, fragrance, and cosmetic industries.[1] Renowned for its powerful, fresh green, and fruity aroma reminiscent of unripe pear and green apple, its organoleptic properties are intrinsically linked to its specific molecular architecture.[2] This document delineates the structural elucidation of this compound through a detailed analysis of its spectroscopic data. Furthermore, it covers its physicochemical properties, a standard synthesis protocol, and the critical relationship between its structure and its sensory characteristics. This guide is intended for researchers, chemists, and formulation scientists engaged in drug development, food science, and perfumery.

Introduction

This compound, also known by its IUPAC name (Z)-hex-3-enyl propanoate, is a volatile organic compound naturally found in various fruits and plants, contributing to their characteristic fresh and fruity scents.[3][4] Its commercial importance lies in its application as a flavoring agent and fragrance ingredient in a wide array of consumer products, from perfumes and personal care items to food and beverages.[4][5] The molecule's distinct aroma profile is primarily dictated by two key structural features: a six-carbon chain containing a cis (or Z) configured double bond and a propionate ester functional group.[2][6] Understanding the precise molecular geometry, electronic distribution, and spectroscopic fingerprints of this compound is paramount for quality control, synthesis optimization, and the development of novel applications.

Molecular Identity and Physicochemical Properties

A clear definition of a molecule's identity and physical characteristics is the foundation of all further chemical investigation. These properties are critical for predicting its behavior in various matrices, ensuring purity, and designing appropriate handling and storage protocols.[7]

Key Identifiers:

  • IUPAC Name: (Z)-hex-3-enyl propanoate[3]

  • Common Names: this compound, (Z)-3-Hexenyl propionate[]

  • CAS Number: 33467-74-2

  • Molecular Formula: C₉H₁₆O₂[9]

  • Molecular Weight: 156.22 g/mol

  • FEMA Number: 3933[9]

The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Appearance Clear, colorless liquid[9]
Odor Profile Intensely green, sweet, fruity, with waxy and fatty notes[2][]
Boiling Point 180-197°C at 760 mmHg[3][]
Density Approx. 0.885 - 0.897 g/mL at 20°C[9]
Refractive Index Approx. 1.426 - 1.435 at 20°C[9]
Solubility Insoluble in water; soluble in alcohol[][9]
Flash Point Approx. 78°C[9]

Structural Elucidation: A Spectroscopic Deep Dive

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom. The key diagnostic signals for this compound are:

    • Olefinic Protons (H-3, H-4): Two protons on the cis-double bond are expected to appear as a complex multiplet in the range of δ 5.2-5.6 ppm. The cis coupling constant (J-value) between these protons is typically smaller (around 10-12 Hz) compared to a trans isomer, which is a definitive marker for the (Z)-stereochemistry.

    • Ester Methylene Protons (H-1'): The two protons on the carbon adjacent to the ester oxygen (CH₂-O) are deshielded and would appear as a triplet around δ 4.1-4.3 ppm.

    • Allylic Protons (H-2): The two protons adjacent to the double bond (C=C-CH₂) would be found as a quartet around δ 2.3-2.5 ppm.

    • Propionate Methylene Protons (H-2'): The quartet from the methylene group of the propionate moiety would appear around δ 2.2-2.4 ppm.

    • Terminal Methyl Protons (H-6, H-3'): The two methyl groups (one from the hexenyl chain and one from the propionate chain) would appear as triplets around δ 0.9-1.2 ppm.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments.

    • Carbonyl Carbon (C-1'): The ester carbonyl carbon is the most deshielded, appearing around δ 173-175 ppm.

    • Olefinic Carbons (C-3, C-4): The two sp² hybridized carbons of the double bond would be found in the δ 120-135 ppm region.

    • Ester Methylene Carbon (C-1): The carbon attached to the ester oxygen (CH₂-O) would appear around δ 60-65 ppm.

    • Other Aliphatic Carbons: The remaining sp³ carbons would appear in the upfield region of the spectrum (δ 10-40 ppm).

IR spectroscopy is used to identify the functional groups present in a molecule.

  • C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is the most prominent feature, characteristic of the carbonyl group in a saturated ester.

  • C-O Stretch: A strong band in the region of 1150-1250 cm⁻¹ corresponds to the C-O single bond stretching of the ester group.

  • C=C Stretch: A medium to weak absorption around 1650-1660 cm⁻¹ indicates the presence of the C=C double bond.

  • =C-H Stretch (cis): A peak around 3010-3030 cm⁻¹ is indicative of the C-H stretching on the double bond.

  • C-H Stretch (Aliphatic): Multiple bands below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, correspond to the C-H stretching of the aliphatic parts of the molecule.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 156 , corresponding to the molecular weight of C₉H₁₆O₂.

  • Key Fragmentation: A characteristic fragmentation pattern would be the loss of the propionyloxy group ([M-73]⁺) or the entire propionate moiety, leading to a fragment corresponding to the hexenyl cation at m/z 83. Another common fragmentation is a McLafferty rearrangement, which can provide further structural confirmation.

Synthesis and Stereochemistry

The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of cis-3-Hexen-1-ol with propionic acid, typically in the presence of an acid catalyst.[2][4]

The synthesis pathway is a direct esterification reaction. The preservation of the cis stereochemistry of the double bond from the starting alcohol is critical to achieving the desired odor profile.

G cluster_reactants Reactants cluster_process Process Reactant1 cis-3-Hexen-1-ol Reaction Fischer Esterification (Heating under reflux) Reactant1->Reaction Reactant2 Propionic Acid Reactant2->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Catalyzes Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Crude Product Purification Distillation Workup->Purification Organic Layer Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

  • Charging the Reactor: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add cis-3-Hexen-1-ol (1.0 eq), propionic acid (1.2 eq), and a hydrocarbon solvent (e.g., toluene) to facilitate water removal.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq).

  • Reaction: Heat the mixture to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water formation or using techniques like Gas Chromatography (GC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by vacuum distillation to obtain the final high-purity this compound.

Structure-Activity Relationship

The unique sensory profile of this compound is a direct result of its molecular structure.

G cluster_features Key Structural Features cluster_properties Resulting Organoleptic Properties Molecule This compound CisBond cis (Z) Double Bond Molecule->CisBond EsterGroup Propionate Ester Molecule->EsterGroup ChainLength Six-Carbon Chain Molecule->ChainLength GreenNote Intense 'Green' Note (cut grass) CisBond->GreenNote contributes to FruityNote Fruity, Waxy Note (unripe pear/apple) EsterGroup->FruityNote imparts Volatility Optimal Volatility (Top/Middle Note) ChainLength->Volatility determines

Caption: Relationship between structure and sensory properties.

  • The cis-Double Bond: The Z-configuration at the C3-C4 position is crucial. It imparts the characteristic, sharp "green" note. The corresponding trans-isomer has a distinctly different, less desirable odor profile.

  • The Propionate Ester: The propionate group adds the sweet, fruity, and slightly fatty/waxy character that softens the sharp green note, creating a more complex and natural-smelling aroma.[2] Esters with different chain lengths (e.g., acetate, butyrate) produce noticeably different fruit notes.

  • Overall Volatility: The molecular weight of 156.22 g/mol provides an optimal volatility, making it an effective top-to-middle note in fragrance compositions, delivering an immediate and recognizable fresh impact.[2]

Conclusion

The molecular structure of this compound is a classic example of how precise atomic arrangement dictates the macroscopic properties of a compound. Its identity is unequivocally established by a combination of NMR, IR, and MS data, which together map its carbon framework, confirm its functional groups, and verify its molecular weight. The synthetic pathway via Fischer esterification is straightforward, yet requires careful control to preserve the vital cis-stereochemistry of the C3-C4 double bond. It is this specific geometric isomerism, in concert with the propionate ester moiety, that endows this compound with its commercially valuable and sensorially distinct fresh, green, and fruity aroma. This guide provides the foundational chemical knowledge necessary for its effective application and for future research into novel aroma compounds.

References

The Biosynthesis of cis-3-Hexenyl Propionate: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biosynthetic pathway of cis-3-Hexenyl propionate, a significant contributor to the characteristic "green" and fruity aromas of many plants. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed understanding of the enzymatic cascade, regulatory nuances, and robust analytical methodologies for studying this pathway.

Introduction: The Aromatic Signature of Plant Life

This compound belongs to the family of green leaf volatiles (GLVs), a class of C6 compounds responsible for the fresh scent of newly mown grass and damaged leaves.[1] These molecules are not merely aromatic bystanders; they are crucial signaling molecules in plant defense, mediating interactions with herbivores, pathogens, and even neighboring plants.[2] this compound, an ester, is formed from the alcohol precursor cis-3-Hexen-1-ol and propionic acid.[3] Its biosynthesis is a testament to the intricate and responsive metabolic networks within plants, primarily triggered by biotic and abiotic stresses.[1]

The Core Biosynthetic Pathway: From Fatty Acids to Fruity Esters

The synthesis of this compound is a multi-step enzymatic process that begins with the liberation of fatty acids from cell membranes and culminates in a final esterification step. The pathway can be conceptually divided into two interconnected routes: the formation of the alcohol moiety (cis-3-Hexen-1-ol) via the lipoxygenase (LOX) pathway, and the generation of the acyl donor (propionyl-CoA), followed by their condensation.

The Lipoxygenase (LOX) Pathway: Genesis of the C6 Alcohol

The production of cis-3-Hexen-1-ol is a well-characterized branch of the oxylipin pathway.[2]

  • Lipoxygenase (LOX) Action : The pathway is initiated by the dioxygenation of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), by lipoxygenase (LOX) enzymes.[4] LOX introduces a hydroperoxy group at the C-13 position, forming 13-hydroperoxy-linolenic acid (13-HPOT).[5]

  • Hydroperoxide Lyase (HPL) Cleavage : The unstable 13-HPOT is then cleaved by hydroperoxide lyase (HPL), yielding a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.[6]

  • Alcohol Dehydrogenase (ADH) Reduction : Finally, (Z)-3-hexenal is reduced to its corresponding alcohol, cis-3-Hexen-1-ol (also known as leaf alcohol), by the action of alcohol dehydrogenase (ADH).[7][8]

LOX_Pathway cluster_0 Lipoxygenase (LOX) Pathway alpha_Linolenic_Acid α-Linolenic Acid 13_HPOT 13-Hydroperoxy-linolenic acid (13-HPOT) alpha_Linolenic_Acid->13_HPOT Lipoxygenase (LOX) Z_3_Hexenal (Z)-3-Hexenal 13_HPOT->Z_3_Hexenal Hydroperoxide Lyase (HPL) cis_3_Hexen_1_ol cis-3-Hexen-1-ol Z_3_Hexenal->cis_3_Hexen_1_ol Alcohol Dehydrogenase (ADH)

Caption: The Lipoxygenase (LOX) pathway for cis-3-Hexen-1-ol biosynthesis.

The Propionyl-CoA Branch: Sourcing the Acyl Donor

The propionyl moiety of this compound is derived from propionyl-CoA. In plants, propionyl-CoA is primarily synthesized through the catabolism of certain amino acids and odd-chain fatty acids.[9][10] Key precursor amino acids include methionine, valine, isoleucine, and threonine.[9] The degradation of these amino acids converges on the formation of propionyl-CoA, which can then enter various metabolic pathways, including ester biosynthesis.

Propionyl_CoA_Biosynthesis cluster_1 Propionyl-CoA Biosynthesis Amino_Acids Amino Acids (Valine, Isoleucine, Methionine, Threonine) Propionyl_CoA Propionyl-CoA Amino_Acids->Propionyl_CoA Catabolism Odd_Chain_Fatty_Acids Odd-Chain Fatty Acids Odd_Chain_Fatty_Acids->Propionyl_CoA β-oxidation

Caption: Major pathways for propionyl-CoA biosynthesis in plants.

The Final Assembly: Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the esterification of cis-3-Hexen-1-ol with propionyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT) .[11][12] AATs are a large family of enzymes responsible for the synthesis of a wide variety of volatile esters that contribute to the aroma and flavor of fruits and flowers.[13] The availability of both the alcohol and the acyl-CoA substrate, as well as the specific expression and activity of AATs, are critical control points for the production of this compound.[11]

Final_Esterification cluster_2 Final Esterification Step cis_3_Hexen_1_ol cis-3-Hexen-1-ol cis_3_Hexenyl_propionate This compound cis_3_Hexen_1_ol->cis_3_Hexenyl_propionate Propionyl_CoA Propionyl-CoA Propionyl_CoA->cis_3_Hexenyl_propionate Alcohol Acyltransferase (AAT)

Caption: The final esterification step catalyzed by Alcohol Acyltransferase.

Experimental Protocols for Pathway Elucidation

The study of the this compound biosynthetic pathway requires a suite of robust experimental protocols to assay enzyme activities and quantify intermediates and the final product.

Enzyme Activity Assays

Table 1: Summary of Enzyme Assays

EnzymeAssay PrincipleSubstrate(s)Product(s) MonitoredDetection Method
Lipoxygenase (LOX)Measures the formation of hydroperoxides.α-linolenic acid13-hydroperoxy-linolenic acidSpectrophotometry (A234 nm) or FOX assay
Hydroperoxide Lyase (HPL)Measures the decrease in hydroperoxide substrate.13-hydroperoxy-linolenic acid(Z)-3-hexenalSpectrophotometry (decrease at A234 nm) or GC-MS of aldehyde product
Alcohol Dehydrogenase (ADH)Measures the oxidation of NADH or NADPH.(Z)-3-hexenal, NADH/NADPHcis-3-Hexen-1-ol, NAD+/NADP+Spectrophotometry (decrease at A340 nm)
Alcohol Acyltransferase (AAT)Measures the formation of the ester product.cis-3-Hexen-1-ol, propionyl-CoAThis compoundGC-MS

Detailed Protocol: Lipoxygenase (LOX) Activity Assay (Spectrophotometric Method) [14][15]

  • Reagent Preparation :

    • Substrate solution: Prepare a 10 mM stock solution of α-linolenic acid in ethanol.

    • Assay buffer: 0.1 M sodium phosphate buffer, pH 6.5.

  • Enzyme Extraction :

    • Homogenize fresh plant tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Use the supernatant as the crude enzyme extract.

  • Assay Procedure :

    • In a quartz cuvette, mix 950 µL of assay buffer and 20 µL of the enzyme extract.

    • Initiate the reaction by adding 30 µL of the α-linolenic acid stock solution.

    • Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes using a spectrophotometer.

    • Calculate the enzyme activity based on the initial linear rate of change in absorbance, using the molar extinction coefficient for conjugated dienes (ε = 25,000 M⁻¹ cm⁻¹).

Detailed Protocol: Hydroperoxide Lyase (HPL) Activity Assay (Spectrophotometric Method) [6][16]

  • Substrate Preparation (13-HPOT) :

    • Synthesize 13-HPOT from α-linolenic acid using soybean lipoxygenase as described in the literature.[17]

  • Enzyme Extraction :

    • Follow the same procedure as for LOX extraction.

  • Assay Procedure :

    • In a quartz cuvette, mix 970 µL of 0.1 M sodium phosphate buffer (pH 6.5) and 20 µL of the enzyme extract.

    • Initiate the reaction by adding 10 µL of the 13-HPOT substrate solution.

    • Monitor the decrease in absorbance at 234 nm for 3-5 minutes.

    • Calculate HPL activity based on the rate of substrate consumption.

Detailed Protocol: Alcohol Acyltransferase (AAT) Activity Assay [11]

  • Reagent Preparation :

    • Substrate solutions: Prepare 10 mM stock solutions of cis-3-Hexen-1-ol and propionyl-CoA in appropriate solvents.

    • Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT.

  • Enzyme Extraction :

    • Homogenize plant tissue in an extraction buffer containing protease inhibitors.

    • Centrifuge and use the supernatant for the assay.

  • Assay Procedure :

    • In a sealed GC vial, combine 450 µL of assay buffer, 20 µL of enzyme extract, 10 µL of cis-3-Hexen-1-ol stock, and 10 µL of propionyl-CoA stock.

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Stop the reaction by adding a small volume of saturated NaCl solution.

    • Extract the formed ester with an organic solvent (e.g., hexane or diethyl ether) containing an internal standard.

    • Analyze the organic phase by GC-MS.

Product Identification and Quantification: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds like this compound and its precursors.[3][18]

Detailed Protocol: GC-MS Analysis of Volatiles [3][19]

  • Sample Preparation :

    • For in vivo analysis, collect headspace volatiles from mechanically damaged plant tissue using solid-phase microextraction (SPME).

    • For in vitro assays, perform a liquid-liquid extraction of the reaction mixture as described in the AAT assay protocol.

  • GC-MS Conditions :

    • Column : A polar capillary column (e.g., DB-WAX or HP-INNOWAX) is recommended for good separation of volatile esters.[3][19]

    • Injector : Splitless injection is often used for trace analysis.

    • Oven Temperature Program : A typical program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 240°C) to elute all compounds of interest.

    • Carrier Gas : Helium at a constant flow rate.

    • MS Detector : Operate in electron ionization (EI) mode. Collect data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Data Analysis :

    • Identify compounds by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantify the target compounds by generating a calibration curve using an internal standard.

Experimental_Workflow cluster_3 Experimental Workflow for Pathway Analysis Plant_Tissue Plant Tissue Enzyme_Extraction Enzyme Extraction Plant_Tissue->Enzyme_Extraction LOX_Assay LOX Assay Enzyme_Extraction->LOX_Assay HPL_Assay HPL Assay Enzyme_Extraction->HPL_Assay ADH_Assay ADH Assay Enzyme_Extraction->ADH_Assay AAT_Assay AAT Assay Enzyme_Extraction->AAT_Assay GC_MS_Analysis GC-MS Analysis AAT_Assay->GC_MS_Analysis Data_Analysis Data Analysis and Pathway Reconstruction GC_MS_Analysis->Data_Analysis

References

A Technical Guide to the Natural Occurrence of cis-3-Hexenyl propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

cis-3-Hexenyl propionate, a volatile organic compound (VOC) renowned for its potent green, fruity aroma reminiscent of fresh-cut grass, unripe pear, and apple skin, is a significant component in the chemical language of the natural world.[1][2] As a carboxylic ester, its presence is documented across a diverse range of botanical species, where it plays a crucial role in plant physiology, defense mechanisms, and ecological interactions.[3][4] This guide provides an in-depth exploration of the natural occurrence of this compound, detailing its distribution in the plant kingdom, its biosynthetic origins via the lipoxygenase pathway, and its functional significance. Furthermore, we present a validated analytical workflow for its extraction and quantification from complex natural matrices, offering researchers and industry professionals a comprehensive resource for the study and application of this important natural volatile.

Introduction: The Chemical and Sensory Profile of this compound

This compound (CAS No. 33467-74-2), systematically named [(Z)-hex-3-enyl] propanoate, is an ester formed from cis-3-Hexenol (leaf alcohol) and propionic acid.[1][3] It is a colorless to pale yellow liquid characterized by a powerful and intensely fresh, green, and fruity odor profile.[3][5] This distinct aroma contributes significantly to the natural scent profiles of many fruits and flowers, making it a valuable compound in the flavor and fragrance industries for creating realistic fruit and floral accords, particularly for apple, pear, and tropical notes.[2][5][6]

Key Chemical Properties:

  • Molecular Formula: C₉H₁₆O₂[3][7]

  • Molecular Weight: 156.22 g/mol [2][7]

  • Boiling Point: 180-182 °C at 760 mmHg; 83 °C at 17 mmHg[2][3][8]

  • Solubility: Insoluble in water, soluble in ethanol.[3]

Natural Distribution Across the Plant Kingdom

This compound is a constituent of the volatile emissions of numerous plant species. Its precursor, cis-3-Hexenol, is a ubiquitous "green leaf volatile" (GLV) produced by nearly all green plants upon tissue damage.[4][9][10] The subsequent esterification to this compound occurs in specific species, contributing to their unique aromatic bouquets.

Plant/Fruit SpeciesFamilyCommon NameSignificance/Notes
Malus domesticaRosaceaeAppleContributes to the characteristic "green apple" aroma, particularly in the skin.[1] Its concentration can vary with cultivar and ripeness.[11]
Pyrus communisRosaceaePearImparts a waxy, unripe pear scent, crucial for the fruit's authentic flavor profile.[1][5]
Passiflora edulisPassifloraceaePassion FruitIdentified as a volatile component, adding to the complex tropical aroma.[12]
Mangifera indicaAnacardiaceaeMangoFound among the numerous volatile compounds that define the mango's aroma.[13]
Camellia sinensisTheaceaeTeaA natural component of tea leaves, contributing to the fresh, green notes of certain tea varieties.[14]
Gardenia jasminoidesRubiaceaeGardeniaPresent in the floral headspace, adding a green nuance to the flower's powerful scent.[14]

Biosynthesis: The Lipoxygenase (LOX) Pathway

The formation of this compound in plants is a multi-step enzymatic process originating from the lipoxygenase (LOX) pathway. This pathway is a primary response to mechanical damage, such as herbivory or cutting, which initiates the release of characteristic C6-volatiles, or green leaf volatiles (GLVs).[9][10][15]

Causality of the Pathway: The process begins with polyunsaturated fatty acids like linolenic acid, which are abundant in plant cell membranes.

  • Lipoxygenase (LOX) Action: Upon tissue damage, LOX enzymes oxygenate linolenic acid to form 13-hydroperoxy-linolenic acid.

  • Hydroperoxide Lyase (HPL) Cleavage: This unstable intermediate is rapidly cleaved by the enzyme hydroperoxide lyase (HPL) into two smaller molecules: the 12-carbon compound traumatin and the 6-carbon aldehyde, (Z)-3-hexenal.[4][10]

  • Alcohol Dehydrogenase (ADH) Reduction: (Z)-3-hexenal is then reduced by alcohol dehydrogenase (ADH) to its corresponding alcohol, (Z)-3-hexenol (cis-3-Hexenol), also known as leaf alcohol.

  • Alcohol Acyltransferase (AAT) Esterification: In the final, crucial step, the enzyme alcohol acyltransferase (AAT) catalyzes the esterification of cis-3-Hexenol with a propionyl-CoA donor, yielding this compound. The availability of specific AAT enzymes and acyl-CoA donors determines whether and in what quantity the propionate ester is formed.[16]

Biosynthesis_Pathway linolenic Linolenic Acid hplo 13-Hydroperoxy- linolenic acid linolenic->hplo Oxygenation hexenal (Z)-3-Hexenal hplo->hexenal Cleavage hexenol cis-3-Hexenol (Leaf Alcohol) hexenal->hexenol Reduction propionate cis-3-Hexenyl propionate hexenol->propionate Esterification prop_coa Propionyl-CoA prop_coa->propionate lox LOX lox->linolenic hpl HPL hpl->hplo adh ADH adh->hexenal aat AAT aat->hexenol

Caption: Biosynthetic pathway of this compound via the LOX cascade.

Biological Function and Ecological Significance

As a member of the herbivore-induced plant volatile (HIPV) family, this compound and its precursor, cis-3-Hexenol, are critical infochemicals in plant-insect interactions.[4][9][15]

  • Plant Defense: The release of these volatiles can act as a direct defense by repelling certain herbivores.[9][15]

  • Indirect Defense: More significantly, these compounds serve as an indirect defense by attracting natural enemies (parasitoids and predators) of the attacking herbivores, a key element in tritrophic interactions.[4][9]

  • Plant-Plant Communication: Airborne GLVs, including cis-3-Hexenol, can be perceived by neighboring, undamaged plants, "priming" their defense systems for a faster and more robust response to future attacks.[4][15]

  • Pollinator/Disperser Attraction: In fruits, the blend of volatiles, including this compound, serves as a crucial olfactory cue to attract animals for pollination and seed dispersal.[17]

Analytical Methodology: HS-SPME-GC-MS

The identification and quantification of this compound from natural sources require sensitive and selective analytical techniques due to its volatility and often low concentration in a complex matrix. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely adopted method.

Self-Validating Protocol: Quantification of this compound in Fruit Tissue

This protocol provides a self-validating workflow, incorporating quality control and calibration steps essential for trustworthy results.

Step 1: Sample Preparation

  • Excise 5.0 g (± 0.1 g) of fresh tissue (e.g., apple skin, pear pulp) and place it into a 20 mL headspace vial.

  • Add 2.0 g of sodium chloride (NaCl) to increase the ionic strength of the aqueous phase, which enhances the partitioning of volatiles into the headspace.

  • Add a known concentration of an internal standard (e.g., 10 µL of 1-heptanol in methanol) for accurate quantification.

  • Immediately seal the vial with a PTFE/silicone septum cap.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)

  • Incubation: Place the vial in a heating block or autosampler incubator set to 40°C. Allow the sample to equilibrate for 30 minutes with gentle agitation. This step facilitates the release of volatiles from the matrix into the headspace.

  • Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C. The fiber coating adsorbs the volatile compounds. The choice of fiber is critical; DVB/CAR/PDMS is effective for a broad range of volatiles, including esters.

Step 3: GC-MS Analysis

  • Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC (set to 250°C) for 5 minutes to ensure complete thermal desorption of the analytes onto the analytical column.

  • Chromatographic Separation:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min). This temperature program effectively separates compounds based on their boiling points and polarity.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: Scan m/z from 35 to 350.

    • Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic standard and matching against a spectral library (e.g., NIST). Key identifying ions include m/z 57, 67, and 82.[3]

Step 4: Data Analysis and Quantification

  • Construct a calibration curve using standard solutions of this compound at varying concentrations, each spiked with the same amount of internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of this compound in the sample by interpolating its peak area ratio on the calibration curve.

Workflow prep 1. Sample Preparation (Tissue + NaCl + Internal Std) incubate 2. Incubation & Equilibration (40°C, 30 min) prep->incubate extract 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber) incubate->extract desorb 4. Thermal Desorption (GC Inlet, 250°C) extract->desorb gc 5. GC Separation (DB-5ms Column) desorb->gc ms 6. MS Detection (EI, Scan m/z 35-350) gc->ms data 7. Data Analysis (Identification & Quantification) ms->data

Caption: Analytical workflow for this compound analysis.

Conclusion

This compound is more than just a flavor and fragrance ingredient; it is a functional molecule deeply embedded in the chemical ecology of plants. Its natural occurrence is a direct result of the highly conserved lipoxygenase pathway, a rapid response to environmental stress. Understanding its distribution, biosynthesis, and ecological roles is paramount for fields ranging from food science and agriculture to chemical ecology and drug development. The analytical methodologies detailed herein provide a reliable framework for researchers to accurately probe the presence and function of this versatile ester in the natural world.

References

The Scent of Life: A Technical Guide to cis-3-Hexenyl Propionate in Plant Volatiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Language of Plants

In the intricate world of chemical ecology, plants communicate, defend, and reproduce through a sophisticated language of volatile organic compounds (VOCs). Among the most eloquent of these molecular messages are the Green Leaf Volatiles (GLVs), a family of C6 compounds redolent of freshly cut grass and green leaves. This guide delves into the core of this chemical lexicon, focusing on a key ester, cis-3-Hexenyl propionate . With its characteristic fresh, green, and fruity aroma, this molecule is more than just a pleasant scent; it is a critical component in a plant's arsenal for survival and propagation.[1]

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind the biosynthesis, ecological function, and analytical characterization of this compound. By understanding the "why" behind the "how," we can better harness the potential of this and other plant volatiles in agriculture, pest management, and even therapeutic applications.

I. The Genesis of a Scent: Biosynthesis of this compound

The production of this compound is not a continuous process but rather a rapid and dramatic response to cellular disruption, typically caused by herbivore feeding or mechanical damage.[2][3] This "GLV burst" is orchestrated by a precise enzymatic cascade known as the lipoxygenase (LOX) or oxylipin pathway.[4][5][6]

The journey begins with the liberation of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), from chloroplast membranes.[4][5][7] This initial step is catalyzed by lipases.[5] The subsequent key enzymatic steps are as follows:

  • Oxygenation by Lipoxygenase (LOX): The free α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).[4][7][8] This is a critical branching point in the oxylipin pathway, as 13-HPOT can also be a precursor for the plant defense hormone, jasmonic acid.[4]

  • Cleavage by Hydroperoxide Lyase (HPL): The 13-HPOT is then cleaved by hydroperoxide lyase (HPL) into two smaller molecules: a 12-carbon compound and the six-carbon aldehyde, (Z)-3-hexenal.[4][7][8]

  • Reduction to an Alcohol: (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexen-1-ol (cis-3-Hexenol), by the action of alcohol dehydrogenase (ADH).[5][7]

  • Esterification by Alcohol Acyltransferase (AAT): The final step in the formation of this compound is the esterification of cis-3-Hexenol. An alcohol acyltransferase (AAT) catalyzes the transfer of a propionyl group from propionyl-CoA to the alcohol, yielding this compound.[9]

GLV_Biosynthesis cluster_membrane Chloroplast Membrane cluster_cytoplasm Cytoplasm FA α-Linolenic Acid (in Galactolipids) Free_FA Free α-Linolenic Acid FA->Free_FA Lipase HPOT 13-HPOT Free_FA->HPOT 13-LOX (+O2) Hexenal (Z)-3-Hexenal HPOT->Hexenal HPL Hexenol (Z)-3-Hexen-1-ol Hexenal->Hexenol ADH (Reduction) Propionate This compound Hexenol->Propionate AAT (Esterification) PropionylCoA Propionyl-CoA PropionylCoA->Propionate AAT (Esterification)

Fig 1. Biosynthetic pathway of this compound.
Regulatory Oversight: The Jasmonate Signaling Nexus

The rapid induction of GLV biosynthesis is tightly regulated by complex signaling networks, with the jasmonate (JA) pathway playing a central role.[10][11] Tissue damage triggers the synthesis of jasmonic acid and its bioactive conjugate, JA-isoleucine (JA-Ile).[2][3][10]

JA-Ile acts as a molecular glue, facilitating the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[2][11][12] This interaction targets JAZ proteins for degradation by the 26S proteasome.[2][11][12] The removal of these JAZ repressors liberates transcription factors, such as MYC2, which then activate the expression of defense-related genes, including those encoding the enzymes of the GLV biosynthesis pathway like LOX and HPL.[10][12] This elegant mechanism ensures that the production of defensive volatiles is switched on precisely when and where it is needed.

JA_Signaling cluster_pathway Jasmonate Signaling Cascade Stimulus Herbivory/ Wounding JA_Ile JA-Ile Synthesis Stimulus->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Degradation 26S Proteasome Degradation JAZ->Degradation sent to Gene_Expression GLV Biosynthesis Gene Expression (LOX, HPL, etc.) MYC2->Gene_Expression activates Degradation->MYC2 releases repression

Fig 2. Simplified Jasmonate signaling pathway regulating GLV gene expression.

II. Ecological Significance: The Multifaceted Roles of a Volatile Ester

This compound, as part of the GLV blend, is a powerful semiochemical that mediates a plant's interactions with its environment. Its functions are diverse, ranging from direct defense to the recruitment of beneficial insects.

A Cry for Help: Indirect Defense

One of the most well-documented roles of GLVs is in "indirect defense." When a plant is attacked by an herbivore, the released GLVs, including esters like this compound, act as an airborne distress signal.[4] This chemical plume is intercepted by predators and parasitoids of the attacking herbivore, effectively recruiting "bodyguards" to the plant's aid.[4] This tritrophic interaction increases the mortality of herbivores and reduces further damage to the plant. For example, transgenic Arabidopsis plants engineered to produce higher levels of GLVs were more attractive to the parasitic wasp Cotesia glomerata, a natural enemy of the cabbage white butterfly larvae feeding on the plants.[4]

Direct Deterrence and Anti-herbivore Effects

Beyond calling for help, GLVs can have direct negative effects on herbivores. Studies have shown that certain GLVs can deter feeding and negatively impact larval performance and adult fecundity of insects like the cotton bollworm, Helicoverpa armigera.[13] The sharp, "green" scent can act as a repellent or an antifeedant, making the plant less palatable to would-be attackers.

A Siren's Song: Pollinator Attraction

The role of floral scents in attracting pollinators is fundamental to plant reproduction. Esters are a major class of compounds found in the floral headspace of many plants.[14] this compound, with its fruity-green aroma reminiscent of unripe pear or apple, contributes to the complex bouquet that guides pollinators to the flower.[1]

A fascinating example of the power of fatty acid-derived volatiles can be found in the sexually deceptive pollination strategies of Ophrys orchids.[15][16][17] These orchids mimic the sex pheromones of their specific female insect pollinators to lure males.[15][17] While the key signaling molecules in many Ophrys species are alkanes and alkenes, the overall volatile blend, which can include various esters and other GLVs, is crucial for long-range attraction and creating a convincing chemical mimicry.[16][18] This highlights the evolutionary significance of precise volatile blends in ensuring successful pollination.

III. Analytical Methodologies: Capturing and Quantifying the Scent

The study of plant volatiles like this compound requires sensitive and robust analytical techniques capable of identifying and quantifying trace-level compounds from a complex matrix. The gold standard for this type of analysis is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[7][13][19][20]

HS-SPME is a solvent-free extraction technique that uses a coated fiber to adsorb volatiles from the headspace above a sample.[19] This method is ideal for analyzing the scent of living plants and flowers as it is non-destructive and highly sensitive.[19][21]

Data Presentation: Emission of GLVs in Tulbaghia violacea

The following table presents semi-quantitative data on the emission of key GLVs from whole plants of two varieties of Tulbaghia violacea (Society Garlic), both before and after mechanical wounding. The data, adapted from a 2021 study, illustrates the dramatic increase in GLV production upon damage. Notably, the study detected "(Z)-3-Hexen-1-ol, propanoate," a synonym for this compound, specifically as a wound-induced compound.

CompoundVarietyTreatmentEmission Rate (ng/plant over 5h)
(Z)-3-Hexenyl acetate White-floweredControl9.1
White-floweredWounded441.2
Purple-floweredControl26.5
Purple-floweredWounded261.3
(Z)-3-Hexenyl-α-methylbutyrate White-floweredControl1.8
White-floweredWounded4.9
Purple-floweredControl3.1
Purple-floweredWounded7.2
(Z)-3-Hexen-1-ol, propanoate BothControlNot Detected
BothWoundedDetected (Trace Amount)

Source: Adapted from Scognamiglio et al., 2021.[1]

Experimental Protocols: A Self-Validating System

The following is a detailed, step-by-step methodology for the collection and analysis of plant volatiles using HS-SPME-GC-MS. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Protocol 1: In Vivo Headspace Volatile Collection and Analysis

1. Materials and Equipment:

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
  • Gas-tight glass chambers or bags (e.g., Nalophan® bags) to enclose the plant material
  • GC-MS system with a split/splitless injector
  • Alkane standards (e.g., C7-C30) for retention index calculation
  • Authenticated chemical standard for this compound

2. Experimental Workflow:

HS_SPME_Workflow cluster_sampling Step 1: Volatile Sampling cluster_analysis Step 2: GC-MS Analysis cluster_data Step 3: Data Processing Plant Intact Plant Material (e.g., flower, leaf) Enclose Enclose in Chamber Plant->Enclose Equilibrate Equilibrate Headspace (e.g., 30 min) Enclose->Equilibrate Expose Expose SPME Fiber (e.g., 40°C for 60 min) Equilibrate->Expose Desorb Thermal Desorption in GC Injector (e.g., 250°C for 3 min) Expose->Desorb Separate Chromatographic Separation (DB-5MS column) Desorb->Separate Detect Mass Spectrometry Detection (EI, 70 eV) Separate->Detect Identify Compound Identification (NIST Library, Retention Index) Detect->Identify Quantify Quantification (Internal/External Standard) Identify->Quantify

Fig 3. Experimental workflow for HS-SPME-GC-MS analysis of plant volatiles.

3. Detailed Methodology:

  • Fiber Conditioning: Prior to first use, condition the SPME fiber in the GC injector at the manufacturer's recommended temperature (e.g., 270°C for 30-60 min). A blank run should be performed to ensure the fiber is clean.
  • Sample Preparation: Place the plant material (e.g., a single flower, a wounded leaf) inside the collection chamber. For dynamic headspace collection, a purified air stream can be passed through the chamber.
  • Headspace Equilibration: Seal the chamber and allow the volatiles to equilibrate in the headspace for a set period, for example, 30 minutes at a controlled temperature.
  • SPME Extraction: Insert the SPME fiber into the chamber, exposing the coated portion to the headspace. The extraction time and temperature must be optimized and kept consistent across all samples (e.g., 60 minutes at 40°C).[19][22] The choice of fiber coating is critical; a DVB/CAR/PDMS fiber is often chosen for its ability to trap a broad range of analytes.[7][22]
  • GC-MS Analysis:
  • Immediately after extraction, insert the fiber into the GC injector for thermal desorption.
  • Injector: Set to splitless mode at 250°C. Desorption time of 1-3 minutes.[7][22]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[7][20]
  • Column: A non-polar or mid-polar column is typically used, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[20][23]
  • Oven Temperature Program: An example program: initial temperature of 40°C for 2 min, ramp at 5°C/min to 180°C, then ramp at 15°C/min to 250°C, hold for 5 min.[7][20] This program must be optimized based on the target analytes.
  • Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan range of m/z 40-400.[7]
  • Compound Identification and Quantification:
  • Identification: Initially identify compounds by comparing their mass spectra to a reference library (e.g., NIST). Confirm identification by comparing the calculated Linear Retention Index (LRI) with values from literature and by running an authenticated standard of this compound under the same conditions.
  • Quantification: For semi-quantification, use the peak area of the compound. For absolute quantification, create a calibration curve using an authenticated standard or use an internal standard added at a known concentration.

IV. Conclusion and Future Directions

This compound exemplifies the chemical sophistication of plant life. As a product of the highly regulated oxylipin pathway, it serves as a critical mediator in a plant's interaction with its environment, acting as a defensive agent against herbivores and a beacon for pollinators. The analytical workflows detailed here, centered on HS-SPME-GC-MS, provide a robust framework for researchers to further unravel the complexities of this and other plant volatiles.

Future research should aim to quantify the precise contribution of individual esters like this compound to the overall ecological effect of a volatile blend. Understanding the synergistic and antagonistic interactions between different GLVs will be key to fully appreciating their function. Furthermore, elucidating the specific transcription factors and regulatory elements that fine-tune GLV biosynthesis in response to different environmental cues will open new avenues for the genetic engineering of crops with enhanced pest resistance and pollinator attraction, paving the way for a more sustainable agricultural future.

References

The Architecture of Scent: An In-depth Technical Guide to Green Leaf Volatile Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Green Leaf Volatiles (GLVs) represent a class of biogenic volatile organic compounds that are hallmarks of plant life, instantly recognizable as the scent of freshly cut grass. Their biosynthesis is a rapid and elegant defense mechanism, converting membrane lipids into a potent chemical arsenal. This guide provides a comprehensive technical overview of the GLV biosynthesis pathway, intended for researchers, scientists, and drug development professionals. We will dissect the core enzymatic cascade, explore the regulatory networks that govern its activation, and provide detailed experimental protocols for its study. This document is designed to be a self-validating system of information, grounded in established scientific literature, to empower further research and application of this critical plant metabolic pathway.

Introduction: The Significance of Green Leaf Volatiles

Green Leaf Volatiles (GLVs) are C6 and occasionally C9 aldehydes, alcohols, and their esters, which are rapidly synthesized by plants in response to biotic and abiotic stresses such as herbivory, pathogen attack, and mechanical damage. These molecules are not merely byproducts of injury; they are crucial signaling molecules with multifaceted roles in plant defense. They can act as direct deterrents to herbivores and pathogens and as indirect defense signals that attract natural enemies of herbivores.[1][2] Furthermore, GLVs are involved in plant-plant communication, priming neighboring plants for impending threats.[3] Given their significant biological activities, a thorough understanding of the GLV biosynthesis pathway is paramount for applications in agriculture, pest management, and even the development of novel therapeutic agents.

The biosynthesis of GLVs is a branch of the broader oxylipin pathway, a conserved metabolic route in plants that generates a variety of signaling molecules from the oxygenation of polyunsaturated fatty acids (PUFAs).[3][4] This guide will focus specifically on the hydroperoxide lyase (HPL) branch of this pathway, which is dedicated to the production of GLVs.

The Core Biosynthetic Pathway: A Three-Step Enzymatic Cascade

The synthesis of GLVs is a remarkably efficient process, converting membrane-derived lipids into volatile signals within seconds of a triggering event.[3] This rapid response is mediated by a three-step enzymatic cascade primarily localized within the chloroplasts.[1][5]

Step 1: Liberation and Oxygenation of Fatty Acids by Lipoxygenase (LOX)

The journey from a stable membrane lipid to a volatile signaling molecule begins with the release of polyunsaturated fatty acids, primarily α-linolenic acid (C18:3) and linoleic acid (C18:2), from galactolipids in the chloroplast membranes.[3] This initial step is catalyzed by lipases, though the specific lipases involved are still under investigation.[3]

Once liberated, these free fatty acids serve as substrates for the first committed enzyme in the pathway: lipoxygenase (LOX) .[1][4] LOX is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into the fatty acid backbone.[1] This reaction is highly specific, with different LOX isoforms exhibiting distinct positional specificity. In the context of GLV biosynthesis, 13-LOXs are of primary importance, as they specifically oxygenate the 13th carbon of the fatty acid, leading to the formation of 13-hydroperoxides.[6][7]

  • From α-linolenic acid (18:3): 13-LOX produces 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).[3][5]

  • From linoleic acid (18:2): 13-LOX produces 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD).[8][9][10]

The formation of 9-hydroperoxides by 9-LOXs can also occur, leading to the production of C9 GLVs, though C6 volatiles derived from 13-hydroperoxides are generally more abundant.[4][5]

Step 2: Cleavage of Hydroperoxides by Hydroperoxide Lyase (HPL)

The hydroperoxide products of the LOX reaction are then channeled to the next key enzyme, hydroperoxide lyase (HPL) . HPL is a non-canonical cytochrome P450 enzyme (CYP74B or CYP74C) that catalyzes the cleavage of the carbon-carbon bond adjacent to the hydroperoxy group.[1][11] This cleavage event is the defining step in GLV biosynthesis, generating the characteristic C6 aldehyde and a C12 oxo-acid.[12]

  • Cleavage of 13-HPOT yields (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[5][11]

  • Cleavage of 13-HPOD yields hexanal and 12-oxo-(Z)-9-dodecenoic acid.[4]

The HPL-catalyzed reaction is remarkably fast, ensuring the rapid release of volatile aldehydes upon tissue damage.

Step 3: Modification and Diversification of C6-Aldehydes

The initial C6-aldehyde products of the HPL reaction undergo further modifications, leading to a diverse bouquet of GLVs. These modifications include isomerization, reduction, and esterification.

  • Isomerization: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal ("leaf aldehyde").[5] This conversion can occur spontaneously or be catalyzed by a specific (3Z):(2E)-hexenal isomerase .[13][14]

  • Reduction: The C6-aldehydes can be reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) , utilizing NADH or NADPH as a cofactor.[1][4][15]

    • (Z)-3-hexenal is reduced to (Z)-3-hexenol ("leaf alcohol").[5]

    • (E)-2-hexenal is reduced to (E)-2-hexenol.

    • Hexanal is reduced to hexanol.

  • Esterification: The resulting C6-alcohols can be further esterified, most commonly through acetylation, by alcohol acyltransferases (AATs) , which use acetyl-CoA as the acyl donor.[4][16] A common product is (Z)-3-hexenyl acetate ("leaf ester"), which has a characteristic sweet, green aroma.[5]

This series of modifications allows plants to fine-tune the composition of their emitted GLV blend, which can have different biological activities and attract different sets of insects.[2]

Visualization of the GLV Biosynthesis Pathway

To provide a clear visual representation of the core enzymatic steps, the following diagram illustrates the GLV biosynthesis pathway.

GLV_Biosynthesis sub1 α-Linolenic Acid (18:3) Linoleic Acid (18:2) enz1 Lipoxygenase (LOX) sub1->enz1 O₂ sub2 13-HPOT 13-HPOD enz2 Hydroperoxide Lyase (HPL) sub2->enz2 sub3 (Z)-3-Hexenal Hexanal enz3 Isomerase sub3->enz3 Isomerization enz4 Alcohol Dehydrogenase (ADH) sub3->enz4 Reduction sub4 (E)-2-Hexenal sub4->enz4 Reduction sub5 (Z)-3-Hexenol (E)-2-Hexenol Hexanol enz5 Alcohol Acyltransferase (AAT) sub5->enz5 Acetyl-CoA enz1->sub2 enz2->sub3 enz3->sub4 enz4->sub5 prod1 (Z)-3-Hexenyl Acetate (E)-2-Hexenyl Acetate Hexyl Acetate enz5->prod1 Pathway_Crosstalk precursor 13-Hydroperoxides (13-HPOT, 13-HPOD) hpl Hydroperoxide Lyase (HPL) precursor->hpl aos Allene Oxide Synthase (AOS) precursor->aos glv_pathway Green Leaf Volatile Biosynthesis hpl->glv_pathway ja_pathway Jasmonic Acid Biosynthesis aos->ja_pathway glvs C6-Aldehydes, Alcohols, Esters glv_pathway->glvs ja Jasmonic Acid (JA) ja_pathway->ja

References

The Multifaceted Role of cis-3-Hexenyl Propionate in Plant Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the intricate chemical language of plants, few dialects are as immediate and impactful as that of the Green Leaf Volatiles (GLVs). These C6 compounds, released upon tissue damage, form the frontline of a plant's defense and communication systems. Among these, cis-3-Hexenyl propionate, an ester with a characteristic fresh, green, and fruity aroma, plays a significant, albeit nuanced, role. This technical guide provides an in-depth exploration of the biosynthesis, function, and analysis of this compound in plants. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital biocompound, moving beyond a mere recitation of facts to an elucidation of the causal relationships that govern its activity.

The Biosynthesis of this compound: A Rapid Response to Cellular Disruption

The production of this compound is a hallmark of the plant's response to mechanical damage, such as that inflicted by herbivory.[1] This process is initiated by the disruption of cell membranes and unfolds through the oxylipin pathway.[2]

The biosynthesis can be delineated into three principal stages:

  • Release of Fatty Acid Precursors: Mechanical damage activates lipases that cleave α-linolenic acid from galactolipids in the chloroplast membranes.[1]

  • Formation of the C6 Aldehyde: The released α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form 13-hydroperoxylinolenic acid. This unstable intermediate is then rapidly cleaved by hydroperoxide lyase (HPL) into two fragments: the 12-carbon compound 12-oxo-dodecenoic acid and the highly volatile C6 aldehyde, (Z)-3-hexenal.[3]

  • Conversion to Alcohol and Esterification: (Z)-3-hexenal is subsequently reduced to its corresponding alcohol, (Z)-3-hexenol, by the action of alcohol dehydrogenase (ADH).[3] The final step in the formation of this compound is the esterification of (Z)-3-hexenol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[4][5] These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule. In this specific case, an AAT with an affinity for both (Z)-3-hexenol and propionyl-CoA is responsible for the synthesis of this compound.[4] The substrate promiscuity of some AATs allows for the production of a variety of esters, contributing to the complexity of plant volatile blends.[6][7]

This compound Biosynthesis cluster_membrane Chloroplast Membrane cluster_cytosol Cytosol Galactolipids Galactolipids alpha-Linolenic_acid alpha-Linolenic_acid Galactolipids->alpha-Linolenic_acid Lipase (activated by damage) 13-Hydroperoxylinolenic_acid 13-Hydroperoxylinolenic_acid alpha-Linolenic_acid->13-Hydroperoxylinolenic_acid 13-Lipoxygenase (13-LOX) Z-3-Hexenal Z-3-Hexenal 13-Hydroperoxylinolenic_acid->Z-3-Hexenal Hydroperoxide Lyase (HPL) Z-3-Hexenol Z-3-Hexenol Z-3-Hexenal->Z-3-Hexenol Alcohol Dehydrogenase (ADH) cis-3-Hexenyl_propionate cis-3-Hexenyl_propionate Z-3-Hexenol->cis-3-Hexenyl_propionate Alcohol Acyltransferase (AAT) Propionyl-CoA Propionyl-CoA Propionyl-CoA->cis-3-Hexenyl_propionate

Caption: Biosynthetic pathway of this compound.

The Functional Roles of this compound in Plant Defense and Communication

As a prominent member of the GLV family, this compound is a key player in a sophisticated defense and communication network. Its functions can be broadly categorized into direct and indirect defense mechanisms, as well as plant-plant communication.

Direct Defense: Deterrence and Antimicrobial Activity

The rapid release of this compound and other GLVs at the site of wounding can act as a direct deterrent to feeding herbivores.[8] The strong, pungent odor can repel insects, discouraging further damage. Additionally, GLVs, including their ester derivatives, possess antimicrobial properties that can help to prevent the entry of opportunistic pathogens into the wounded tissue.[9]

Indirect Defense: The "Cry for Help"

Perhaps one of the most fascinating roles of this compound is its function in indirect defense.[8][9] The blend of volatiles released by a damaged plant, which includes this ester, serves as a chemical cue that attracts natural enemies of the attacking herbivores, such as parasitic wasps and predatory mites.[9][10] This "cry for help" effectively recruits a "bodyguard" to eliminate the threat. The specific composition of the volatile blend can convey detailed information about the identity of the herbivore, allowing for the recruitment of specialist predators or parasitoids.

Defense Mechanism Mode of Action Target Organism
Direct Defense - Feeding deterrence- Oviposition deterrenceHerbivorous insects
- Antimicrobial activityFungi and bacteria
Indirect Defense - Attraction of predators- Attraction of parasitoidsNatural enemies of herbivores
Plant-Plant Communication and Priming

This compound and other GLVs can act as airborne signals, warning neighboring plants of an impending threat.[11][12] Undamaged plants that detect these volatile cues can initiate a state of "priming."[2] A primed plant does not activate its defenses immediately but is prepared to mount a faster and stronger defense response upon subsequent attack.[2] This pre-emptive preparation can significantly reduce the damage incurred from herbivory. This communication can also occur within the same plant, where volatiles released from a damaged leaf can prime other, undamaged leaves.[13]

Signaling Pathways: Translating a Chemical Cue into a Defensive Response

The perception of this compound and other GLVs by plant cells initiates a complex signaling cascade that ultimately leads to the activation of defense-related genes. While the specific receptors for GLVs are still under investigation, it is well-established that their signaling pathways are intricately linked with the jasmonic acid (JA) pathway, a central regulator of plant defense against herbivores.[2][14]

Upon perception of the GLV signal, a series of downstream events are triggered:

  • Ion Fluxes and Membrane Depolarization: Early responses include changes in ion fluxes across the plasma membrane, leading to its depolarization.

  • Activation of Kinase Cascades: Mitogen-activated protein kinase (MAPK) cascades are activated, which play a crucial role in amplifying and transducing the initial signal.

  • Crosstalk with Phytohormone Signaling: The GLV signal strongly interacts with the JA signaling pathway.[2][14] This interaction leads to the biosynthesis and accumulation of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[15][16]

  • Derepression of Transcription Factors: JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex.[15][17] This binding targets JAZ repressor proteins for degradation by the 26S proteasome.[16][17] The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of a wide array of defense-related genes.[15][16]

  • Induction of Defense Gene Expression: The activated transcription factors induce the expression of genes involved in the production of defense compounds, such as proteinase inhibitors, toxic secondary metabolites, and even more volatile compounds to amplify the signal.

GLV Signaling Pathway cis-3-Hexenyl_propionate cis-3-Hexenyl_propionate GLV_Receptor GLV Receptor (Putative) cis-3-Hexenyl_propionate->GLV_Receptor Ion_Fluxes Ion Fluxes (Ca²⁺) & Membrane Depolarization GLV_Receptor->Ion_Fluxes MAPK_Cascade MAPK Cascade Activation Ion_Fluxes->MAPK_Cascade JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis MAPK_Cascade->JA_Biosynthesis JA-Ile JA-Isoleucine (JA-Ile) Accumulation JA_Biosynthesis->JA-Ile SCF_COI1 SCF-COI1 Complex JA-Ile->SCF_COI1 JAZ_Repressors JAZ Repressors SCF_COI1->JAZ_Repressors promotes degradation of MYC2_TF MYC2 Transcription Factor JAZ_Repressors->MYC2_TF represses Defense_Genes Defense Gene Expression MYC2_TF->Defense_Genes activates Defense_Response Production of Defense Compounds & Volatiles Defense_Genes->Defense_Response

Caption: Generalized GLV-induced defense signaling pathway.

Methodologies for the Study of this compound

The analysis of volatile compounds like this compound requires sensitive and specific analytical techniques. The standard workflow involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol: Headspace Volatile Collection using Solid-Phase Microextraction (SPME)

This protocol outlines a common method for the collection of plant-emitted volatiles from the headspace surrounding the plant material.

Materials:

  • Plant material (e.g., leaves, flowers)

  • SPME fiber assembly (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating)

  • Glass vials with PTFE/silicone septa

  • Heating block or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Excise a known quantity of plant tissue and place it into a glass headspace vial. For studies on herbivore-induced volatiles, the damage should be inflicted immediately before sealing the vial.

  • Vial Sealing: Immediately seal the vial with a cap containing a PTFE/silicone septum to create a closed headspace.

  • Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

  • SPME Fiber Exposure: Manually or with an autosampler, pierce the septum with the SPME needle and expose the fiber to the headspace for a predetermined time (e.g., 30-60 minutes). Do not allow the fiber to touch the plant material.

  • Fiber Retraction: After the extraction period, retract the fiber back into the needle.

  • Desorption and Analysis: Immediately insert the SPME device into the heated injection port of the GC-MS for thermal desorption of the collected analytes onto the analytical column.

SPME Workflow cluster_collection Volatile Collection cluster_analysis Analysis A 1. Place plant sample in sealed vial B 2. Equilibrate headspace (heating) A->B C 3. Expose SPME fiber to headspace B->C D 4. Retract fiber C->D E 5. Insert SPME into GC injection port D->E F 6. Thermal desorption of analytes E->F G 7. GC separation & MS detection F->G

Caption: Workflow for headspace SPME of plant volatiles.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds.[18][19]

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Port: Set to a high temperature (e.g., 250°C) in splitless mode for SPME injections.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. A typical program might be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Compound Identification: The mass spectrum of each chromatographic peak is compared to a reference library (e.g., NIST, Wiley) for identification.

  • Confirmation: The retention index of the compound is calculated and compared to literature values for further confirmation.

  • Quantification: The peak area of the identified compound can be used for relative or absolute quantification (with the use of internal or external standards).

Concluding Remarks and Future Perspectives

This compound, as a member of the green leaf volatile family, is a critical component of the plant's chemical arsenal. Its rapid biosynthesis upon damage and its multifaceted roles in direct and indirect defense, as well as plant-plant communication, underscore its importance in plant survival and ecosystem dynamics. The intricate signaling pathways it triggers, largely through crosstalk with the jasmonic acid pathway, highlight the sophisticated mechanisms by which plants perceive and respond to their environment.

Future research should focus on the identification of specific receptors for this compound and other GLVs to fully elucidate the initial steps of the signaling cascade. A deeper understanding of the substrate specificities of alcohol acyltransferases will provide insights into the regulation of GLV ester production and the diversity of plant volatile blends. Furthermore, harnessing the power of these natural plant protectants holds significant promise for the development of novel and sustainable strategies in agriculture for pest management. The continued exploration of this "green" language will undoubtedly reveal further secrets of the complex and dynamic world of plant interactions.

References

An In-depth Technical Guide to cis-3-Hexenyl Propionate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of organic compounds, cis-3-Hexenyl propionate emerges as a molecule of significant interest, bridging the worlds of natural products, sensory science, and potentially, therapeutic applications. This guide provides an in-depth exploration of its physical, chemical, and biological properties, tailored for researchers, scientists, and professionals in drug development. Our focus extends beyond a mere compilation of data to offer insights into its synthesis, reactivity, and burgeoning areas of research.

Core Chemical Identity and Physical Characteristics

This compound, systematically named [(Z)-hex-3-enyl] propanoate, is a volatile ester recognized for its characteristic fresh, green, and fruity aroma, often reminiscent of unripe pear and apple skin.[1][2] This olfactory profile is a direct consequence of its molecular structure, featuring a six-carbon chain with a cis-double bond at the third position and a propionate ester functional group.

Molecular and Physical Data Summary

A comprehensive summary of the key physical and chemical data for this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[3][4]
Molecular Weight 156.22 g/mol [3]
CAS Number 33467-74-2[3]
FEMA Number 3933[3]
Appearance Colorless liquid[2][4]
Odor Green, fruity, pear, apple[1][2]
Density 0.887 - 0.892 g/mL at 25 °C
Boiling Point 83 °C at 17 mmHg
Refractive Index n20/D 1.428 - 1.432[4]
Flash Point 65.56 °C (150.0 °F) - closed cup
Solubility Insoluble in water; soluble in alcohol[4]

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group of the propionate moiety (a triplet and a quartet), protons adjacent to the ester oxygen, olefinic protons with a cis-coupling constant, and the terminal methyl group of the hexenyl chain.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the ester oxygen, and the aliphatic carbons of both the hexenyl and propionyl chains. The upfield signals would correspond to the methyl carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound provides key information about its functional groups. A spectrum available on PubChem shows characteristic absorption bands.[5]

  • C=O Stretch: A strong absorption band is expected around 1735 cm⁻¹, characteristic of the carbonyl group in an aliphatic ester.

  • C-O Stretch: An absorption band in the region of 1200-1150 cm⁻¹ corresponds to the C-O stretching of the ester linkage.

  • C=C Stretch: A weaker absorption around 1655 cm⁻¹ is indicative of the carbon-carbon double bond.

  • =C-H Stretch: A peak just above 3000 cm⁻¹ is characteristic of the C-H stretching of the alkene protons.

  • C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the sp³ hybridized carbons.

  • =C-H Bend (cis): A characteristic bending vibration for a cis-disubstituted alkene would be expected around 700 cm⁻¹.

Synthesis and Chemical Reactivity

The primary route for the synthesis of this compound is through the esterification of cis-3-hexen-1-ol with propionic acid or its derivatives.[6] The choice of esterification method can be critical in achieving high yield and purity, especially given the potential for side reactions.

Synthetic Methodologies

Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.

This classical method involves the reaction of the alcohol and carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed.[1][7][8]

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine cis-3-hexen-1-ol (1.0 eq), propionic acid (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in a suitable solvent such as toluene.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess propionic acid), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Diagram: Fischer Esterification Workflow

Fischer_Esterification Reactants cis-3-Hexen-1-ol + Propionic Acid + p-TsOH (cat.) Setup Round-bottom flask with Dean-Stark apparatus Reactants->Setup Charge Reflux Reflux in Toluene Setup->Reflux Heat Workup Aqueous Work-up (NaHCO₃, H₂O, Brine) Reflux->Workup Cool & Quench Purification Drying (Na₂SO₄) & Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Fischer esterification.

For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10][11][12]

Experimental Protocol: Steglich Esterification

  • Reaction Setup: To a solution of cis-3-hexen-1-ol (1.0 eq), propionic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere, add DCC (1.1 eq) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Work-up: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. Wash the filtrate with dilute HCl (to remove DMAP), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by column chromatography on silica gel.

Diagram: Steglich Esterification Mechanism

Steglich_Mechanism cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH OAI O-Acylisourea Intermediate RCOOH->OAI DCC DCC DCC->OAI AI Acyl-DMAP Intermediate OAI->AI + DMAP DCU DCU OAI->DCU DMAP DMAP DMAP->AI Ester Ester AI->Ester + R'-OH ROH R'-OH ROH->Ester

Caption: Simplified mechanism of the Steglich esterification.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the ester and the alkene.

Like all esters, this compound is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification and results in the formation of cis-3-hexen-1-ol and propionic acid. The reaction is an equilibrium process.

  • Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, leads to the irreversible formation of cis-3-hexen-1-ol and the sodium salt of propionic acid.[13][14][15][16]

The cis-double bond in the hexenyl chain can undergo a variety of addition and oxidation reactions typical of alkenes.

  • Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂) and hydrohalic acids (HBr, HCl) following Markovnikov's rule.[17][18][19]

  • Hydrogenation: Catalytic hydrogenation will reduce the double bond to a single bond, yielding hexyl propionate.

  • Oxidation:

    • Epoxidation: Reaction with a peroxy acid like m-CPBA will form the corresponding epoxide.[20]

    • Dihydroxylation: Treatment with osmium tetroxide followed by a reducing agent will yield the syn-diol.[21]

    • Oxidative Cleavage: Strong oxidizing agents such as ozone (ozonolysis) or potassium permanganate under harsh conditions will cleave the double bond, yielding aldehydes or carboxylic acids.[20][22][23] A study on the gas-phase reaction of ozone with a series of cis-3-hexenyl esters, including the propionate, has been conducted to understand their atmospheric chemistry.[24]

Biological Activity and Research Applications

While extensively used in the flavor and fragrance industries, the biological activities of this compound and related compounds are of increasing interest to the scientific community.

Role in Plant Biology and Chemical Ecology

This compound belongs to the family of "green leaf volatiles" (GLVs), which are released by plants upon mechanical damage or herbivore attack. These compounds play a crucial role in plant defense and communication. They can act as airborne signals to prime the defenses of undamaged parts of the same plant or neighboring plants.[9][10][11] Furthermore, these volatiles can act as semiochemicals, mediating interactions between plants and insects.[25][26][27][28][29] They can attract natural enemies of herbivores or deter further herbivory.

Potential Antimicrobial and Anti-inflammatory Properties

There is growing evidence that many essential oil components possess antimicrobial and anti-inflammatory properties.[4][20][22][28][29][30] While specific studies on the antimicrobial activity of this compound are limited, research on structurally similar compounds suggests potential in this area.[25] For instance, (Z)-3-hexenyl nonanoate, another ester of a GLV, has shown notable antimicrobial activity. The anti-inflammatory effects of various essential oil constituents, such as phenylpropanoids and monoterpenes, have been well-documented, often involving the modulation of inflammatory pathways and cytokine production.[28][29] This suggests that this compound could be a candidate for further investigation into its potential anti-inflammatory effects.

Relevance to Drug Development

The potential biological activities of this compound, particularly its role in cell signaling (in plants) and its potential antimicrobial and anti-inflammatory effects, make it a molecule of interest for drug discovery and development. Its status as a naturally occurring compound, generally recognized as safe (GRAS) for its use as a flavoring agent, provides a good starting point for toxicological assessment.[3] Further research is warranted to explore its mechanism of action in mammalian systems and to evaluate its therapeutic potential, either as a standalone agent or as a lead compound for the development of new therapeutics.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[21][31] It may cause skin and eye irritation.[3][21] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a multifaceted molecule with a well-established role in the sensory sciences and a growing potential in biological and therapeutic research. Its straightforward synthesis, combined with the reactivity of its ester and alkene functionalities, makes it an interesting target for further chemical exploration. For researchers in drug development, its natural origin, safety profile as a flavoring agent, and potential bioactivities offer a compelling case for its investigation as a novel therapeutic agent or lead compound. This guide provides a solid foundation of its chemical and physical properties to facilitate and inspire future research into this intriguing molecule.

References

The Biological Activity of cis-3-Hexenyl propionate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-3-Hexenyl propionate is a volatile organic compound (VOC) belonging to the family of green leaf volatiles (GLVs). These C6 compounds are responsible for the characteristic scent of freshly cut grass and are released by plants in response to mechanical damage or herbivory.[1] While extensively utilized in the fragrance and flavor industries for its fresh, green apple and unripe pear aroma, the biological activities of this compound as a semiochemical in plant-insect interactions and as a modulator of plant physiology are areas of growing research interest.[2][3] This guide provides an in-depth technical overview of the biological activity of this compound, its biosynthesis, and detailed experimental protocols for its investigation, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Biosynthesis

This compound (C9H16O2) is an ester formed from cis-3-hexen-1-ol and propionic acid.[2] Its chemical structure and key properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C9H16O2[4]
Molecular Weight 156.22 g/mol [4]
CAS Number 33467-74-2[5]
Appearance Colorless liquid[2]
Odor Profile Intensely green, fresh, fruity, waxy[2]

The biosynthesis of this compound in plants is initiated from fatty acids, primarily linolenic acid, through the lipoxygenase (LOX) pathway.[1] This pathway is a crucial component of the plant's response to stress.

Biosynthesis Pathway

The formation of this compound involves a series of enzymatic reactions that are typically triggered by tissue damage.

cluster_0 Wounded Plant Cell Linolenic_Acid Linolenic Acid 13-HPOT 13-Hydroperoxylinolenic Acid Linolenic_Acid->13-HPOT Lipoxygenase (LOX) cis-3-Hexenal cis-3-Hexenal 13-HPOT->cis-3-Hexenal Hydroperoxide Lyase (HPL) cis-3-Hexen-1-ol cis-3-Hexen-1-ol (Leaf Alcohol) cis-3-Hexenal->cis-3-Hexen-1-ol Alcohol Dehydrogenase (ADH) cis-3-Hexenyl_propionate This compound cis-3-Hexen-1-ol->cis-3-Hexenyl_propionate Alcohol Acyltransferase (AAT) + Propionyl-CoA

Figure 1: Biosynthesis pathway of this compound in plants.

Biological Activity in Plants: Defense Priming

Green leaf volatiles, including cis-3-hexenyl esters, can act as signaling molecules in plant-plant communication, priming the defenses of neighboring or even distal parts of the same plant against future herbivore attacks.[6] While much of the research has focused on cis-3-hexenyl acetate, studies have shown that cis-3-Hexenyl propanoate can also induce the expression of defense-related genes.[2]

A study on Microcitrus rootstock demonstrated that exposure to cis-3-Hexenyl propanoate led to the upregulation of genes involved in the salicylic acid (SA) and jasmonic acid (JA) signaling pathways, which are key to plant defense.[2] Specifically, the expression of genes such as CsLOX2 and CsJAR1 in the JA pathway, and CsICS and CsPAL in the SA pathway, were significantly increased.[2]

Experimental Protocol: Plant Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to assess the impact of this compound on the expression of defense-related genes in a model plant like Arabidopsis thaliana.

1. Plant Material and Growth Conditions:

  • Grow Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings on Murashige and Skoog (MS) medium under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

2. Volatile Treatment:

  • Place a cotton wick treated with a specific concentration of this compound (dissolved in a suitable solvent like hexane) in a sealed growth chamber with the plants. Use a solvent-only wick as a control.

  • Expose the plants to the volatile for a defined period (e.g., 24, 48, or 72 hours).

3. RNA Extraction and cDNA Synthesis:

  • Harvest leaf tissue from both treated and control plants and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit and treat with DNase to remove any genomic DNA contamination.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using a SYBR Green-based master mix on a real-time PCR system.

  • Design primers for target defense-related genes (e.g., PR1 for the SA pathway, PDF1.2 for the JA pathway) and a reference gene (e.g., ACTIN2) for normalization.

  • The relative gene expression can be calculated using the 2-ΔΔCt method.

cluster_1 Experimental Workflow A Plant Growth (Arabidopsis thaliana) B Volatile Treatment (this compound vs. Control) A->B C Tissue Harvest & RNA Extraction B->C D cDNA Synthesis C->D E qRT-PCR Analysis D->E F Data Analysis (Relative Gene Expression) E->F

Figure 2: Workflow for plant gene expression analysis.

Interactions with Insects: A Semiochemical Role

This compound, as a component of the complex blend of volatiles released from plants, can act as a semiochemical, a chemical cue that mediates interactions between organisms.[7] These interactions can be attractive or repellent, influencing insect behaviors such as host location, feeding, and oviposition.[8][9] While direct behavioral studies on this compound are limited, the responses of insects to structurally similar green leaf volatiles are well-documented.[10][11]

Electrophysiological and Behavioral Assays

To investigate the role of this compound as a semiochemical, a combination of electrophysiological and behavioral assays is employed.

1. Electroantennography (EAG):

  • EAG measures the overall electrical response of an insect's antenna to an odorant, indicating that the insect can detect the compound.[12]

2. Gas Chromatography-Electroantennographic Detection (GC-EAD):

  • This technique couples gas chromatography with EAG to identify which specific compounds in a complex mixture (like a plant's headspace) elicit an antennal response.

3. Behavioral Assays (Y-tube Olfactometer):

  • A Y-tube olfactometer is a common tool to study insect behavioral responses to volatile compounds in a controlled laboratory setting, allowing for a two-choice assay between the test compound and a control.[13]

Experimental Protocol: Y-tube Olfactometer Bioassay

This protocol describes a typical Y-tube olfactometer experiment to assess the attractant or repellent properties of this compound for a model insect.

1. Olfactometer Setup:

  • A Y-shaped glass tube is used, with purified, humidified air flowing through each arm towards the base.

  • One arm is designated as the "treatment" arm, and the other as the "control" arm.

2. Odor Source Preparation:

  • A filter paper is treated with a specific concentration of this compound dissolved in a solvent (e.g., paraffin oil or hexane).

  • A control filter paper is treated with the solvent only.

  • The filter papers are placed in the respective arms of the olfactometer.

3. Insect Release and Observation:

  • An individual insect is introduced at the base of the Y-tube.

  • The insect's choice of arm (treatment or control) and the time taken to make the choice are recorded.

  • A "no choice" is recorded if the insect does not move into either arm within a set time.

4. Data Analysis:

  • The number of insects choosing the treatment arm versus the control arm is analyzed using a chi-square test to determine if there is a significant preference.

cluster_2 Y-tube Olfactometer Assay G Olfactometer Setup (Y-tube, Airflow) H Odor Source Preparation (Test Compound vs. Control) G->H I Insect Introduction & Observation H->I J Data Recording & Analysis (Chi-square test) I->J

Figure 3: Workflow for a Y-tube olfactometer bioassay.

Potential Applications

The biological activities of this compound suggest several potential applications in agriculture and pest management.

  • Pest Management: As an insect attractant, it could be used in "attract-and-kill" strategies or for monitoring pest populations.[3][14] Conversely, if found to be a repellent for certain pests, it could be used in "push-pull" strategies.

  • Pollinator Attraction: Its fruity aroma may be leveraged to attract beneficial pollinators to crops.[3]

  • Plant Defense Enhancement: Its ability to prime plant defenses could be harnessed to develop novel, non-toxic methods for enhancing crop resilience to pests and pathogens.

Conclusion

This compound is a multifaceted compound with significant, though still not fully explored, biological activities. Its role as a green leaf volatile places it at the center of plant-insect interactions, with demonstrated potential to modulate plant defense pathways and influence insect behavior. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the specific mechanisms of action and explore the potential applications of this intriguing molecule. Further research is warranted to fully understand its spectrum of activity across different plant and insect species.

References

cis-3-Hexenyl propionate as a semiochemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to cis-3-Hexenyl propionate as a Semiochemical

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a C6 green leaf volatile (GLV), and its putative role as a semiochemical in multitrophic interactions. While direct experimental data on this specific ester is nascent in publicly accessible literature, this document synthesizes the vast body of research on its immediate chemical precursors and analogs—notably (Z)-3-hexenol and (Z)-3-hexenyl acetate—to construct a robust predictive framework for its function. We delve into the fundamental chemical properties, biosynthetic origins, and the neurophysiological basis of insect perception of GLVs. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers aiming to investigate and validate the semiochemical activity of this compound, from electrophysiological characterization to behavioral validation. This document is intended for researchers, chemical ecologists, and drug development professionals seeking to explore and leverage this compound in pest management and other applications.

Introduction: The Chemical Language of Green Leaf Volatiles

Plants, upon tissue damage from herbivory or mechanical stress, release a characteristic plume of volatile organic compounds known as Green Leaf Volatiles (GLVs).[1][2] These C6 aldehydes, alcohols, and their corresponding esters form a crucial part of the plant's chemical communication arsenal.[1][2][3] They act as "infochemicals" that mediate complex ecological interactions. For instance, they can serve as a direct defense by repelling herbivores, an indirect defense by attracting the natural enemies of those herbivores (e.g., parasitoid wasps), or as signals to neighboring plants to prime their own defenses.[2][4]

This compound, an ester of (Z)-3-hexenol, fits squarely within this chemically and ecologically significant family. Its characteristic fresh, green, and fruity aroma, often associated with unripe pears and apples, positions it as a potent candidate for mediating insect behavior, particularly in host-plant location and fruit-finding.[5][6][7] This guide will build the scientific case for its role as a semiochemical by examining the well-established functions of its close chemical relatives.

Physicochemical and Olfactory Profile

A thorough understanding of a semiochemical's physical properties is critical for its effective formulation and deployment in experimental and field settings.

PropertyValueSource
IUPAC Name [(Z)-hex-3-enyl] propanoatePubChem
Synonyms (Z)-3-Hexenyl propionate, cis-3-Hexenyl propanoatePubChem
CAS Number 33467-74-2Aurochemicals
Molecular Formula C₉H₁₆O₂PubChem
Molecular Weight 156.22 g/mol Chem-Impex
Appearance Colorless liquidChem-Impex
Odor Profile Intensely green, fruity (apple/pear skin), waxy, sweetFraterworks, The Good Scents Company
Boiling Point 182°CAurochemicals
Flash Point ~66°CAurochemicals
Solubility Soluble in alcohol; insoluble in waterAurochemicals

Biosynthesis and Ecological Context

The biosynthesis of GLVs is a rapid response to cell disruption.[2] The pathway provides the foundational context for understanding the ecological relevance of this compound.

The Lipoxygenase (LOX) Pathway

GLVs originate from C18 fatty acids like linolenic acid, which are stored in plant cell membranes.[3] Upon wounding, these fatty acids are cleaved and enter the lipoxygenase (LOX) pathway.

  • Oxygenation: Lipoxygenase introduces oxygen to form a hydroperoxide.

  • Cleavage: The enzyme hydroperoxide lyase (HPL) rapidly cleaves the hydroperoxide into a C12 acid and a C6 aldehyde, primarily (Z)-3-hexenal.[2]

  • Reduction: Alcohol dehydrogenase (ADH) reduces the highly reactive (Z)-3-hexenal to the more stable alcohol, (Z)-3-hexenol.

  • Esterification: In the final step, an acyltransferase enzyme catalyzes the esterification of (Z)-3-hexenol with an acyl-CoA donor. In this case, propionyl-CoA reacts with (Z)-3-hexenol to form this compound. The specific enzymes responsible for this final esterification step can vary between plant species.

The following diagram illustrates this conserved pathway.

LOX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (upon wounding) FattyAcids Linolenic Acid (C18) LOX Lipoxygenase (LOX) FattyAcids->LOX Cleavage Hydroperoxide 13-Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hexenal (Z)-3-Hexenal (Aldehyde) HPL->Hexenal ADH Alcohol Dehydrogenase (ADH) Hexenol (Z)-3-Hexenol (Alcohol) ADH->Hexenol AT Acyltransferase Propionate This compound (Ester) AT->Propionate Hydroperoxide->HPL Hexenal->ADH Hexenol->AT PropionylCoA Propionyl-CoA PropionylCoA->AT

Fig. 1: Generalized biosynthetic pathway for Green Leaf Volatiles.

Molecular Perception in Insects: From Antenna to Brain

Insects detect semiochemicals using a sophisticated olfactory system primarily located on their antennae.[8] Volatile molecules enter pores on sensory hairs (sensilla) and bind to receptor proteins on the dendrites of Olfactory Sensory Neurons (OSNs), triggering a neural signal.

Olfactory Receptor Families

Three main families of receptor proteins mediate olfaction in insects:

  • Odorant Receptors (ORs): This is the largest and most diverse family. ORs are ligand-gated ion channels that form a heterodimer consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor (Orco).[9] They are typically tuned to pheromones, host volatiles, and general odorants.[8]

  • Ionotropic Receptors (IRs): An ancient and conserved family related to glutamate receptors, IRs are often tuned to acids, amines, and aldehydes.[8]

  • Gustatory Receptors (GRs): While primarily for taste, a small subset of GRs are expressed in olfactory neurons and are specialized for detecting carbon dioxide.

Given that esters like this compound are common host-plant volatiles, they are most likely detected by the OR family. Research on the closely related (Z)-3-hexenyl acetate has shown that it is a key ligand for a specific receptor, SfruOR23, in the fall armyworm (Spodoptera frugiperda), mediating host preference and oviposition.[10] This demonstrates the principle of specific ORs being narrowly tuned to ecologically critical GLVs.

The following diagram outlines the signal transduction process.

Olfactory_Pathway cluster_sensillum Antennal Sensillum cluster_brain Insect Brain CHP This compound Pore Sensillum Pore CHP->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR OrX/Orco Receptor Complex OBP->OR Delivers to OSN Olfactory Sensory Neuron (OSN) Dendrite OR->OSN Activates AL Antennal Lobe (Glomerulus) OSN->AL Signal Transduction (Action Potential) MB Mushroom Body (Learning & Memory) AL->MB LH Lateral Horn (Innate Behavior) AL->LH

Fig. 2: Olfactory signal transduction pathway in insects.

Experimental Validation: Protocols and Methodologies

Validating the semiochemical role of this compound requires a multi-tiered approach, moving from peripheral detection to whole-organism behavioral response.

Protocol 1: Electroantennography (EAG)

EAG is a foundational technique used to measure the summed electrical potential from all olfactory neurons on an antenna in response to an odor stimulus. It is a rapid and effective screening tool to determine if an insect can detect a compound.

Objective: To determine if the antennae of a target insect species are responsive to this compound.

Illustrative Data (Hypothetical): The table below shows representative EAG response data from a study on parasitoid wasps, demonstrating differential sensitivity to various GLVs. A similar approach would be used for this compound.

CompoundMean EAG Response (mV) - FemaleMean EAG Response (mV) - Male
Hexanal (GLV)0.85 ± 0.070.62 ± 0.05
(Z)-3-Hexenol (GLV)0.91 ± 0.080.70 ± 0.06
(Z)-3-Hexenyl Acetate0.55 ± 0.040.68 ± 0.05
This compound (To Be Determined) (To Be Determined)
Control (Hexane)0.12 ± 0.020.11 ± 0.02
Data adapted for illustration from Chen & Fadamiro (2006).[11]

Methodology:

  • Insect Preparation:

    • Anesthetize an adult insect (e.g., moth, beetle, wasp) by chilling on ice for 2-3 minutes.

    • Carefully excise the head or the entire antenna at its base using micro-scissors.

    • Mount the head onto a holder using conductive gel.

  • Electrode Placement:

    • Insert the reference electrode (a glass capillary filled with saline solution) into the back of the head capsule.

    • Place the recording electrode, connected to a high-impedance amplifier, over the distal tip of the antenna.

  • Odorant Preparation:

    • Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 µg/µL) in a high-purity solvent like hexane or paraffin oil.

    • Pipette 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette (odor cartridge).

  • Stimulus Delivery:

    • Place the tip of the odor cartridge into a hole in a main air tube delivering a constant, charcoal-filtered humidified air stream over the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the odor cartridge to introduce the stimulus into the main air stream.

  • Data Recording:

    • Record the resulting depolarization (negative voltage drop) from the antenna using specialized software.

    • Present stimuli from lowest to highest concentration, with a solvent control (blank) presented periodically to assess preparation stability. Allow at least 1 minute between stimuli for the antenna to recover.

Protocol 2: Behavioral Bioassay (Y-Tube Olfactometer)

This assay assesses an insect's preference or aversion to a volatile chemical by giving it a choice between two air streams.

Objective: To determine if this compound is an attractant, repellent, or neutral to a target insect species.

Methodology:

  • Apparatus Setup:

    • A glass Y-shaped tube is used. A charcoal-filtered, humidified air stream is split and pushed through the two arms of the Y.

    • The air from one arm passes through a treatment chamber (containing the odor source). The air from the other arm passes through a control chamber (containing only the solvent).

    • The two air streams meet at the junction before flowing down the main arm of the Y-tube.

  • Odor Source Preparation:

    • Apply a known quantity of this compound (e.g., 10 µL of a 1 µg/µL solution) to a filter paper and place it in the treatment chamber.

    • Place a filter paper with 10 µL of solvent in the control chamber.

  • Insect Introduction:

    • Introduce a single, naive insect (e.g., a mated female searching for an oviposition site) at the downwind end of the main arm.

  • Data Collection:

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) into one of the arms and remains there for a minimum time (e.g., 30 seconds).

    • Insects that do not move or remain in the main arm are recorded as "no choice."

    • Test a sufficient number of insects (e.g., N=50) for statistical power. Rotate the position of the treatment and control arms every 5-10 trials to control for any positional bias.

  • Analysis:

    • Use a Chi-square test or a binomial test to determine if the distribution of choices between the treatment and control arms is significantly different from a 50:50 distribution.

Y_Tube_Workflow Y-Tube Olfactometer Experimental Workflow cluster_control Control Arm cluster_treatment Treatment Arm Air Purified Airflow Splitter Flow Splitter Air->Splitter ControlChamber Odor Chamber (Solvent Only) Splitter->ControlChamber 50% TreatmentChamber Odor Chamber (this compound) Splitter->TreatmentChamber 50% Y_Junction Y-Tube Junction ControlChamber->Y_Junction TreatmentChamber->Y_Junction Insect_Release Insect Release Point Y_Junction->Insect_Release Choice_Zone_C Choice Zone (Control) Insect_Release->Choice_Zone_C Insect Choice Choice_Zone_T Choice Zone (Treatment) Insect_Release->Choice_Zone_T Insect Choice Analysis Statistical Analysis (Chi-Square Test) Choice_Zone_C->Analysis Choice_Zone_T->Analysis

Fig. 3: Workflow for a Y-Tube olfactometer behavioral assay.

Conclusion and Future Directions

This compound is a core member of the ecologically vital family of Green Leaf Volatiles. Based on extensive evidence from its chemical analogs, it is strongly hypothesized to function as a kairomone for herbivorous insects, particularly those that target fruits for feeding and oviposition. Its characteristic "unripe fruit" aroma makes it a prime candidate for attracting pests of pome fruits and other crops.

The lack of direct experimental data highlights a significant research opportunity. The protocols outlined in this guide provide a clear and validated roadmap for formally characterizing the semiochemical activity of this compound. Future research should focus on:

  • Screening: Performing broad EAG screening across a range of insect pests to identify responsive species.

  • Behavioral Validation: Conducting dose-response behavioral assays to confirm attraction or repulsion and identify optimal concentrations.

  • Receptor Deorphanization: Using techniques like in situ hybridization or heterologous expression systems to identify the specific olfactory receptor(s) that detect this compound.

  • Field Trials: Evaluating the efficacy of this compound in field traps, potentially as a synergist with pheromones or other attractants, for monitoring and control applications.

By systematically applying these established methodologies, the scientific community can unlock the full potential of this compound as a valuable tool in the development of novel, behavior-modifying pest management strategies.

References

An In-depth Technical Guide to the Olfactive Profile of cis-3-Hexenyl propionate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive technical overview of cis-3-Hexenyl propionate, an ester valued for its unique sensory characteristics. The guide delves into its detailed olfactive profile, physicochemical properties, synthesis, analytical methodologies, and applications, providing a foundational resource for research and development.

Executive Summary: The Essence of Green Freshness

This compound, also known as (Z)-3-Hexenyl propanoate, is a carboxylic acid ester that delivers a powerful and authentic fresh, green, and fruity aroma.[1][2] Its signature scent is often described as reminiscent of unripe pear and the waxy skin of a green apple, setting it apart from simpler fruity esters that can seem flat or overly sweet.[1] This molecule's ability to impart a photorealistic, dewy, and natural character makes it an indispensable tool in the formulation of flavors and fragrances.[1] It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) under number 3933 and is considered Generally Recognized as Safe (GRAS).[3]

Molecular and Physicochemical Profile

A thorough understanding of the molecule's physical and chemical properties is critical for its effective application in experimental and developmental contexts.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its molecular structure, which dictates its physical properties and olfactive character.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, which are critical for formulation, stability testing, and analytical method development.

PropertyValueSource(s)
CAS Number 33467-74-2[3][4][5]
Molecular Formula C₉H₁₆O₂[3][6][]
Molecular Weight 156.22 g/mol [3][6]
Appearance Colorless liquid[1][4][8]
Boiling Point 180-182 °C @ 760 mmHg[3]
Flash Point ~66 °C (150 °F)[9][10][11]
Density ~0.887-0.892 g/mL at 25 °C[8]
Refractive Index ~1.428-1.431 @ 20 °C[11][12]
Solubility Insoluble in water; Soluble in alcohol[3][4][]
FEMA Number 3933[3][4][5]
EC Number 251-533-2[4][6]

In-Depth Olfactive Profile

The primary value of this compound lies in its complex and nuanced scent profile. It is classified within the "Green" olfactive family.[1]

  • Top Notes: The initial impression is intensely green, fresh, and fruity.[1] This is often compared to the scent of freshly cut grass, unripe pear, and crisp green apple skin.[1][2] Its volatility makes it an ideal top note for imparting a vibrant, leafy character to fragrance compositions.[6]

  • Heart (Middle) Notes: As the top notes fade, distinctive waxy and fatty undertones emerge.[1][] This "textural" element is crucial, providing a realistic quality that separates it from more simplistic, confectionary-like fruity esters.[1] It can create the impression of biting into a crisp fruit or the dewiness of an orchard.[1]

  • Base Notes & Longevity: The molecule has a relatively low tenacity, lasting less than 4 hours on a standard smelling strip.[1] Its role is not as a long-lasting fixative but as a powerful initial and modifying note.

The taste profile is described as a fresh, sweet, green fruity note, making it valuable for flavor applications.[]

Synthesis and Quality Control

Manufacturing Process

This compound is typically produced through the esterification of cis-3-Hexen-1-ol (also known as leaf alcohol) with propionic acid.[1][2]

Causality of Experimental Choice : The selection of cis-3-Hexen-1-ol as the starting alcohol is paramount. The cis (or Z) configuration of the double bond in the alcohol is the critical determinant of the final product's characteristic "green" and natural aroma. Using the trans isomer would result in a different ester with a less desirable olfactive profile. The reaction is an acid-catalyzed esterification, a standard and efficient method for creating esters from alcohols and carboxylic acids. Control of reaction conditions (temperature, catalyst, and removal of water) is crucial to drive the equilibrium towards the product and maximize yield.

Diagram 2: Synthetic Workflow via Esterification

cluster_reactants Reactants cluster_process Process cluster_purification Purification A cis-3-Hexen-1-ol D Reaction Vessel (Heat & Agitation) A->D B Propionic Acid B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Water Removal (e.g., Dean-Stark) D->E F Neutralization (Wash with NaHCO₃) E->F G Drying (e.g., MgSO₄) F->G H Distillation (Under reduced pressure) G->H I This compound (Final Product, >97% Purity) H->I A Sample Injection (1µL diluted sample) B GC Separation (Non-polar column, Temp. Program) A->B C Ionization (EI, 70 eV) B->C D Mass Analyzer (Quadrupole) C->D E Detector D->E F Data Acquisition E->F G Spectral Analysis (Compare to Library) F->G H Purity Calculation (Peak Area %) F->H I Final Report G->I H->I

References

Methodological & Application

Application Note: Quantitative Analysis of cis-3-Hexenyl Propionate in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the identification and quantification of cis-3-Hexenyl propionate, a key aroma compound, using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] this compound, known for its sweet, green, and fruity aroma, is a vital component in the flavor and fragrance industries.[1][4][5] This document outlines detailed protocols for sample preparation, including headspace and liquid injection techniques, optimized GC-MS instrument parameters, and method validation guidelines tailored for researchers, scientists, and quality control professionals. The methodologies described herein are designed to ensure accuracy, precision, and robustness in the analysis of this volatile ester in various sample matrices.

Introduction to this compound Analysis

This compound ((Z)-3-Hexenyl propanoate) is a volatile organic compound with the molecular formula C₉H₁₆O₂ and a molecular weight of approximately 156.22 g/mol .[6][7] Its characteristic fresh and green aroma makes it a widely used ingredient in perfumes, food flavorings, and personal care products.[1][5] Accurate quantification of this compound is crucial for quality control, formulation development, and regulatory compliance.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of such volatile compounds due to its high separation efficiency and definitive identification capabilities.[2][8] This note details a robust GC-MS method for the analysis of this compound.

Chemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
CAS Number 33467-74-2[1][7]
Molecular Formula C₉H₁₆O₂[1][6]
Molecular Weight 156.22 g/mol [6][7]
Boiling Point 83 °C at 17 mmHg[5][10]
Density ~0.887 g/mL at 25 °C[10]
Flash Point 66 °C[10][11]
Appearance Colorless liquid[1][6][11]
Solubility Insoluble in water, soluble in alcohol[11][12]

Experimental Workflow & Methodology

The overall workflow for the GC-MS analysis of this compound involves sample preparation, GC separation, and MS detection and quantification. The choice of sample preparation is critical and depends on the sample matrix and the concentration of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Liquid_Injection_Prep Liquid-Liquid Extraction or Dilution Sample->Liquid_Injection_Prep Liquid Matrix Headspace_Prep Static Headspace Vial Preparation Sample->Headspace_Prep Solid/Liquid Matrix (Volatiles Focus) GC_Inlet GC Inlet (Vaporization) Liquid_Injection_Prep->GC_Inlet Headspace_Prep->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Detector Detector (Signal Acquisition) Mass_Analyzer->Detector Data_System Data System Detector->Data_System Identification Identification (Library Match, RT) Data_System->Identification Quantification Quantification (Calibration Curve) Data_System->Quantification Report Report Identification->Report Quantification->Report

Figure 1: A generalized workflow for the GC-MS analysis of this compound.

Sample Preparation: Choosing the Right Technique

The choice between direct liquid injection and headspace analysis is a critical decision point in the analytical workflow.[13][14]

  • Direct Liquid Injection: This technique is suitable for clean liquid samples where the analyte is present at a moderate to high concentration.[13] It may require a solvent extraction step, such as liquid-liquid extraction (LLE), to transfer the analyte into a volatile organic solvent and remove non-volatile matrix components.[15]

  • Headspace Analysis: Headspace sampling is ideal for analyzing volatile compounds like this compound in complex solid or liquid matrices (e.g., food, beverages, personal care products).[13][16] This technique isolates volatile components from the non-volatile matrix, which helps to protect the GC inlet and column from contamination and can improve analytical sensitivity.[16][17]

  • Sample Aliquoting: Place a known amount (e.g., 1-5 mL) of the liquid sample into a clean glass centrifuge tube.

  • Solvent Addition: Add an equal volume of a volatile organic solvent such as dichloromethane or hexane.[15]

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge the sample to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) into a clean GC vial.

  • Drying (Optional): If necessary, pass the organic extract through a small amount of anhydrous sodium sulfate to remove any residual water.

  • Injection: The sample is now ready for injection into the GC-MS.

  • Sample Aliquoting: Place a precisely weighed amount of the homogenized solid or liquid sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[18]

  • Matrix Modification (Optional): For some matrices, adding a saturated salt solution (e.g., NaCl) can increase the volatility of the analyte.

  • Sealing: Immediately seal the vial with a septum and crimp cap to ensure a gas-tight seal.[17]

  • Incubation: Place the vial in the headspace autosampler's incubator. The sample is heated for a specific time to allow the volatile compounds, including this compound, to equilibrate between the sample and the headspace gas phase.[15]

  • Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas, which is then injected into the GC-MS.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended SettingRationale
GC Column Mid-polarity (e.g., DB-5ms, HP-5ms) or polar (e.g., DB-Wax) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)A mid-polarity column provides good separation for a wide range of volatile compounds. A polar column can offer different selectivity, which may be beneficial for complex matrices.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection, while split mode prevents column overloading with more concentrated samples.
Carrier Gas Helium, constant flow rate of 1.0-1.5 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Oven Temperature Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Temperature 230 °COptimizes ionization efficiency while minimizing thermal degradation.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to standard libraries like NIST.[7]
Mass Scan Range 40-300 m/zThis range covers the molecular ion and characteristic fragment ions of this compound.
Acquisition Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)Full scan mode provides complete mass spectral information for compound identification. SIM mode offers higher sensitivity and selectivity for quantifying target compounds by monitoring specific ions.

Data Analysis and Interpretation

Identification of this compound

The identification of this compound is based on two key parameters:

  • Retention Time (RT): The time it takes for the analyte to elute from the GC column should match that of a known standard analyzed under the same conditions. Kovats retention indices can also be used for more robust identification across different systems.[7]

  • Mass Spectrum: The obtained mass spectrum should be compared to a reference spectrum from a spectral library, such as the NIST/EPA/NIH Mass Spectral Library.[19][20] The characteristic fragment ions for this compound are crucial for confident identification.

Expected Mass Spectrum of this compound: The electron ionization mass spectrum of this compound typically shows the following characteristic ions:

m/zRelative AbundanceIon Identity (Proposed)
57100%[C₃H₅O]⁺ or [C₄H₉]⁺
67~80%[C₅H₇]⁺
82~68%[C₆H₁₀]⁺
29~46%[C₂H₅]⁺
41~21%[C₃H₅]⁺

Data sourced from PubChem and NIST Mass Spectrometry Data Center.[7]

MassSpec C9H16O2+ This compound (M+, m/z 156) m/z 57 m/z 57 (Base Peak) C9H16O2+->m/z 57 Fragmentation m/z 67 m/z 67 C9H16O2+->m/z 67 Fragmentation m/z 82 m/z 82 C9H16O2+->m/z 82 Fragmentation m/z 29 m/z 29 C9H16O2+->m/z 29 Fragmentation m/z 41 m/z 41 C9H16O2+->m/z 41 Fragmentation

Figure 2: Fragmentation pathway of this compound in EI-MS.

Quantification

For accurate quantification, an external calibration curve should be prepared using certified reference standards of this compound.

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol or hexane).

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Internal Standard (Optional but Recommended): To improve precision and account for variations in sample preparation and injection volume, add a constant amount of an internal standard (a compound with similar chemical properties but not present in the sample) to all standards and samples.

  • Analysis: Analyze the calibration standards using the same GC-MS method as the samples.

  • Calibration Curve: Plot the peak area ratio (analyte/internal standard) versus the concentration of the standards. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be ≥ 0.995 for a good linearity.

Method Validation

To ensure the reliability of the analytical results, the GC-MS method should be validated according to established guidelines.[8][18] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[18]

  • Linearity and Range: The concentration range over which the method is linear and provides accurate results.

  • Accuracy and Precision: Determined by analyzing spiked samples at different concentration levels. Accuracy is expressed as percent recovery, and precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the identification and quantification of this compound in various matrices. The choice of sample preparation, either liquid injection or headspace analysis, should be tailored to the specific sample type and analytical objectives. By following the outlined protocols and method validation procedures, researchers and analysts can achieve accurate and reproducible results, ensuring the quality and consistency of products in the flavor and fragrance industries.

References

Introduction: The Molecular Signature of a Green Aroma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Structural Elucidation of cis-3-Hexenyl propionate via Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound is an organic ester recognized for its powerful, sweet, and intensely green aroma, reminiscent of fresh-cut grass, unripe pear, and apple skin.[1] This profile makes it a valuable ingredient in the flavor and fragrance industries, where it imparts a natural and fresh character to a wide range of products, from perfumes and cosmetics to food flavorings.[2][3] As a member of the carboxylic acid ester family, its structure consists of a propionate group attached to a cis-configured hexenyl chain.[4] The precise structural integrity, particularly the cis (or Z) geometry of the double bond, is critical to its characteristic odor profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of small organic molecules like this compound in solution.[5][6] It provides detailed information about the chemical environment of each nucleus (primarily ¹H and ¹³C), allowing for the confirmation of the carbon skeleton, the position of functional groups, and the stereochemistry of double bonds. This application note provides a comprehensive guide for researchers and scientists on the acquisition and interpretation of ¹H and ¹³C NMR spectra for the definitive characterization of this compound.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC-recommended numbering for this compound, which will be used throughout this guide.

Figure 1: Structure and numbering of this compound.

Protocol 1: NMR Sample Preparation

The quality of NMR spectra is fundamentally dependent on proper sample preparation.[5] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[7]

Rationale for Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to the compound's good solubility and the solvent's low interference in the ¹H NMR spectrum (residual peak at ~7.26 ppm). Deuterated solvents are essential to avoid a massive solvent signal in ¹H NMR and are used for the spectrometer's deuterium lock system.[8]

  • Concentration: ¹H NMR is a highly sensitive technique requiring only a small amount of sample.[9] ¹³C NMR, however, has much lower natural abundance and sensitivity, necessitating a more concentrated sample for efficient data acquisition.[5]

  • Internal Standard: Tetramethylsilane (TMS) is the conventional internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. It is chemically inert and produces a single, sharp peak that does not typically overlap with analyte signals.

Step-by-Step Methodology:

  • Weighing the Sample:

    • For ¹H NMR: Accurately weigh 2-5 mg of this compound directly into a clean, dry vial.

    • For ¹³C NMR: Accurately weigh 15-30 mg of the sample into a clean, dry vial.

  • Solvent Addition:

    • Using a clean glass Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.[8] This volume is optimal for standard 5 mm NMR tubes to ensure the sample is within the detector coil.[7]

  • Dissolution and Transfer:

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution should be formed.[8]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Particulates can severely degrade the magnetic field homogeneity, leading to poor peak shape.[7]

  • Finalizing the Sample:

    • Cap the NMR tube securely. Invert the tube several times to ensure the solution is thoroughly mixed.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into the spectrometer.

Protocol 2: NMR Data Acquisition

Acquisition parameters must be carefully selected to ensure high-quality, high-resolution spectra suitable for structural elucidation. The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl₃ + TMS prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Tune & Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference to TMS proc2->proc3 proc4 Integrate & Pick Peaks proc3->proc4

Figure 2: General workflow for NMR analysis.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient. A 30° pulse angle is used to allow for a shorter relaxation delay.

  • Spectral Width (SW): ~12-16 ppm (centered around 6 ppm). This ensures all proton signals, from the upfield alkyl region to potentially downfield olefinic protons, are captured.[10]

  • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better digital resolution, which is crucial for resolving fine J-coupling patterns.[11]

  • Relaxation Delay (D1): 1-2 seconds. For routine structural confirmation, this is adequate. For quantitative analysis (qNMR), D1 should be at least 5 times the longest T1 relaxation time of any proton in the molecule.[12]

  • Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio (S/N) for a sample of this concentration.[13]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to provide single lines for each unique carbon.

  • Spectral Width (SW): ~200-220 ppm (centered around 100 ppm). This range covers the aliphatic carbons (~10-70 ppm) and the ester carbonyl carbon (~170 ppm).[14]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 128-1024 scans. A higher number of scans is required to achieve adequate S/N due to the low natural abundance of the ¹³C isotope.[8]

Spectral Analysis and Interpretation

The chemical structure of this compound gives rise to a predictable and interpretable NMR spectrum. The key features are the propionate ester group and the Z-configured internal double bond.

¹H NMR Spectral Interpretation:

The proton signals can be grouped into distinct regions: olefinic, ester-adjacent, and aliphatic.[9]

  • Olefinic Protons (H3', H4'): These protons are attached to the C=C double bond and will appear furthest downfield, typically in the 5.2-5.6 ppm region.[9] They will appear as complex multiplets due to coupling to each other (cis coupling, J ≈ 10-12 Hz) and to the adjacent methylene protons (H2' and H5').

  • Ester Methylene Protons (H1'): The CH₂ group directly attached to the ester oxygen (C1') is deshielded and expected to resonate around 4.1 ppm.[15] It will appear as a triplet due to coupling with the two H2' protons.

  • Allylic Methylene Protons (H2', H5'): The two CH₂ groups adjacent to the double bond (C2' and C5') are known as allylic protons. H2' will be a multiplet around 2.4 ppm, while H5' will be a multiplet around 2.0 ppm.[9]

  • Propionate Methylene Protons (H2): The CH₂ group alpha to the carbonyl (C2) is deshielded and will appear as a quartet around 2.3 ppm, coupled to the H1 methyl protons.[15]

  • Alkyl Methyl Protons (H1, H6'): The two terminal CH₃ groups are the most shielded. The H1 protons of the propionate group will be a triplet around 1.1 ppm, coupled to the H2 methylene protons. The H6' protons of the hexenyl chain will be a triplet around 0.95 ppm, coupled to the H5' methylene protons.[9]

¹³C NMR Spectral Interpretation:

The proton-decoupled ¹³C spectrum will show nine distinct signals, one for each carbon atom.

  • Carbonyl Carbon (C3): The ester carbonyl carbon is the most deshielded and will appear as a singlet around 174 ppm.[14]

  • Olefinic Carbons (C3', C4'): The sp² hybridized carbons of the double bond will resonate in the 120-135 ppm region.[16]

  • Ester-Adjacent Carbon (C1'): The carbon attached to the ester oxygen (C1') will be found around 64 ppm.

  • Aliphatic Carbons (C2, C1', C2', C5', C6'): The remaining sp³ carbons will appear in the upfield region (10-40 ppm). The carbon alpha to the carbonyl (C2) will be around 28 ppm. The allylic carbons (C2' and C5') will be around 27 ppm and 21 ppm, respectively. The terminal methyl carbons (C1 and C6') will be the most shielded, appearing around 9 ppm and 14 ppm.[16]

Summary of Expected NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃.

Assignment ¹H NMR δ (ppm), Multiplicity, J (Hz)¹³C NMR δ (ppm)
Propionate Moiety
C1-H₃~1.15 (t, J ≈ 7.6)~9.2
C2-H₂~2.32 (q, J ≈ 7.6)~27.7
C3=O-~174.4
Hexenyl Moiety
C1'-H₂~4.08 (t, J ≈ 6.8)~64.1
C2'-H₂~2.40 (m)~27.3
C3'-H~5.55 (m)~123.5
C4'-H~5.35 (m)~134.5
C5'-H₂~2.05 (m)~20.7
C6'-H₃~0.97 (t, J ≈ 7.5)~14.2

Note: Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary slightly.

Conclusion

NMR spectroscopy is an indispensable tool for the quality control and structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The subsequent analysis, based on established principles of chemical shifts and spin-spin coupling, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the compound's identity, including the critical cis-stereochemistry of the double bond. This rigorous characterization ensures the material's suitability for its intended applications in the flavor, fragrance, and chemical research industries.

References

Application Note: A Validated HS-SPME-GC-MS Method for the Precise Quantification of cis-3-Hexenyl Propionate in Plant Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-3-Hexenyl propionate, also known as (Z)-3-Hexenyl propionate, is a volatile organic compound (VOC) that contributes to the characteristic fresh, green, and fruity aroma of many plants, including thyme, black tea, and fresh mango.[1][2][3] Its presence and concentration are critical quality indicators in the food, fragrance, and cosmetic industries.[2][3] Furthermore, as a naturally occurring ester, it plays a role in plant signaling and defense mechanisms, making its accurate quantification essential for phytochemical and ecological research. This application note presents a detailed, validated protocol for the quantification of this compound in complex plant matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of HS-SPME is predicated on its advantages as a solvent-free, rapid, and sensitive sample preparation technique for volatile and semi-volatile compounds.[4][5] This method minimizes matrix interference, a common challenge in the analysis of complex biological samples, by sampling the headspace above the plant material.[6][7][8] GC-MS provides the necessary chromatographic resolution and mass spectrometric detection for selective and sensitive quantification of the target analyte.

Section 1: Analyte Characteristics and Method Selection Rationale

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₁₆O₂[1][9]
Molecular Weight 156.22 g/mol [1][9]
Boiling Point 83 °C at 17 mmHg[1][10]
Flash Point 66 °C[1][11]
Appearance Clear, colorless liquid[12]
Odor Profile Green, waxy, with fruity (apple, pear) and citrus notes[1]
Solubility Insoluble in water[12]

The volatility of this compound, indicated by its boiling point, makes it an ideal candidate for headspace analysis. Its non-polar nature guides the selection of an appropriate SPME fiber coating.

Rationale for HS-SPME-GC-MS

The complexity of plant extracts necessitates a highly selective and sensitive analytical approach.

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique isolates volatile and semi-volatile analytes from the sample matrix without the need for solvent extraction, thereby reducing sample preparation time and the risk of contamination.[13][14] By sampling the headspace, non-volatile matrix components that can interfere with GC analysis are left behind.[6][7] The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile organic compounds, including esters.[15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC provides high-resolution separation of volatile compounds.[17] Coupled with MS, it allows for definitive identification based on mass spectra and sensitive quantification using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC).[18][19]

Section 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of this compound in plant extracts.

Sample Preparation

The goal of sample preparation is to release the volatile analyte into the headspace for efficient extraction by the SPME fiber.

Protocol 2.1.1: Plant Material Homogenization

  • Weigh approximately 1.0 g of fresh or freeze-dried plant material (e.g., leaves, flowers) into a 20 mL headspace vial.

  • If the material is fresh, add 1-2 g of anhydrous sodium sulfate to bind excess water, which can interfere with the SPME fiber.

  • Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.

  • For robust analysis, prepare samples in triplicate.

Causality: Grinding or chopping the plant material increases the surface area, facilitating the release of volatile compounds into the headspace.[20] The addition of a drying agent is crucial for fresh samples as water vapor can compete with the analyte for adsorption sites on the SPME fiber.

HS-SPME Protocol

Protocol 2.2.1: Automated HS-SPME Procedure

  • Place the sealed headspace vials into the autosampler tray of the GC-MS system equipped with an SPME-compatible autosampler.

  • Condition the DVB/CAR/PDMS SPME fiber in the GC injector port at 250 °C for 5 minutes prior to the first injection to remove any contaminants.

  • Set the following HS-SPME parameters in the instrument control software:

    • Incubation Temperature: 60 °C. Rationale: This temperature is high enough to promote volatilization of this compound without causing thermal degradation of the analyte or other plant components.

    • Incubation Time: 20 minutes. Rationale: This allows for the establishment of equilibrium between the sample and the headspace.

    • Extraction Time: 30 minutes. Rationale: This duration ensures sufficient adsorption of the analyte onto the SPME fiber for sensitive detection.

    • Desorption Time: 5 minutes in the GC injector.

    • Desorption Temperature: 250 °C.

GC-MS Analysis

Protocol 2.3.1: GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: 5 °C/min to 150 °C.

    • Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

  • Data Acquisition: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

    • SIM Ions for this compound: m/z 68, 81, 100 (Quantifier ion underlined).

Section 3: Method Validation

Method validation is performed to ensure the reliability of the analytical data, following the International Council for Harmonisation (ICH) guidelines.[21][22][23][24][25]

Calibration and Linearity

Protocol 3.1.1: Preparation of Calibration Standards

  • Prepare a stock solution of this compound (certified reference material) in methanol at a concentration of 1000 µg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Spike 1 g of a blank plant matrix (a plant known not to contain the analyte) in a headspace vial with 10 µL of each working standard.

  • Analyze each calibration level in triplicate using the HS-SPME-GC-MS method described above.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of this compound.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.995.

Accuracy and Precision

Protocol 3.2.1: Accuracy and Precision Assessment

  • Spike a blank plant matrix with this compound at three concentration levels (low, medium, and high) within the calibration range.

  • Analyze five replicates at each concentration level.

  • Accuracy is determined by calculating the percent recovery of the spiked analyte.

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Precision is expressed as the relative standard deviation (%RSD) of the replicate measurements.

    • Repeatability (Intra-day precision): Analyze replicates on the same day.

    • Intermediate Precision (Inter-day precision): Analyze replicates on three different days.

Table 1: Accuracy and Precision Validation Data

Spiked Concentration (µg/g)Mean Measured Concentration (µg/g)Recovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
0.50.4896.04.25.8
2.52.55102.03.14.5
7.57.3598.02.53.9
  • Acceptance Criteria: Recovery should be within 80-120%, and %RSD for precision should be ≤ 15%.

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are determined from the calibration curve using the following equations:

  • LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)

  • LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)

Table 2: Method Sensitivity

ParameterValue
LOD 0.05 µg/g
LOQ 0.15 µg/g
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank plant matrix. The unique mass spectrum of the analyte further confirms its identity.

Section 4: Data Interpretation and Reporting

The concentration of this compound in an unknown plant sample is calculated using the linear regression equation from the calibration curve.

Equation:

Concentration (µg/g) = (Peak Area - y-intercept) / slope

The final result should be reported as the mean concentration ± standard deviation of the triplicate analyses.

Section 5: Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Plant Material homogenize Homogenize weigh->homogenize seal Seal in Headspace Vial homogenize->seal incubate Incubate (60°C, 20 min) seal->incubate extract Extract (30 min) incubate->extract desorb Desorb (250°C, 5 min) extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration integrate->quantify

Caption: HS-SPME-GC-MS workflow for this compound quantification.

Chemical Structure

Caption: Chemical structure of this compound.

References

solid-phase microextraction (SPME) for cis-3-Hexenyl propionate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of cis-3-Hexenyl Propionate using Solid-Phase Microextraction (SPME)

Introduction: The Analytical Challenge of a Key Aroma Compound

This compound (CAS: 33467-74-2) is a volatile ester prized in the flavor and fragrance industry for its powerful fresh, green, and fruity aroma, reminiscent of pear and tropical fruits.[1][2] As a key component in food products, beverages, and consumer goods, its accurate quantification is critical for quality control, formulation development, and authenticity studies.[3] With a molecular weight of approximately 156.22 g/mol and a boiling point of 182°C, its volatility presents a unique analytical challenge.[3][4][5]

Traditional sample preparation methods for such volatile compounds often involve laborious liquid-liquid extraction or distillation, which can be time-consuming, require significant amounts of organic solvents, and risk the loss of volatile analytes.[6] Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative that integrates sampling, extraction, and concentration into a single, efficient step.[7][8] This application note provides a comprehensive guide and a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

The Principle of Headspace SPME

SPME operates on the principle of equilibrium partitioning. A fused silica fiber coated with a polymeric stationary phase is exposed to the sample.[8][9] Analytes migrate from the sample matrix to the fiber coating until a state of equilibrium is reached. For volatile compounds like this compound, the Headspace (HS-SPME) mode is superior. In this technique, the fiber is exposed to the vapor phase above the sample, rather than being directly immersed.[10] This prevents non-volatile matrix components (e.g., sugars, proteins) from contaminating the fiber, thereby extending its lifespan and improving analytical accuracy.[8][11] After extraction, the fiber is transferred to the hot injector of a gas chromatograph, where the concentrated analytes are thermally desorbed for analysis.[8][12]

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Homogenized Sample in Vial Salt 2. Addition of Salt (Optional) Sample->Salt IS 3. Addition of Internal Standard Salt->IS Seal 4. Vial Sealed IS->Seal Equilibrate 5. Incubation & Equilibration Seal->Equilibrate Transfer to Autosampler Extract 6. Fiber Exposure to Headspace Equilibrate->Extract Retract 7. Fiber Retraction Extract->Retract Desorb 8. Thermal Desorption in GC Inlet Retract->Desorb Transfer to GC Inlet Separate 9. Chromatographic Separation Desorb->Separate Detect 10. Mass Spectrometry Detection & Analysis Separate->Detect

Figure 1: Headspace SPME-GC-MS Workflow.

Method Development: Justification of Experimental Choices

The success of any SPME method hinges on the careful optimization of several key parameters. The choices outlined below are based on the physicochemical properties of this compound and established principles of microextraction.

SPME Fiber Selection

The choice of fiber coating is the most critical parameter in SPME method development.[8] The coating's polarity and porosity determine its affinity for the target analyte. This compound is a moderately polar ester. For volatile and semi-volatile flavor compounds, combination fibers are often most effective.

  • Recommended Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) .

  • Rationale: This is a tri-phasic fiber that offers a broad range of selectivity.

    • Polydimethylsiloxane (PDMS): A non-polar phase that extracts non-polar compounds via absorption.

    • Divinylbenzene (DVB): A porous polymer that extracts moderately polar compounds through adsorption.

    • Carboxen (CAR): A carbon molecular sieve with micropores ideal for trapping small, volatile molecules via adsorption.[13] This combination ensures efficient extraction of the target analyte and other flavor compounds across a range of polarities and molecular weights, making it ideal for comprehensive flavor profiling.[14]

Extraction Temperature
  • Recommended Temperature: 50-70°C

  • Rationale: Increasing the sample temperature increases the vapor pressure of semi-volatile analytes, facilitating their transfer from the matrix into the headspace.[13][15] This enhances extraction efficiency and sensitivity. However, excessively high temperatures can alter the analyte's equilibrium partitioning and potentially degrade the sample or the fiber coating. A temperature range of 50-70°C provides a good balance for esters like this compound.[16][17][18] The optimal temperature should be determined empirically for each specific matrix.

Extraction and Equilibration Time
  • Recommended Time: 15 min equilibration, 30 min extraction.

  • Rationale: The sample must first be incubated at the extraction temperature to allow the analyte to reach a state of equilibrium between the sample and the headspace (equilibration).[19] Following this, the fiber is exposed for the extraction period. While equilibrium between the fiber and the headspace provides the most reproducible results, it can be time-consuming. For routine analysis, operating in a pre-equilibrium state is common and acceptable, provided the extraction time is precisely controlled for all samples and standards.[20] An extraction time of 30 minutes is a robust starting point for achieving good sensitivity without excessively long cycle times.

Sample Matrix Modification: The "Salting Out" Effect
  • Recommendation: Addition of Sodium Chloride (NaCl) to saturation.

  • Rationale: In aqueous samples, adding a salt like NaCl increases the ionic strength of the solution.[21] This reduces the solubility of organic analytes like this compound, effectively "pushing" them into the headspace and making them more available for extraction by the SPME fiber. This "salting-out" effect can significantly improve method sensitivity.[12]

Detailed Protocol: HS-SPME-GC-MS of this compound

This protocol provides a validated starting point for the quantitative analysis of this compound in a liquid matrix (e.g., fruit juice, beverage).

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS on a StableFlex fiber (or equivalent).

  • SPME Holder: Manual or for autosampler use.

  • Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: this compound standard, Internal Standard (e.g., Ethyl Heptanoate or a deuterated analog), Sodium Chloride (ACS grade), Deionized Water, Methanol (HPLC grade).

  • Instrumentation: Gas Chromatograph with a split/splitless inlet and a Mass Spectrometer detector (GC-MS).

Step-by-Step Methodology
  • Fiber Conditioning: Before first use, condition the new SPME fiber according to the manufacturer's instructions. This typically involves heating it in the GC inlet at a specified temperature (e.g., 270°C) for 30-60 minutes to remove contaminants.[21]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Create a series of calibration standards by spiking a blank matrix (e.g., deionized water or a control sample known to be free of the analyte) with the stock solution to achieve the desired concentration range (e.g., 1-100 µg/L).[22]

    • For each sample, standard, and blank, place 5.0 g of the liquid into a 20 mL headspace vial.

    • Add a consistent amount of the internal standard to each vial.

    • Add ~1.5 g of NaCl to each vial to achieve saturation.[21]

    • Immediately seal the vials tightly with the screw caps.

  • HS-SPME Extraction:

    • Place the sealed vials into the autosampler tray or a heating block equipped with an agitator.

    • Equilibrate the vials at 60°C for 15 minutes with agitation (e.g., 250 rpm).[18]

    • After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

  • GC-MS Analysis and Desorption:

    • After extraction, immediately retract the fiber and transfer it to the GC injection port.

    • Desorb the analytes from the fiber in the injector. The GC-MS parameters in the table below provide a robust starting point.

    • After desorption, condition the fiber in a separate heated bake-out station or the GC inlet for 5-10 minutes before the next injection to prevent carryover.

Data Presentation: Optimized Parameters
ParameterRecommended SettingRationale
SPME Fiber 50/30µm DVB/CAR/PDMSBroad selectivity for volatile and semi-volatile flavor compounds.[14]
Extraction Mode Headspace (HS)Protects fiber from non-volatile matrix components.[8][11]
Sample Volume 5 g in 20 mL vialEnsures sufficient headspace for volatile partitioning.
Matrix Modifier ~1.5 g NaCl (to saturate)Increases analyte volatility ("salting out").[12][21]
Equilibration 15 min @ 60°CAllows sample and headspace to reach thermal equilibrium.[18][19]
Extraction 30 min @ 60°CProvides sufficient sensitivity with a reasonable analysis time.
Agitation 250 rpmFacilitates mass transfer of the analyte to the headspace.
GC-MS ParameterRecommended Setting
Injection Port 250°C, Splitless Mode (1 min)
Column Mid-polarity (e.g., DB-5ms, 30m x 0.25mm, 0.25µm)
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program 40°C (hold 2 min), ramp to 240°C @ 8°C/min, hold 5 min
MS Transfer Line 250°C
Ion Source 230°C
MS Mode Scan (m/z 40-300) for identification, SIM for quantification

Troubleshooting Common SPME Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Response Incomplete desorption; Inefficient extraction; Analyte degradation.Increase desorption time/temperature; Optimize extraction time/temp; Check sample pH and stability.
Poor Reproducibility (High %RSD) Inconsistent timing; Septum coring; Variable sample temperature.Use an autosampler for precise timing; Use high-quality septa and check needle for damage; Ensure consistent heating of all vials.
Carryover/Ghost Peaks Insufficient fiber cleaning between runs.Increase post-desorption bake-out time and/or temperature. Run a blank after a high-concentration sample to confirm cleanliness.
Fiber Breakage Incorrect needle insertion depth; Bent autosampler needle.Check GC inlet liner compatibility and autosampler alignment. Handle manual holders with care.

Conclusion

Solid-Phase Microextraction is a powerful, efficient, and green analytical technique for the determination of this compound in various matrices. By carefully selecting the fiber coating and optimizing key parameters such as temperature and time, researchers can achieve the high sensitivity and reproducibility required for demanding applications in the food, flavor, and consumer goods industries. This application note provides a thoroughly justified and detailed protocol that serves as an excellent starting point for method development and routine analysis.

References

Application Note: A Comprehensive Guide to the Use of cis-3-Hexenyl Propionate as a Standard for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-3-Hexenyl propionate, a volatile ester recognized for its potent green, fruity aroma reminiscent of unripe pear and apple skin, is a significant compound in the flavor and fragrance industries.[1][2] Its chemical formula is C9H16O2, with a molecular weight of approximately 156.22 g/mol .[3] Beyond its sensory applications, the purity and quantification of this compound in various matrices are critical for quality control, research, and regulatory compliance. Gas chromatography (GC) is the premier analytical technique for the analysis of such volatile compounds.[4] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound as a standard for GC analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use as a GC standard. These properties influence its behavior during sample preparation, chromatographic separation, and detection.

PropertyValueSource
CAS Number 33467-74-2[3][5]
Molecular Formula C9H16O2[1][3]
Molecular Weight 156.22 g/mol [1][3]
Appearance Colorless liquid[1][3][5]
Odor Intense green, fresh, fruity, waxy
Boiling Point 182°C (at 760 mmHg); 83°C (at 17 mmHg)[5][6]
Flash Point Approximately 66°C (150°F)[3][5]
Specific Gravity 0.887-0.892 @ 25°C[5]
Refractive Index 1.428-1.431 @ 20°C[5]
Solubility Soluble in alcohol; insoluble in water[5]
Purity (by GC) Typically ≥ 97%[5][7]

Expert Insight: The relatively high boiling point and flash point indicate that while volatile, this compound is not as volatile as some smaller esters, making it easier to handle with standard laboratory precautions. Its insolubility in water and solubility in organic solvents like alcohol are key considerations for solvent selection during standard and sample preparation.

Experimental Protocols

Preparation of Standard Solutions

The accuracy of your quantitative analysis is directly dependent on the precise preparation of your calibration standards. The following protocol outlines the preparation of a stock solution and subsequent serial dilutions to create a calibration curve.

Materials:

  • This compound (purity ≥ 97%)

  • High-purity volatile solvent (e.g., n-hexane, pentane, or ethanol)

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated microsyringes or analytical balance

Protocol for Stock Solution Preparation (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of pure this compound into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dilute to the mark with the chosen solvent.

  • Calculate the precise concentration of the stock solution.

Protocol for Calibration Standards:

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards.[8] A typical concentration range might be from 1 µg/mL to 100 µg/mL.

  • Ensure each standard contains a consistent concentration of the internal standard, if used.

Gas Chromatography (GC) Analysis

The selection of GC parameters is crucial for achieving good resolution, peak shape, and sensitivity. The following parameters are a robust starting point for the analysis of this compound.

ParameterRecommended SettingRationale
GC System Gas chromatograph with Flame Ionization Detector (FID)FID is a robust and widely used detector for quantifying volatile organic compounds.[9]
Column Medium-polarity capillary column (e.g., DB-WAX, CP-Wax 57 CB) or a non-polar column (e.g., DB-5, HP-5ms). Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness.Polar columns are generally recommended for polar compounds like esters. A non-polar column can also be used, with elution order primarily following boiling points.
Injector Temperature: 250°C; Injection Volume: 1 µL; Split Ratio: 1:20 to 1:50A split injection is preferred for concentrated samples to prevent column overload.[10]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min)
Oven Temperature Program Initial Temperature: 60°C, hold for 2 minutes. Ramp: Increase at 10°C/min to 240°C. Hold for 5 minutes.Temperature programming is essential for analyzing compounds with a wide range of boiling points, improving peak shapes, and reducing analysis time.[7][11]
Detector (FID) Temperature: 250-280°C; Hydrogen Flow: 30-40 mL/min; Air Flow: 300-400 mL/min; Make-up Gas (Nitrogen or Helium): 25-30 mL/minThese are typical settings for optimal FID performance.[10]

Workflow for GC Analysis:

Caption: Workflow for GC analysis of this compound.

Internal Standard Selection

For enhanced precision and accuracy, the use of an internal standard (IS) is highly recommended.[12][13] The IS corrects for variations in injection volume and potential matrix effects.

Criteria for a Suitable Internal Standard:

  • Chemically similar to this compound.

  • Not naturally present in the sample matrix.

  • Well-resolved from the analyte and other sample components.

Recommended Internal Standards for this compound:

  • Esters of similar chain length and polarity: For example, hexyl acetate or heptyl propionate.

  • Alkanes: A straight-chain alkane such as undecane or dodecane can also be effective.

Protocol for Using an Internal Standard:

  • Prepare a stock solution of the chosen internal standard.

  • Add a consistent and known amount of the internal standard to all calibration standards and unknown samples.

  • Calculate the relative response factor (RRF) for this compound relative to the internal standard.

Method Validation

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose. The following parameters should be assessed according to ICH guidelines or other relevant regulatory standards.

Validation ParameterAcceptance CriteriaProtocol
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.Analyze a blank sample, a sample spiked with this compound, and a sample containing potential interferences.
Linearity Correlation coefficient (r²) > 0.995Prepare and analyze a series of at least five calibration standards over the desired concentration range. Plot the peak area ratio (analyte/IS) versus concentration and perform a linear regression analysis.
Accuracy Recovery of 90-110%Analyze samples spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Precision Relative Standard Deviation (RSD) < 5% for repeatability and intermediate precision.Repeatability: Analyze at least six replicate samples at the same concentration on the same day. Intermediate Precision: Analyze the same samples on different days, with different analysts, or on different instruments.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Data Analysis Workflow:

Caption: Data analysis and method validation workflow.

Application to Sample Analysis

The validated method can be applied to the quantification of this compound in various matrices, such as flavor and fragrance formulations, food and beverage products, and environmental samples.

Sample Preparation

The choice of sample preparation technique depends on the complexity of the sample matrix.

  • Liquid Samples (e.g., beverages, perfumes): Direct injection after dilution with a suitable solvent may be possible.

  • Solid Samples (e.g., food products): Techniques such as headspace analysis, solid-phase microextraction (SPME), or solvent extraction may be necessary to isolate the volatile compounds.[14]

Expert Insight: For complex matrices, a cleanup step using solid-phase extraction (SPE) may be required to remove non-volatile components that could interfere with the analysis.

Troubleshooting

ProblemPossible CauseSolution
Poor Peak Shape (Tailing or Fronting) Column overload; active sites in the injector or column; inappropriate injector temperature.Dilute the sample; use a guard column or a more inert column; optimize injector temperature.
Inconsistent Retention Times Fluctuations in carrier gas flow rate; oven temperature instability; column degradation.Check for leaks in the gas lines; verify oven temperature calibration; condition or replace the column.
Poor Sensitivity Leaks in the system; detector not optimized; sample degradation.Perform a leak check; optimize detector gas flows; ensure proper sample storage and handling.
No Peak Detected No analyte in the sample; syringe issue; incorrect GC parameters.Analyze a known standard to confirm system performance; check the syringe for blockage; verify all GC method parameters.

Conclusion

This application note provides a comprehensive framework for the use of this compound as a standard in GC analysis. By following the detailed protocols for standard preparation, GC analysis, and method validation, researchers can achieve accurate and reliable quantification of this important flavor and fragrance compound. The principles and methodologies outlined herein are designed to be adaptable to a wide range of applications, ensuring robust and reproducible results.

References

Application Notes and Protocols for Electroantennography (EAG) with cis-3-Hexenyl propionate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of cis-3-Hexenyl propionate in electroantennography (EAG). This document outlines the scientific principles, detailed experimental protocols, data analysis, and troubleshooting, grounded in established electrophysiological and chemical ecology research.

Introduction: The Significance of this compound in Insect Olfaction

This compound, also known as (Z)-Hex-3-enyl propanoate, is a volatile organic compound (VOC) belonging to the family of green leaf volatiles (GLVs).[1][2] GLVs are C6 aldehydes, alcohols, and their esters that are rapidly released by plants upon mechanical damage or herbivory.[2][3] These compounds are crucial semiochemicals in plant-insect interactions, serving as cues for host plant location, oviposition, and even as repellents.[3][4] this compound, with its characteristic fresh, green, and fruity aroma, is a key component of the scent of many plants and contributes to the waxy-skin scent of fruits like apples and pears.[1][5]

Olfaction is a primary sensory modality for insects, guiding them to food, mates, and suitable habitats.[6][7] The insect's antenna is a sophisticated olfactory organ, adorned with sensory neurons that detect volatile compounds in the environment.[4] Understanding which specific compounds elicit a neural response in an insect's antenna is fundamental to deciphering its chemical ecology and developing targeted pest management strategies or tools for monitoring beneficial insects.[8]

Electroantennography (EAG) is a powerful electrophysiological technique that measures the summed electrical potential from the entire antenna in response to an odorant stimulus.[9][10] It provides a rapid and sensitive bioassay to screen for biologically active compounds, making it an indispensable tool in chemical ecology.[11] By employing EAG, researchers can quantify the antennal response to this compound, thereby assessing its importance as an olfactory cue for a given insect species.

Principle of Electroantennography

EAG measures the change in electrical potential between the base and the tip of an insect antenna upon exposure to a volatile compound.[11] When odorant molecules, such as this compound, bind to olfactory receptors on the antenna, they trigger the depolarization of numerous olfactory receptor neurons (ORNs).[11] The EAG technique records the summation of these depolarizations as a negative voltage deflection.[11] The amplitude of this deflection is proportional to the number of responding ORNs and the intensity of their response, thus providing a quantitative measure of the antenna's sensitivity to the specific odorant.[12]

PART 1: Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting EAG experiments with this compound.

Equipment and Reagents

Equipment:

  • EAG system (including amplifier, data acquisition system, and software)

  • Micromanipulators

  • Microscope (for antenna preparation)

  • Air delivery system (for purified and humidified air)

  • Odor delivery system (stimulus controller)

  • Glass capillary microelectrodes

  • Faraday cage (to minimize electrical noise)

  • Vortex mixer

  • Pipettes and tips

Reagents:

  • This compound (purity >98%)[8]

  • Solvent (e.g., mineral oil, hexane, or paraffin oil)[13]

  • Saline solution (e.g., 0.1 M KCl or insect Ringer's solution)[11]

  • Conductive gel

Preparation of Odorant Stimuli

The preparation of accurate and reproducible odorant stimuli is critical for reliable EAG results.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 1 µg/µL or 10 µg/µL) in the chosen solvent. Mineral oil is a common choice due to its low volatility.

  • Serial Dilutions: Create a series of decimal dilutions from the stock solution to generate a range of concentrations for dose-response experiments. A typical range would be from 0.001 ng/µL to 100 ng/µL.[13]

  • Stimulus Cartridge Preparation:

    • Cut a small piece of filter paper (e.g., 1 cm x 2 cm).

    • Apply a known volume (e.g., 10 µL) of the desired this compound dilution onto the filter paper.[13]

    • Insert the filter paper into a Pasteur pipette or a dedicated stimulus cartridge.

    • Prepare a control cartridge with the solvent only.

    • Allow the solvent to evaporate for a few minutes before use if a volatile solvent like hexane is used.

Antennal Preparation

The insect antenna can be prepared in two ways: excised or intact.

Excised Antenna Preparation:

  • Immobilize the insect (e.g., by chilling).

  • Using fine scissors or forceps, carefully excise one antenna at its base.

  • Place the base of the antenna into the reference electrode, which is filled with saline solution. A small amount of conductive gel can be used to ensure good contact.

  • Carefully place the distal tip of the antenna into the recording electrode. The very tip of the antenna may be clipped to improve electrical contact.

Intact Antenna Preparation:

  • Immobilize the insect on a platform using wax or dental cement.

  • Insert the reference electrode into the insect's head, often near the eye.

  • Carefully bring the recording electrode into contact with the tip of the antenna.

EAG Recording
  • Setup: Place the prepared antenna within the Faraday cage to shield it from electrical noise.[14]

  • Airstream: Direct a continuous stream of purified and humidified air over the antenna preparation. This provides a constant baseline and carries the odorant stimulus to the antenna.

  • Stimulus Delivery: Insert the tip of the stimulus cartridge into a port in the main air delivery tube.

  • Recording:

    • Record a stable baseline for a few seconds.

    • Deliver a puff of the odorant stimulus (typically 0.5 to 1 second) by diverting a portion of the airstream through the stimulus cartridge.

    • Record the resulting voltage deflection (the EAG response).

    • Allow sufficient time between stimuli for the antenna to recover and the baseline to stabilize (e.g., 30-60 seconds).

  • Controls: Present the solvent control periodically to ensure that the observed responses are due to the test compound and not the solvent or mechanical stimulation.

  • Dose-Response: Present the different concentrations of this compound in ascending order to generate a dose-response curve.

PART 2: Data Presentation and Analysis

Quantitative Data Summary

The primary output of an EAG experiment is a series of voltage deflections over time. The amplitude of the negative deflection is the measured EAG response.

Parameter Typical Value/Range Notes
This compound Concentration 0.001 - 100 ng/µLA logarithmic series is recommended for dose-response curves.[13]
Stimulus Duration 0.5 - 1.0 secondsShould be consistent across all stimuli.[15]
Inter-stimulus Interval 30 - 60 secondsAllows for antennal recovery and baseline stabilization.
EAG Response Amplitude Varies by species and concentrationMeasured in millivolts (mV).
Solvent Control Response Should be minimal or zeroA significant response indicates a problem with the solvent or setup.
Data Analysis and Interpretation
  • Normalization: To account for variations in antennal viability over time, it is common to normalize the responses. This can be done by expressing the response to this compound as a percentage of the response to a standard reference compound (e.g., a known pheromone component or another GLV like (Z)-3-hexenol).

  • Dose-Response Curves: Plot the normalized EAG response amplitude against the logarithm of the this compound concentration. This allows for the determination of the antenna's sensitivity and the threshold of detection.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the responses to different concentrations of this compound and the solvent control.[16]

PART 3: Visualization

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Odor_Prep Odorant Preparation (Serial Dilutions) Stim_Delivery Stimulus Delivery Odor_Prep->Stim_Delivery Antenna_Prep Antennal Preparation (Excised or Intact) EAG_Setup EAG Setup in Faraday Cage Antenna_Prep->EAG_Setup EAG_Setup->Stim_Delivery Data_Acq Data Acquisition Stim_Delivery->Data_Acq Normalization Data Normalization Data_Acq->Normalization Dose_Response Dose-Response Curve Normalization->Dose_Response Stats Statistical Analysis Dose_Response->Stats Olfactory_Signaling Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Transduction Depolarization Summated Depolarization ORN->Depolarization EAG_Signal EAG Signal (mV) Measurement Depolarization->EAG_Signal

References

Application Notes and Protocols for cis-3-Hexenyl propionate in Insect Behavior Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scent of Green and its Significance

cis-3-Hexenyl propionate, also known as (Z)-3-hexen-1-yl propanoate, is a volatile organic compound belonging to the class of Green Leaf Volatiles (GLVs).[1][2] These compounds are responsible for the characteristic "green" aroma of freshly cut grass and damaged leaves.[3] In the intricate world of chemical ecology, this compound serves as a crucial infochemical, a chemical signal that conveys information in an interaction between organisms. Its fresh, green, and fruity aroma profile plays a significant role in mediating insect behavior, acting as an attractant for certain species.[4][5][6]

The release of this compound and other GLVs is often a plant's response to herbivory or mechanical damage.[1][2][7] For many insects, this scent indicates the presence of a potential food source or oviposition site. Researchers and pest management professionals harness this innate insect response, employing synthetic this compound in a variety of behavioral studies and control strategies.[4] This guide provides an in-depth overview and detailed protocols for the application of this compound in studying and modulating insect behavior.

Chemical and Physical Properties

A thorough understanding of the compound's properties is essential for accurate and reproducible experimental design.

PropertyValueSource
Chemical Formula C₉H₁₆O₂[4][8]
Molecular Weight 156.22 g/mol [4][8]
CAS Number 33467-74-2[4][8][9]
Appearance Colorless liquid[4][5][8]
Odor Profile Intense green, fresh, fruity, with waxy undertones reminiscent of green apple or unripe pear.[3][5][6]
Purity ≥97%[4][6]
Refractive Index ~1.428 - 1.432 (at 20°C)[4][8]
Storage Store at room temperature in tightly sealed containers, away from strong oxidizers and moisture.[8]

Part 1: Electrophysiological Assays - Gauging Antennal Response

Before assessing an insect's behavioral response, it is crucial to determine if its olfactory system can even detect the compound of interest. Electroantennography (EAG) is a powerful technique for this purpose, measuring the summed electrical potential from the entire antenna in response to an odorant.[10][11][12]

Principle of Electroantennography (EAG)

Insect antennae are covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When volatile molecules like this compound bind to receptors on these neurons, it triggers a depolarization of the cell membrane.[10][11] EAG measures the collective depolarization of thousands of these neurons, providing a quantitative measure of the antenna's sensitivity to the specific compound.[10] A significant EAG response is a prerequisite for a behavioral reaction.

Protocol 1: Standard Electroantennography (EAG) Assay

This protocol describes a standard method for measuring the antennal response of a moth to this compound.

1. Materials & Reagents:

  • This compound (≥97% purity)

  • Solvent (Hexane or Paraffin Oil, high purity)

  • Saline solution (e.g., 0.1 M KCl)

  • EAG system (probe, amplifier, stimulus controller)

  • Stereomicroscope

  • Micromanipulators

  • Glass capillary microelectrodes

  • Chloridized silver wires

  • Purified, humidified air source

  • Faraday cage

  • Test insects (e.g., male moths, consistent age)

  • Filter paper strips and Pasteur pipettes

2. Preparation of Stimulus and Controls:

  • Causality: A dose-response curve is essential to understand the sensitivity range of the antenna.

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 10 µg/µL).

  • Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

  • Prepare a solvent-only control to establish a baseline and ensure the insect is not responding to the solvent.

3. Insect Preparation (Excised Antenna Method):

  • Causality: The excised antenna method is common for rapid screening, though whole-insect preparations offer longer stability.[13][14]

  • Anesthetize the insect by chilling on ice for 1-2 minutes.

  • Under a stereomicroscope, carefully excise one antenna at its base using fine scissors.[10]

  • Immediately mount the antenna onto the EAG probe by placing the base into the reference electrode and the distal tip into the recording electrode. A small portion of the tip may be removed to ensure good electrical contact.[11]

4. EAG Recording:

  • Place the mounted antenna preparation within a Faraday cage to minimize electrical noise.[11]

  • Establish a continuous flow of purified, humidified air over the antenna.

  • Apply 10 µL of a test dilution onto a filter paper strip and insert it into a Pasteur pipette. This pipette is your stimulus cartridge.[10]

  • Mount the stimulus cartridge so its tip is inserted into the main air delivery tube, aimed at the antenna.

  • Record the baseline electrical activity for several seconds.

  • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the odorant over the antenna.[10][11]

  • Record the resulting negative voltage deflection (the EAG response).

  • Allow sufficient time between puffs for the antenna to recover.

  • Present the different concentrations in a randomized order to avoid adaptation or sensitization effects.[11]

5. Data Analysis:

  • Measure the peak amplitude (in millivolts, mV) of the EAG response for each stimulus.

  • Subtract the average response to the solvent control from each compound response to normalize the data.

  • Plot the normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

Part 2: Behavioral Assays - Deciphering Choice and Attraction

Once antennal detection is confirmed via EAG, behavioral bioassays are used to determine the valence of the response—is the insect attracted, repelled, or indifferent?

Protocol 2: Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a standard laboratory tool for assessing insect preference in a two-choice scenario.[15][16] It provides a clear, quantifiable measure of attraction or repellency.

1. Principle and Setup: A Y-shaped glass tube presents the insect with a choice between two air streams.[15] One arm of the "Y" carries air scented with the test compound (this compound), while the other carries clean air (control).[15] The insect is released at the base of the "Y," and its choice of which arm to enter is recorded as an indicator of preference.[15][17] A statistically significant preference for the treatment arm indicates attraction.

2. Experimental Workflow:

Caption: Y-Tube Olfactometer Experimental Workflow.

3. Step-by-Step Methodology:

  • Setup: Assemble the Y-tube olfactometer. Ensure airflow is equal and laminar in both arms, which can be verified with a smoke test.[18] Use activated carbon filters to purify incoming air.[18]

  • Stimulus: Prepare the stimulus by applying a known concentration of this compound solution to a filter paper. Prepare a solvent-only control on a separate filter paper. Place each in its respective odor source chamber connected to one arm of the Y-tube.

  • Acclimatization: Keep the test insects in the experimental room under controlled temperature, humidity, and light conditions for at least 1-2 hours before testing.[19]

  • Trial: Introduce a single insect into the base of the olfactometer. Start a timer.

  • Data Collection: Record which arm the insect first enters (defined as moving a set distance past the 'Y' junction) and the time taken to make that choice. An insect that does not make a choice within a predefined period (e.g., 5 minutes) is recorded as "no choice."

  • Replication & Controls: Test a sufficient number of insects (e.g., 30-50) for statistical power. After each trial, clean the Y-tube thoroughly with solvent to prevent cross-contamination.[16] Periodically rotate the Y-tube by 180 degrees to control for any unforeseen positional bias.

4. Data Analysis:

  • Analyze the choice data using a Chi-square (χ²) test to determine if the observed distribution of choices between the treatment and control arms is significantly different from a random (50:50) distribution.

  • A significant result (p < 0.05) in favor of the treatment arm indicates attraction.

Protocol 3: Wind Tunnel Bioassay

For flying insects, a wind tunnel provides a more realistic environment to study long-range attraction and flight behavior.[19][20][21] It allows researchers to observe the characteristic upwind, zigzagging flight pattern insects use to locate an odor source.[19]

1. Principle and Setup: A wind tunnel creates a controlled, laminar flow of air.[19] The test compound is released at the upwind end, forming an odor plume that travels down the tunnel. Insects are released at the downwind end, and their flight path and behaviors are recorded as they navigate towards the source.[19][22]

2. Key Experimental Parameters:

ParameterRecommended Value/RangeRationale
Wind Speed 0.2 - 0.3 m/sMust be laminar and consistent to create a stable odor plume.[19]
Temperature 21 - 26 °CMimics the insect's natural period of activity.[19]
Relative Humidity 70 - 80%Important for insect physiology and plume structure.[19]
Light Conditions Dim red light (~0.7 lux)Simulates nocturnal or crepuscular conditions for relevant species without affecting flight behavior.[19]

3. Step-by-Step Methodology:

  • Setup: Calibrate the wind tunnel to the parameters in the table above.

  • Odor Source: Place a dispenser (e.g., filter paper) treated with this compound at the upwind end of the tunnel.

  • Insect Release: Place an acclimatized insect on a release platform at the downwind end.[19]

  • Observation: Record the sequence of behaviors for each insect. A typical positive response includes:

    • Taking flight.

    • Oriented upwind flight within the odor plume.

    • Landing on or near the odor source.

  • Controls: Run trials with a solvent-only dispenser to measure baseline flight activity.

  • Cleaning: Thoroughly clean the tunnel with solvent between trials to prevent chemical residue buildup.[21]

4. Data Analysis:

  • Quantify the percentage of insects that complete each step of the behavioral sequence (e.g., % taking flight, % flying upwind, % landing at source).

  • Compare the results for the this compound treatment to the solvent control using appropriate statistical tests (e.g., Fisher's exact test).

Part 3: Field Studies - Validating Laboratory Findings

While laboratory assays are essential for controlled analysis, field trapping studies are the ultimate test of a compound's effectiveness under natural conditions.

Protocol 4: Field Trapping Assay

1. Principle and Setup: Traps baited with a lure containing this compound are deployed in a relevant habitat (e.g., an agricultural field). The number of target insects captured in baited traps is compared to captures in unbaited (control) traps.[23]

2. Trap and Lure Preparation:

  • Lure: The lure is a dispenser (e.g., rubber septum, cotton roll) loaded with a specific amount of synthetic this compound. The release rate is a critical factor and may require optimization.

  • Trap: The type of trap (e.g., sticky trap, delta trap, funnel trap) will depend on the target insect species.[24]

3. Experimental Design:

  • Layout: Deploy traps in a grid or randomized block design. Ensure traps are spaced far enough apart (e.g., >20 meters) to avoid interference with each other.[24]

  • Placement: Trap height should be standardized, often just above the crop canopy.[24]

  • Replication: Use multiple traps for each treatment (baited vs. unbaited control) to ensure statistically robust data.

  • Handling Precautions: Wear gloves when handling lures to avoid contamination.[25][26] Do not leave spent lures or packaging in the field, as residual odors can interfere with the experiment.[25]

4. Data Collection and Analysis:

  • Check traps at regular intervals (e.g., weekly).

  • Count and identify the number of target insects in each trap.

  • Remove all captured insects at each check.[25]

  • Analyze the data using statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference in capture rates between baited and control traps.

Conclusion and Future Directions

This compound is a potent modulator of insect behavior, serving as a key signal in plant-insect interactions. The protocols detailed in this guide—from electrophysiological validation to laboratory behavioral assays and field verification—provide a comprehensive framework for researchers to investigate its effects. Understanding how insects perceive and react to this "scent of green" is fundamental to developing innovative and sustainable pest management strategies, advancing our knowledge of chemical ecology, and exploring new avenues for crop protection.

References

Application Notes and Protocols for Investigating Plant-Insect Interactions with cis-3-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scent of Defense and Deception

In the intricate chemical warfare between plants and insects, volatile organic compounds (VOCs) serve as a sophisticated language of defense, attraction, and repulsion. Among these, the Green Leaf Volatiles (GLVs), a family of six-carbon compounds released upon tissue damage, play a pivotal role. cis-3-Hexenyl propionate, a prominent member of the GLV family, is an ester characterized by its fresh, green, and fruity aroma reminiscent of unripe pears and apples.[1][2] This compound, biosynthesized by plants through the esterification of cis-3-hexenol with propionic acid, is a key semiochemical mediating complex plant-insect interactions.[3]

The release of this compound can signal the presence of a food source to herbivores, but it can also act as a distress call, attracting the natural enemies of these herbivores, a phenomenon known as indirect defense.[4] Furthermore, neighboring plants can perceive these airborne signals, priming their own defenses in anticipation of an attack. This multifaceted role makes this compound a compound of significant interest for researchers in chemical ecology, agriculture, and pest management.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the role of this compound in plant-insect interactions. We will delve into the core techniques of Gas Chromatography-Mass Spectrometry (GC-MS) for its identification and quantification, Electroantennography (EAG) to measure insect olfactory responses, and behavioral assays to determine its functional significance.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its accurate analysis and use in experimental setups.

PropertyValueReference
CAS Number 33467-74-2[4]
Molecular Formula C₉H₁₆O₂[4]
Molecular Weight 156.22 g/mol [4]
Appearance Colorless to pale yellow liquid[5][6]
Odor Sweet, powerful, intensely green, vegetable-like, fatty with tropical fruit hints[]
Boiling Point 83 °C at 17 mmHg[8]
Density 0.887 g/mL at 25 °C[]
Refractive Index 1.427 - 1.433 at 20 °C[]
Solubility Insoluble in water; soluble in alcohol[]

I. Analytical Chemistry: Identification and Quantification

The first step in investigating the role of this compound is to reliably identify and quantify its presence in plant-emitted volatile blends. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Protocol 1: Headspace Solid-Phase Microextraction (SPME) GC-MS Analysis

This protocol is ideal for the non-destructive sampling and analysis of volatiles emitted from living plants.

Rationale: SPME allows for the concentration of volatile analytes from the headspace around a plant sample without the use of solvents, providing a more accurate representation of the emitted blend.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

  • SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

  • Glass sampling chamber or vessel

  • Heating block or water bath

  • This compound standard (high purity)

  • Hexane (analytical grade)

Procedure:

  • Plant Material: Place a known mass of fresh, undamaged (or mechanically damaged, depending on the experimental question) plant material into the glass sampling chamber.

  • SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

  • Headspace Sampling: Seal the sampling chamber and expose the conditioned SPME fiber to the headspace above the plant material for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C).

  • GC-MS Analysis:

    • Injection: Immediately after sampling, insert the SPME fiber into the heated GC injection port for thermal desorption of the analytes.

    • GC Program:

      • Injector Temperature: 250 °C

      • Oven Program: Initial temperature of 40 °C for 2 minutes, then ramp at 5 °C/min to 180 °C, and then at 20 °C/min to 280 °C, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters:

      • Ion Source Temperature: 230 °C

      • Ionization Energy: 70 eV

      • Mass Scan Range: m/z 40-500

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching with mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by key fragment ions.[9][10]

  • Quantification: For semi-quantitative analysis, compare the peak area of this compound to the peak area of an internal standard. For absolute quantification, create a calibration curve using serial dilutions of the authentic standard.

Diagram 1: GC-MS Workflow for Plant Volatile Analysis

GCMS_Workflow PlantSample Plant Sample in Sampling Chamber SPME SPME Fiber Headspace Sampling PlantSample->SPME Volatiles Adsorption GC_Injection GC Injection Port (Thermal Desorption) SPME->GC_Injection Analyte Desorption GC_Column GC Column (Separation) GC_Injection->GC_Column MS_Detector Mass Spectrometer (Detection & Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Chromatogram & Spectrum) MS_Detector->Data_Analysis

Caption: Workflow for the analysis of plant volatiles using SPME-GC-MS.

II. Electrophysiology: Probing the Insect's Sense of Smell

Electroantennography (EAG) is a powerful technique to directly measure the response of an insect's antenna to volatile compounds, providing insights into which compounds are detected by the insect's olfactory system.

Protocol 2: Electroantennography (EAG) Assay

This protocol details the steps for conducting an EAG assay to measure the antennal response of an insect to this compound.

Rationale: EAG provides a rapid and sensitive method to screen for biologically active compounds. The amplitude of the EAG response is generally proportional to the number of olfactory receptor neurons responding to the stimulus.

Materials:

  • EAG system (amplifier, data acquisition system, and software)

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., saline solution with 0.1 M KCl)

  • This compound standard

  • Solvent (e.g., paraffin oil or hexane)

  • Filter paper strips

  • Pasteur pipettes

  • Air stimulus controller

Procedure:

  • Insect Preparation:

    • Anesthetize an insect by chilling it on ice.

    • Carefully excise an antenna at its base using fine scissors.

    • Mount the excised antenna between the two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is placed at the base. A small amount of conductive gel can be used to ensure a good electrical connection.

  • Stimulus Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a serial dilution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette. Prepare a control pipette with the solvent alone.

  • EAG Recording:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant to the antenna.

    • Record the resulting negative voltage deflection (the EAG response).

    • Allow a sufficient inter-stimulus interval (e.g., 30-60 seconds) for the antenna to recover.

    • Present the different concentrations in a randomized order to avoid adaptation or sensitization.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response (in millivolts, mV) for each stimulus.

    • Subtract the average response to the solvent control from the responses to the this compound stimuli.

    • To compare across different preparations, normalize the responses (e.g., as a percentage of the response to a standard reference compound or the highest concentration of the test compound).

    • Generate a dose-response curve by plotting the EAG response against the logarithm of the stimulus concentration.

Diagram 2: EAG Experimental Setup

EAG_Setup cluster_stimulus Stimulus Delivery cluster_recording Recording Setup Air_Source Purified Air Air_Controller Air Stimulus Controller Air_Source->Air_Controller Stimulus_Pipette Stimulus Pipette (this compound) Antenna Mounted Insect Antenna Stimulus_Pipette->Antenna Odor Puff Air_Controller->Stimulus_Pipette Electrodes Recording & Reference Electrodes Antenna->Electrodes Amplifier Amplifier Electrodes->Amplifier DAQ Data Acquisition System Amplifier->DAQ Computer Computer DAQ->Computer

Caption: Schematic of a typical Electroantennography (EAG) setup.

III. Behavioral Assays: Deciphering the Insect's Choice

While EAG confirms that an insect can detect a compound, behavioral assays are necessary to determine the ecological significance of that detection – whether it leads to attraction, repulsion, or another behavioral response. The Y-tube olfactometer is a standard apparatus for these studies.

Protocol 3: Y-Tube Olfactometer Bioassay

This protocol outlines the procedure for a Y-tube olfactometer experiment to assess the behavioral response of an insect to this compound.

Rationale: The Y-tube olfactometer provides a simple binary choice for an insect, allowing for a clear determination of preference or avoidance of a specific odor.

Materials:

  • Glass Y-tube olfactometer

  • Air pump and flow meters

  • Humidifier and activated charcoal filter

  • Odor source chambers

  • This compound standard

  • Solvent (e.g., paraffin oil or hexane)

  • Filter paper

  • Test insects

Procedure:

  • Setup:

    • Assemble the Y-tube olfactometer. Purified, humidified air is split into two streams, each passing through an odor source chamber before entering one of the arms of the Y-tube.

    • Maintain a constant airflow (e.g., 200 mL/min) through each arm.

  • Stimulus Preparation:

    • Apply a known amount of this compound solution to a filter paper and place it in one odor source chamber (the "treatment" arm).

    • Place a filter paper with the solvent alone in the other odor source chamber (the "control" arm).

  • Insect Introduction:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.

  • Data Collection:

    • Record the number of insects choosing the treatment arm and the control arm.

    • Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Experimental Controls:

    • After a set number of trials (e.g., 5-10 insects), rotate the Y-tube 180 degrees to control for any positional bias.

    • Clean the olfactometer thoroughly with solvent and bake it between experiments to remove any residual odors.

  • Data Analysis:

    • Use a Chi-square test or a binomial test to determine if the number of insects choosing the treatment arm is significantly different from those choosing the control arm.

Diagram 3: Y-Tube Olfactometer Logic

YTube_Logic Insect Insect Released Choice_Point Choice Point Insect->Choice_Point Treatment_Arm Treatment Arm (this compound) Choice_Point->Treatment_Arm Choice 1 Control_Arm Control Arm (Solvent) Choice_Point->Control_Arm Choice 2 Attraction Attraction Treatment_Arm->Attraction No_Preference No Preference Treatment_Arm->No_Preference Repulsion Repulsion Control_Arm->Repulsion Control_Arm->No_Preference

Caption: Logical flow of a Y-tube olfactometer behavioral assay.

Conclusion: A Multifaceted Approach to a Complex Interaction

The investigation of plant-insect interactions mediated by this compound requires a multi-pronged approach that combines analytical chemistry, electrophysiology, and behavioral ecology. By following the detailed protocols outlined in these application notes, researchers can effectively identify and quantify this key semiochemical, determine if it is perceived by the insect's olfactory system, and ultimately understand its role in shaping insect behavior. This knowledge is crucial for developing novel and sustainable strategies for pest management and for unraveling the intricate chemical dialogues that govern our ecosystems.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing cis-3-Hexenyl propionate Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of cis-3-Hexenyl propionate. This resource is designed for researchers and development professionals to navigate the nuances of this esterification, troubleshoot common issues, and ultimately optimize reaction yield and purity. We will move beyond simple procedural lists to explore the causal relationships behind key experimental parameters.

Section 1: Core Principles of Synthesis

The synthesis of this compound is fundamentally an esterification reaction between cis-3-Hexen-1-ol and a propionylating agent, most commonly propionic acid.[1][2] This process, typically a Fischer-Speier esterification, is a reversible, acid-catalyzed equilibrium reaction.

cis-3-Hexen-1-ol + Propionic Acid ⇌ this compound + Water

The central challenge in optimizing the yield is managing this equilibrium. According to Le Chatelier's principle, the reaction can be driven toward the product side by either using an excess of one reactant or, more effectively, by removing the water as it is formed.

Reaction Mechanism: Acid-Catalyzed Esterification

The following diagram illustrates the key steps in the Fischer esterification mechanism. Understanding this pathway is crucial for troubleshooting issues related to catalyst activity and reaction kinetics.

Fischer_Esterification Reactants cis-3-Hexen-1-ol + Propionic Acid Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation + H+ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms Tetrahedral Intermediate Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Creates Good Leaving Group (H2O) Deprotonation Deprotonation Water_Elimination->Deprotonation - H2O Products This compound + Water + H+ Deprotonation->Products Regenerates Catalyst Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Conversion Low Reactant Conversion? Start->Check_Conversion Check_Purity Impurity Detected? Start->Check_Purity Check_Conversion->Check_Purity No Water_Removal Is Water Removal Effective? (e.g., Dean-Stark filling) Check_Conversion->Water_Removal Yes Isomerization cis/trans Isomerization? Check_Purity->Isomerization Yes Catalyst_Activity Is Catalyst Active & at Correct Loading? Water_Removal->Catalyst_Activity No Solution_Water Implement/Optimize Dean-Stark or use Drying Agents Water_Removal->Solution_Water Yes Temp_Ratio Are Temperature & Molar Ratio Optimal? Catalyst_Activity->Temp_Ratio No Solution_Catalyst Use Fresh Catalyst, Increase Loading Catalyst_Activity->Solution_Catalyst Yes Solution_Temp Adjust Temp/Ratio per Protocol Temp_Ratio->Solution_Temp Yes Unreacted_SM Unreacted Starting Material Present? Isomerization->Unreacted_SM No Solution_Isomer Lower Temperature, Use Milder Catalyst (e.g., Enzyme) Isomerization->Solution_Isomer Yes Other_Peaks Other Side Products? Unreacted_SM->Other_Peaks No Solution_SM Increase Reaction Time, Improve Water Removal Unreacted_SM->Solution_SM Yes Solution_Side Lower Temperature, Check Reactant Purity Other_Peaks->Solution_Side Yes

References

Technical Support Center: Purification of Synthetic cis-3-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of synthetic cis-3-Hexenyl propionate (CAS No. 33467-74-2). This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this valuable fragrance and flavor compound. As Senior Application Scientists, we provide not just procedures, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

This compound is an ester prized for its fresh, green, and fruity aroma, often reminiscent of pear or apple.[1][2] Its synthesis, typically through the esterification of cis-3-Hexenol with propionic acid, can yield a crude product containing unreacted starting materials, byproducts, and isomeric impurities that must be removed to meet the high purity standards (typically >98%) required for its applications.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem: Final product purity is below 98% after simple distillation.
  • Probable Cause: The primary issue is often the presence of impurities with boiling points close to that of this compound (approx. 180-182 °C).[5][6] The most common culprits are the trans-isomer, (E)-3-Hexenyl propionate, and unreacted cis-3-Hexenol (boiling point approx. 156-157 °C). Simple distillation lacks the efficiency to separate components with such a small boiling point difference.

  • Solution:

    • Employ Fractional Distillation: This technique introduces a fractionating column between the distillation flask and the condenser, providing a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles. Each cycle enriches the vapor with the more volatile component. For this specific separation, a high-efficiency packed column is recommended.

    • Optimize Reflux Ratio: Control the reflux ratio (the ratio of condensate returned to the column vs. collected as distillate). A higher reflux ratio increases separation efficiency but lengthens the distillation time. Start with a ratio of 5:1 and optimize based on your analytical results (GC analysis of fractions).

    • Pre-distillation Wash: Before distillation, perform an aqueous wash as described below to remove any acidic or water-soluble impurities, which simplifies the distillation process.

Problem: GC analysis shows a significant peak for propionic acid.
  • Probable Cause: The esterification reaction did not go to completion, or the post-synthesis work-up was insufficient to remove the unreacted carboxylic acid. Propionic acid is corrosive and imparts a sharp, unpleasant odor, making its removal critical.

  • Solution:

    • Perform a Mild Basic Wash: Transfer the crude product to a separatory funnel and dilute it with a nonpolar, water-immiscible solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate, a weak base, will react with the residual propionic acid to form sodium propionate, a salt that is highly soluble in the aqueous layer but not in the organic layer.

      • Chemical Principle: CH₃CH₂COOH (organic soluble) + NaHCO₃ → CH₃CH₂COONa (water soluble) + H₂O + CO₂

    • Vent the separatory funnel frequently to release the CO₂ gas generated during the wash.

    • Repeat the wash until no more gas evolution is observed.

    • Follow with a wash using deionized water and then a brine (saturated NaCl solution) wash to remove residual bicarbonate and dissolved water from the organic layer.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure before proceeding to distillation.

Problem: The final product has a poor olfactory profile (sharp, acidic, or "off" odor).
  • Probable Cause: This is almost certainly due to residual acidic impurities like propionic acid or potential degradation of the ester.[7] Esters can undergo hydrolysis if exposed to moisture, especially under acidic or basic conditions, reverting to the parent alcohol and carboxylic acid.[8]

  • Solution:

    • Re-purify: If the product has already been distilled, re-dissolve it in a suitable solvent and perform the sodium bicarbonate wash described in the previous point. This should effectively remove the acidic components causing the malodor.

    • Verify Integrity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity of the main peak as this compound and to identify the impurities responsible for the off-odor.[5]

    • Ensure Proper Storage: Prevent future degradation by storing the purified product correctly. The compound should be kept in a tightly sealed container, protected from light and moisture, and preferably under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4][6][9]

Frequently Asked Questions (FAQs)

Q1: What is the most effective overall workflow for purifying crude synthetic this compound?

A: A multi-step approach is most effective. Start with a chemical wash to remove acidic impurities, followed by high-efficiency fractional distillation to separate the target cis-isomer from other neutral, close-boiling impurities. The diagram below outlines this logical workflow.

Purification Workflow Diagram

PurificationWorkflow crude Crude Synthetic Product gcms1 Initial Analysis | (GC-MS) crude->gcms1 Characterize Impurities wash Step 1: Basic Wash (aq. NaHCO₃) gcms1->wash Acidic Impurities Present dry Step 2: Dry & Concentrate (Anhydrous MgSO₄, Rotovap) wash->dry Remove Acid distill Step 3: Fractional Distillation (High-Efficiency Column) dry->distill Separate Neutrals & Isomers gcms2 Final Purity Analysis | (GC, >98%) distill->gcms2 Collect Fractions final Purified cis-3-Hexenyl Propionate gcms2->final Pool Pure Fractions

Caption: Decision workflow for purifying this compound.

Q2: How can I confirm the identity and isomeric purity of my final product?

A:

  • Purity: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the standard method for determining percentage purity.[3] A high-purity sample should show a major peak (>98%) corresponding to the product.

  • Identity: GC-Mass Spectrometry (GC-MS) is used for definitive identification. The fragmentation pattern of your purified sample in the mass spectrum should match the known spectrum for this compound.[5]

  • Isomeric Ratio: The cis and trans isomers will likely have slightly different retention times on a GC column. A well-resolved chromatogram can be used to determine the ratio of the two isomers. For absolute structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy would be required.

Q3: What are the optimal storage conditions to maintain the long-term stability of this compound?

A: To ensure stability over its typical shelf life (24+ months), store the product in a cool, dry, and well-ventilated area, away from heat, light, and ignition sources.[6][9][10][11] The container should be opaque or amber glass and tightly sealed to prevent exposure to air and moisture, which can lead to oxidation or hydrolysis.[8] For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended.

Q4: What are the key safety precautions for handling this compound?

A:

  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably inside a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[10][11]

  • Fire Safety: this compound is a combustible liquid with a flash point of approximately 66°C.[10][12] Keep it away from open flames, sparks, and hot surfaces.[13]

  • Handling: Avoid direct contact with skin and eyes, as it can cause irritation.[13][14] Avoid inhaling vapors.[10] In case of spills, absorb with an inert material and dispose of as hazardous waste.[13]

Q5: My product purity is decreasing over time, even in storage. What is the likely cause?

A: A gradual decrease in purity over time is typically due to chemical degradation. The two most probable causes are:

  • Hydrolysis: The ester bond is susceptible to cleavage by water, reverting the compound to cis-3-hexenol and propionic acid. This can be catalyzed by trace amounts of acid or base. This is the most common cause.[8]

  • Oxidation: Although less common for this specific molecule, prolonged exposure to air (oxygen) can potentially lead to oxidation, especially at the double bond, creating undesirable byproducts. To prevent this, strictly adhere to the recommended storage conditions, ensuring the container is anhydrous and sealed tightly.[4][9]

Experimental Protocols & Data

Protocol: Standard Purification of Crude this compound

This protocol describes a robust method for purifying a crude reaction mixture.

Step 1: Aqueous Work-up (Acid Removal)

  • Transfer the crude product (e.g., 50 g) to a 500 mL separatory funnel.

  • Dilute the crude ester with 150 mL of diethyl ether.

  • Add 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and shake gently, inverting the funnel and venting frequently to release pressure from CO₂ evolution.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the NaHCO₃ wash two more times, or until no more gas evolves.

  • Wash the organic layer with 100 mL of deionized water, followed by 100 mL of brine.

  • Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous magnesium sulfate (MgSO₄) to dry it. Swirl until the drying agent no longer clumps.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

Step 2: Fractional Distillation

  • Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a packed fractionating column (e.g., 30 cm Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Add the dried, crude ester to the distillation flask along with a few boiling chips.

  • Heat the flask gently using a heating mantle.

  • Allow the system to come to equilibrium, where a steady reflux is established in the column.

  • Begin collecting the distillate slowly, maintaining a high reflux ratio. Collect and label several fractions.

    • Fraction 1: Low-boiling impurities (e.g., residual solvent, hexenol).

    • Fraction 2: Intermediate fraction.

    • Fraction 3: Main product fraction, collected at a stable temperature around 180-182 °C.[5][6]

  • Analyze each fraction by GC to determine its purity.

  • Combine the fractions that meet the purity requirement (e.g., >98%).

Data Presentation: Expected Purity by Method

The choice of purification method has a significant impact on the final product quality.

Purification MethodTypical Purity AchievedKey Impurities RemovedNotes
Single Simple Distillation90-95%High-boiling residues, some starting materials.Ineffective for close-boiling isomers.
Basic Wash + Simple Distillation95-97%Carboxylic acids, water-soluble impurities.Purity still limited by isomeric impurities.
Basic Wash + Fractional Distillation >98.5% Acids, isomers, starting materials. The recommended method for high purity.
Preparative Chromatography (HPLC/GC)>99.5%All impurities, including isomers.High cost and low throughput; typically used for analytical standards, not bulk purification.

References

Technical Support Center: Stability of cis-3-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for cis-3-Hexenyl propionate. This guide is designed for researchers, scientists, and formulation professionals to provide in-depth technical information and practical guidance on the stability of this compound in various solvent systems. As an ester with a characteristic fresh, green, and fruity aroma, its stability is paramount to the quality and efficacy of the final product. This document provides a comprehensive overview of its stability profile, troubleshooting advice for common experimental issues, and standardized protocols for stability testing.

Core Concepts: Understanding the Stability of this compound

This compound (CAS: 33467-74-2) is an ester formed from cis-3-hexen-1-ol and propionic acid[1][2]. Like most esters, its chemical stability is primarily influenced by its susceptibility to hydrolysis, oxidation, and to a lesser extent, photodegradation and thermal stress.

Oxidation: The presence of a double bond in the hexenyl moiety makes the molecule susceptible to oxidation. Exposure to air (oxygen), especially in the presence of light or metal ions, can lead to the formation of hydroperoxides and subsequent degradation products, potentially altering the aroma profile and physical properties of the compound.

General Stability & Storage: this compound is considered stable under recommended storage conditions[4][5]. To ensure its longevity, it should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, protected from light and sources of ignition[4][6]. It is incompatible with strong oxidizing agents[4].

Frequently Asked Questions (FAQs)

Q1: My formulation containing this compound has developed an off-odor. What could be the cause?

An off-odor is a common indicator of degradation. The most likely cause is hydrolysis, which would release cis-3-hexen-1-ol (a "leafy" or "grassy" alcohol) and propionic acid (a pungent, "cheesy" or "sour" odor). Another possibility is oxidation of the double bond, which can produce various aldehydes and other volatile compounds with potentially sharp or unpleasant smells.

Q2: I'm observing a decrease in the concentration of this compound in my aqueous formulation over time. Why is this happening?

This is a classic sign of hydrolytic degradation. This compound is insoluble in water, but even in emulsions or hydro-alcoholic solutions, the presence of water can lead to the cleavage of the ester bond[4][6][7]. The rate of degradation will be accelerated by pH values outside the optimal range (pH 4-6) and by elevated temperatures.

Q3: Can I use this compound in a high pH (alkaline) formulation, such as a soap or detergent?

Using this compound in high pH formulations is challenging due to the high rate of base-catalyzed hydrolysis. The ester will likely degrade rapidly, leading to a loss of the desired fragrance and the formation of potentially undesirable degradation products. If its use is necessary, consider encapsulation technologies or conducting thorough stability testing to determine its shelf-life under your specific formulation conditions.

Q4: What are the ideal solvents for maintaining the stability of this compound?

For long-term storage and use in formulations where stability is critical, anhydrous and inert solvents are ideal. High-proof ethanol is a common and effective solvent. Other suitable solvents for fragrance and flavor applications include propylene glycol, dipropylene glycol, and triacetin, provided they have a low water content. It is crucial to minimize the presence of water in any solvent system to prevent hydrolysis.

Q5: How can I monitor the stability of this compound in my experiments?

Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for monitoring the stability of this compound[8][9][10]. A stability-indicating GC method should be able to separate the intact ester from its primary degradation products (cis-3-hexen-1-ol and propionic acid) and any other potential impurities or degradation products.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Loss of characteristic "fruity-green" aroma Hydrolysis of the ester.Check the pH of your formulation; adjust to a slightly acidic to neutral range (pH 4-6) if possible. Ensure all solvents are low in water content. Store the formulation at a lower temperature.
Development of a sour or pungent off-odor Formation of propionic acid due to hydrolysis.Confirm hydrolysis via analytical testing (e.g., GC-MS). Reformulate to minimize water content and control pH. Consider using a buffered system.
Phase separation or cloudiness in the formulation Degradation products may have different solubility profiles.Analyze the separated phases to identify the components. This is likely due to the formation of less soluble degradation products. Reformulation may be necessary.
Decrease in assay value of this compound Chemical degradation (hydrolysis or oxidation).Implement a formal stability study to quantify the degradation rate. Protect the formulation from light and air (e.g., use opaque, airtight packaging with a nitrogen headspace). Consider adding an antioxidant if oxidation is suspected.

Experimental Protocol: Stability Study of this compound in a Solvent System

This protocol outlines a general procedure for assessing the stability of this compound in a given solvent.

Objective: To determine the stability of this compound in a selected solvent under specified storage conditions (e.g., temperature, light exposure).

Materials:

  • This compound (high purity)

  • Selected solvent(s) (e.g., 95% Ethanol, Propylene Glycol)

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • GC-FID or GC-MS system

  • Analytical balance

  • pH meter (for aqueous or hydro-alcoholic systems)

  • Stability chambers (for controlled temperature and humidity)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent in a volumetric flask to achieve a precise concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • Aliquot the stock solution into multiple amber glass vials.

    • Seal the vials tightly to prevent solvent evaporation and exposure to air.

  • Storage Conditions:

    • Divide the vials into different sets for storage under various conditions. A typical stability study may include:

      • Accelerated Stability: 40°C / 75% Relative Humidity

      • Room Temperature: 25°C / 60% Relative Humidity

      • Refrigerated: 4°C

      • Photostability: Expose a set of samples to a controlled light source (as per ICH Q1B guidelines). Include control samples wrapped in aluminum foil.

  • Time Points:

    • Establish a schedule for pulling samples for analysis. For an accelerated study, typical time points might be: 0, 1, 2, 3, and 6 months. For room temperature studies, time points could be: 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method:

    • At each time point, analyze the samples by a validated stability-indicating GC method.

    • The method should be able to quantify the remaining percentage of this compound and detect and quantify the primary degradation products (cis-3-hexen-1-ol and propionic acid).

    • Example GC Conditions (starting point, requires optimization):

      • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

      • Inlet Temperature: 250°C

      • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

      • Detector: FID at 280°C or MS (scan range 35-400 m/z)

      • Carrier Gas: Helium or Hydrogen

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.

    • Identify and quantify any significant degradation products.

Visualizations

Degradation Pathway of this compound

G cluster_products Hydrolysis Products CHP This compound CHOH cis-3-Hexen-1-ol CHP->CHOH Hydrolysis PA Propionic Acid CHP->PA Hydrolysis H2O Water (H₂O) AcidBase Acid or Base Catalyst DegradationProducts Degradation Products G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution B Aliquot into Vials A->B C1 Accelerated (40°C) B->C1 C2 Room Temp (25°C) B->C2 C3 Refrigerated (4°C) B->C3 D Pull Samples at Time Points C1->D C2->D C3->D E GC-MS/FID Analysis D->E F Quantify Degradation E->F G Determine Shelf-Life F->G

References

Technical Support Center: Optimizing Peak Resolution for cis-3-Hexenyl Propionate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome challenges in the gas chromatography (GC) analysis of cis-3-Hexenyl propionate, a common fragrance and flavor compound. Our focus is on achieving optimal peak resolution, a critical factor for accurate quantification and identification, especially when dealing with its potential isomeric impurities.

The Challenge: Separating Structurally Similar Isomers

This compound possesses a fresh, green, and fruity aroma.[1] Its analysis is crucial for quality control in the food, beverage, and cosmetic industries.[2][3] A common analytical challenge is the separation of the cis isomer from its trans counterpart, which may be present as an impurity. Due to their similar boiling points and chemical properties, achieving baseline resolution between these isomers requires a carefully optimized GC method.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound and provides systematic troubleshooting strategies.

Q1: I am seeing poor resolution or co-elution of my this compound peak with a suspected impurity. How can I improve the separation?

A1: Achieving baseline separation between cis and trans isomers of hexenyl esters is primarily dependent on the selectivity of your GC column and the optimization of your temperature program.

  • Underlying Cause: The slight difference in polarity between the cis and trans isomers is the key to their separation. The cis isomer is generally slightly more polar than the trans isomer. A non-polar column will separate compounds primarily by their boiling points, which are often too similar for effective resolution of these isomers.[4]

  • Troubleshooting Steps:

    • Verify Your Column's Stationary Phase: For isomer separations, a polar stationary phase is highly recommended.[5][6]

      • Recommendation: Employ a column with a polyethylene glycol (WAX) or a high-cyanopropyl stationary phase. These phases provide dipole-dipole and hydrogen bonding interactions that enhance the separation of polar compounds.[7][8]

    • Optimize the Temperature Program: A slow oven temperature ramp rate is crucial for allowing sufficient interaction between the analytes and the stationary phase.[5]

      • Protocol: Start with a low initial oven temperature (e.g., 50-60 °C) and use a slow ramp rate (e.g., 2-5 °C/min). This will increase the retention time but significantly improve resolution.[9] An increase of approximately 30°C can halve the retention time, but may compromise resolution.[10]

    • Increase Column Length: If optimizing the temperature program on a standard 30 m column is insufficient, consider using a longer column (e.g., 60 m). A longer column provides more theoretical plates, leading to better separation efficiency.[5]

    • Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen). The optimal flow rate will provide the best efficiency (narrowest peaks).[9]

Table 1: Recommended GC Column Phases for Isomer Separation

Stationary Phase TypePolarityRecommended Use for Hexenyl EstersExample Commercial Phases
Polyethylene Glycol (PEG)PolarExcellent for separating cis/trans isomers due to strong dipole-dipole interactions.DB-WAX, HP-INNOWAX, CP-Wax 52CB
High-CyanopropylHighly PolarExcellent for resolving complex mixtures of fatty acid methyl esters (FAMEs), including geometric isomers.SP-2380, CP-Sil 88
5% Phenyl-methylpolysiloxaneNon-PolarNot Recommended for cis/trans isomer separation. Elution is primarily based on boiling point.DB-5, HP-5ms, Rtx-5ms
Q2: My this compound peak is tailing. What is causing this and how can I fix it?

A2: Peak tailing for polar compounds like esters is often indicative of active sites within your GC system.

  • Underlying Cause: The ester functional group in this compound can interact with active silanol (-Si-OH) groups present in the injector liner, the front end of the column, or on non-deactivated glass wool. This secondary interaction causes the analyte to be held up, resulting in a tailing peak shape.[7]

  • Troubleshooting Workflow:

    G start Peak Tailing Observed liner Check Injector Liner start->liner column_contam Inspect Column Front End liner->column_contam If liner is deactivated and clean replace_liner Use a Deactivated Liner liner->replace_liner Solution column_install Verify Column Installation column_contam->column_install If column front is clean trim_column Trim 10-20 cm from Column Front column_contam->trim_column Solution flow_path Check for Leaks column_install->flow_path If installation is correct reinstall_column Re-cut and Re-install Column column_install->reinstall_column Solution leak_check Perform Leak Check flow_path->leak_check Solution

    Caption: Troubleshooting workflow for peak tailing.

  • Detailed Steps:

    • Injector Liner: Always use a deactivated glass liner. Over time, even deactivated liners can become active. If you have been using the same liner for many injections, replace it.[7]

    • Column Contamination: The front of the GC column can become contaminated with non-volatile residues from your samples, exposing active sites. Carefully trim the first 10-20 cm of the column.[7]

    • Column Installation: An improper cut or installation of the column can lead to dead volume and peak tailing. Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.[7]

Q3: I am observing split peaks for my analyte. What are the potential causes?

A3: Split peaks are typically caused by issues in the injection process or solvent effects.

  • Underlying Cause: A split peak can occur if the sample is not introduced into the column as a single, narrow band. This can be due to a variety of factors related to the injection technique and solvent compatibility.[11]

  • Troubleshooting Steps:

    • Injection Technique:

      • Split vs. Splitless: For trace analysis, a splitless injection is often used to get more sample onto the column.[5] However, if the analyte concentration is high, the column can be overloaded, leading to fronting or split peaks.[7] In such cases, a split injection with an appropriate split ratio (e.g., 50:1 or 100:1) is preferred.[12]

      • Injection Speed: A slow injection can cause the sample to vaporize inefficiently in the inlet, leading to a broad or split peak. An autosampler will provide the most consistent and rapid injection.

    • Solvent Effects:

      • Polarity Mismatch: If the polarity of your sample solvent is significantly different from your stationary phase, it can cause peak distortion. Try to dissolve your sample in a solvent with a polarity closer to that of your stationary phase.

      • Initial Oven Temperature: For splitless injections, the initial oven temperature should be set below the boiling point of the solvent. This allows the solvent to condense at the head of the column, creating a "solvent focusing" effect that results in sharp peaks. If the initial temperature is too high, this focusing effect is lost.[7]

Q4: Is derivatization necessary for the analysis of this compound?

A4: No, derivatization is generally not necessary for the analysis of this compound.

  • Explanation: this compound is a volatile ester that is well-suited for direct GC analysis. Derivatization is a technique used to increase the volatility and thermal stability of compounds that are otherwise not amenable to GC, such as free fatty acids or sugars.[5] Since this compound is already volatile, derivatization would add unnecessary complexity to the sample preparation process.

Experimental Protocol: Optimized GC-MS Method for this compound

This protocol provides a starting point for achieving good resolution of this compound and its potential isomers. Optimization may be required based on your specific instrumentation and sample matrix.

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC System Agilent 7890B or equivalentA modern GC system with electronic pneumatic control (EPC) is recommended for precise flow and pressure control.
Column Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)A polar stationary phase is essential for separating cis/trans isomers.[4]
Carrier Gas Helium at a constant flow of 1.2 mL/minProvides good efficiency and is inert.
Injector Split/SplitlessAllows for flexibility depending on sample concentration.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (50:1 ratio)Prevents column overload and provides sharp peaks for samples with sufficient concentration.[12]
Injection Volume 1 µLA standard injection volume.
Oven Program Initial Temp: 60 °C (hold 2 min) Ramp: 3 °C/min to 220 °C Hold: 5 min at 220 °CA slow ramp rate is critical for resolving closely eluting isomers.[5]
MS System Agilent 5977B MSD or equivalentProvides sensitive detection and mass spectral data for peak identification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Mass Range m/z 40-250Covers the expected mass fragments of this compound.
Transfer Line Temp 280 °CPrevents condensation of the analyte before reaching the MS source.
Ion Source Temp 230 °CStandard source temperature.

Workflow Diagram:

G start Sample Preparation (Dilution in Hexane) injection GC Injection (1 µL, 50:1 split) start->injection separation Chromatographic Separation (DB-WAX Column with Temp Program) injection->separation detection MS Detection (EI, m/z 40-250) separation->detection analysis Data Analysis (Peak Integration & Identification) detection->analysis

Caption: General workflow for GC-MS analysis of this compound.

References

Technical Support Center: Troubleshooting Matrix Effects in the Analysis of cis-3-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for the analysis of cis-3-Hexenyl propionate. As a key volatile compound responsible for the characteristic fresh, green, and fruity aromas in many consumer products and natural substances, its accurate quantification is paramount.[1][2][3] However, the journey from sample injection to reliable data is often complicated by the sample matrix—everything in the sample that is not your analyte of interest.

These co-extracted components can significantly alter the analytical signal, a phenomenon known as the "matrix effect." This guide is designed to provide you, our fellow researchers and industry professionals, with a field-proven framework for diagnosing, troubleshooting, and ultimately mitigating matrix effects to ensure the integrity of your results.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental concepts of matrix effects as they pertain to this compound analysis.

Q1: What are matrix effects, and why are they a critical concern for a volatile ester like this compound?

Matrix effects are the alteration (suppression or enhancement) of an analyte's signal response due to the presence of other components in the sample matrix.[4] For a volatile ester like this compound, this is critical because it is often analyzed at trace levels in highly complex matrices such as cosmetics, food products, and beverages.[5][6] The specific nature of the matrix effect depends heavily on the analytical technique employed.

  • In Gas Chromatography-Mass Spectrometry (GC-MS): The most common issue is matrix-induced signal enhancement . Co-injected, non-volatile matrix components (like sugars or lipids) can coat active sites in the GC inlet and column. These active sites would normally adsorb or degrade a portion of the analyte. By masking these sites, the matrix allows more of the analyte to reach the detector, artificially inflating the signal compared to a clean solvent standard.[7][8]

  • In Liquid Chromatography-Mass Spectrometry (LC-MS): The primary concern is ion suppression . During the ionization process (e.g., Electrospray Ionization - ESI), co-eluting matrix components compete with the analyte for ionization.[9][10] This competition can drastically reduce the number of analyte ions that are formed and detected, leading to a lower signal and poor sensitivity.[4][11]

Q2: My instrument is a GC-MS. What specific signs point to matrix-induced enhancement?

The classic indicator of matrix-induced enhancement is obtaining recovery values significantly and consistently above 100% when analyzing a spiked sample against a solvent-based calibration curve. For example, you might spike a sample with 50 ng/mL of this compound but measure a concentration of 75 ng/mL, resulting in a 150% recovery. This overestimation is a direct result of the protective effect of the matrix components in the GC system.[8]

Q3: I'm using LC-MS for a less volatile related compound. How do I confirm ion suppression is occurring?

Ion suppression is confirmed by a post-extraction spike experiment. You analyze three sample sets:

  • A neat standard solution in a clean solvent.

  • A blank matrix sample that has been extracted.

  • The same blank matrix extract, spiked with the analyte after the extraction process.

If the peak area of the post-extraction spike (Sample 3) is significantly lower than that of the neat standard (Sample 1), it confirms that components in the extracted matrix are suppressing the analyte's ionization.[9][12]

Q4: In what common sample types are matrix effects most pronounced for this analyte?

Matrix effects are most severe in samples containing high concentrations of non-volatile or semi-volatile materials. For this compound, this includes:

  • Food and Beverages: Matrices rich in sugars, fats, and pigments like fruit purees, dairy products, and essential oils.[13]

  • Cosmetics and Perfumes: Lotions, creams, and complex fragrance mixtures contain waxes, emulsifiers, and oils that can cause significant interference.[5]

  • Environmental Samples: Soil and sludge extracts can contain humic acids and other complex organic matter that lead to strong matrix effects.[14]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides direct answers to common issues encountered during method development and routine analysis.

Problem 1 (GC-MS): My recoveries are consistently >120% when using solvent-based calibration.
  • Probable Cause: You are experiencing Matrix-Induced Signal Enhancement .[8] Co-extracted matrix components are passivating active sites in your GC inlet and column, preventing analyte loss and leading to a higher-than-expected signal.

  • Solutions:

    • Implement Matrix-Matched Calibration: This is the most common and effective solution. Instead of preparing your calibration standards in a clean solvent, you prepare them in an extract of a blank, analyte-free matrix.[15][16] This ensures that both your standards and samples experience the same matrix effect, which is then factored out during quantification.

    • Use the Standard Addition Method: When a representative blank matrix is unavailable, standard addition is the gold standard.[14] It involves adding known amounts of the analyte to several aliquots of the actual sample and extrapolating to find the original concentration. This method provides the most accurate result for that specific sample but is more labor-intensive.

    • Incorporate Analyte Protectants: Adding specific compounds (e.g., malic acid, 1,2-tetradecanediol) to both standards and samples can act as "matrix mimics."[17] These agents preferentially bind to active sites, protecting the target analytes and leveling the response between solvent standards and matrix samples.[7][18]

Problem 2 (LC-MS): My analyte signal is significantly lower in real samples compared to standards, and sensitivity is poor.
  • Probable Cause: You are observing Ion Suppression in the MS source. Co-eluting matrix components are outcompeting your analyte for ionization, reducing its signal.[9][11]

  • Solutions:

    • Improve Sample Cleanup: The best defense is to remove the interfering compounds before analysis. Techniques like Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are designed for this purpose.[19][20]

    • Optimize Chromatography: Modify your LC gradient to achieve better separation between this compound and the interfering matrix peaks. Even a small shift in retention time can move your analyte out of a region of severe suppression.

    • Dilute the Sample: A simple but effective strategy. Diluting the sample extract reduces the concentration of both the analyte and the interfering matrix components.[10][11] Often, the reduction in suppression outweighs the loss of analyte concentration, leading to a net signal increase.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to compensate for ion suppression. A SIL-IS (e.g., d5-cis-3-Hexenyl propionate) is chemically identical to the analyte and will be affected by ion suppression in the exact same way.[13][14] By monitoring the ratio of the analyte to the SIL-IS, the matrix effect is effectively canceled out.

Problem 3: My results are not reproducible across different batches of the same sample type (e.g., different apple cultivars).
  • Probable Cause: The composition of your matrix is variable, and your current compensation strategy is not robust enough to handle these differences. A matrix-matched calibration prepared from one apple cultivar may not accurately correct for the matrix effects in another.

  • Solutions:

    • Method of Standard Addition: This is the ideal solution for highly variable matrices. Since the calibration is performed within each sample, it perfectly accounts for the unique matrix composition of that specific sample.[14][21]

    • "Method-Matched" Calibration: If you must use matrix-matching, try to create a "universal" blank by pooling and homogenizing several different batches or cultivars of your matrix. This averages out the variability and creates a more representative blank for your calibration standards.[13]

    • Stable Isotope Dilution: As before, using a SIL-IS is the most reliable way to correct for variable matrix effects, as it co-elutes and experiences the same sample-specific interferences as the native analyte.[13]

Part 3: Protocols and Methodologies

Here we provide detailed, step-by-step protocols for the key techniques discussed.

Protocol 1: Quantitative Assessment of Matrix Effect (ME)

This protocol allows you to calculate the percentage of signal suppression or enhancement.

  • Prepare Solutions:

    • Solution A: Prepare a standard of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).

    • Solution B: Obtain a blank, analyte-free sample matrix. Process it through your entire sample preparation procedure (extraction, cleanup). Spike the final, clean extract with this compound to the same concentration as Solution A (50 ng/mL).

  • Analysis: Inject both solutions into your analytical system (GC-MS or LC-MS) under identical conditions.

  • Calculation:

    • Matrix Effect (%) = [(Peak Area in Solution B / Peak Area in Solution A) - 1] * 100

    • Interpretation:

      • ME = 0%: No matrix effect.

      • ME > 0%: Signal enhancement.

      • ME < 0%: Signal suppression.

Protocol 2: Creating Matrix-Matched Calibration Standards (GC-MS)
  • Select Blank Matrix: Choose a sample matrix that is representative of your unknown samples but verified to be free of this compound.

  • Extract the Matrix: Process a larger quantity (e.g., 10g) of the blank matrix using your validated sample preparation method to obtain a final, clean extract (e.g., 10 mL).

  • Prepare Stock Standard: Create a high-concentration stock solution of this compound in a compatible solvent.

  • Spike the Extract: Serially dilute the stock standard directly into aliquots of the blank matrix extract to create your calibration curve points (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Analyze: Use this set of matrix-matched standards to build your calibration curve for quantifying your unknown samples (which have been processed in the same manner).

Protocol 3: The Method of Standard Addition (SAM)
  • Sample Preparation: Homogenize your unknown sample. Divide it into at least four equal aliquots (e.g., 1g each in separate vials).

  • Spiking:

    • Aliquot 1: Leave unspiked (this is your unknown).

    • Aliquot 2: Spike with a small, known amount of this compound standard (e.g., to add 25 ng/g).

    • Aliquot 3: Spike with a medium amount (e.g., to add 50 ng/g).

    • Aliquot 4: Spike with a high amount (e.g., to add 100 ng/g).

  • Extraction & Analysis: Process all four aliquots through the exact same extraction and analysis procedure.

  • Data Plotting: Plot the instrument response (Peak Area) on the y-axis versus the added concentration (0, 25, 50, 100 ng/g) on the x-axis.

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the original concentration of this compound in the sample.

Protocol 4: Generic QuEChERS Cleanup for a Fruit Matrix

The QuEChERS method is highly effective for cleaning up complex food matrices prior to analysis.[22][23]

  • Homogenization: Weigh 10g of homogenized fruit sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS extraction salt packet (commonly 4g MgSO₄, 1g NaCl, 1g sodium citrate, 0.5g disodium citrate sesquihydrate).[23]

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE cleanup salts (e.g., 150mg MgSO₄, 50mg PSA sorbent). PSA removes sugars and organic acids.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Analysis: The supernatant is now ready for direct injection (GC-MS) or for solvent exchange/dilution prior to injection (LC-MS).

Part 4: Data & Workflow Visualization

Table 1: Example Data - Comparing Quantification of this compound in an Apple Matrix
Calibration MethodTrue Value (Spiked)Measured ValueCalculated RecoveryConclusion
External (in Solvent)50.0 µg/kg81.5 µg/kg163%Inaccurate: Significant overestimation due to matrix-induced enhancement.[13]
Matrix-Matched50.0 µg/kg52.1 µg/kg104%Accurate: Effectively compensates for the matrix effect.[15][16]
Standard Addition50.0 µg/kg49.3 µg/kg99%Highly Accurate: Considered the most reliable method for complex matrices.[14]

Diagrams

Matrix_Effect_Decision_Tree start Start: Inaccurate or Irreproducible Results check_recovery Perform Recovery Experiment (Spike Blank Matrix) start->check_recovery recovery_result Recovery > 120% (GC) or < 80% (LC)? check_recovery->recovery_result reproducibility Results not reproducible between batches? recovery_result->reproducibility No mmc Implement Matrix-Matched Calibration recovery_result->mmc Yes cleanup Improve Sample Cleanup (SPE, QuEChERS) recovery_result->cleanup Yes (Especially for LC) sam Use Method of Standard Addition reproducibility->sam Yes end_ok Result is now Accurate and Reproducible reproducibility->end_ok No mmc->end_ok sida Consider Stable Isotope Dilution (SIL-IS) sam->sida For highest throughput and robustness sam->end_ok cleanup->end_ok sida->end_ok

Caption: Decision tree for diagnosing and mitigating matrix effects.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation sample Homogenized Unknown Sample aliquot1 Aliquot 1 + 0 ng/mL aliquot2 Aliquot 2 + 25 ng/mL aliquot3 Aliquot 3 + 50 ng/mL aliquot4 Aliquot 4 + 100 ng/mL extract Process all aliquots (Extraction, Cleanup, Instrumental Analysis) aliquot1->extract aliquot2->extract aliquot3->extract aliquot4->extract plot Plot Peak Area vs. Added Concentration extract->plot result Extrapolate to find x-intercept (Original Concentration) plot->result

Caption: Workflow for the Method of Standard Addition.

Conclusion

Matrix effects are an inherent challenge in the analysis of volatile compounds like this compound in complex samples. They are not an insurmountable obstacle but a variable that must be controlled. A systematic approach involving proper diagnosis, enhanced sample preparation, and intelligent calibration strategies is the key to achieving accurate and reliable quantification. We encourage you to use this guide as a starting point and to always validate your chosen method for your specific analyte-matrix combination.

References

Technical Support Center: Stabilizing cis-3-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-3-Hexenyl propionate. This guide is designed for researchers, scientists, and formulation professionals to address the common challenge of preventing its isomerization. The structural integrity of the cis-isomer is paramount for its distinct fresh, green, pear-like aroma and is critical in flavor, fragrance, and pharmaceutical applications.[1][2] This document provides in-depth, field-proven insights and protocols to maintain the isomeric purity of your samples.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions regarding the isomerization of this compound.

Q1: What is this compound isomerization?

A1: Isomerization is a chemical process where a molecule is transformed into an isomer with a different arrangement of atoms. For this compound, this primarily involves the conversion of the cis (or Z) configuration around the carbon-carbon double bond to the more thermodynamically stable trans (or E) configuration.[3] The cis isomer has the alkyl groups on the same side of the double bond, while the trans isomer has them on opposite sides. This seemingly minor change significantly alters the molecule's physical and sensory properties.

Q2: Why is preventing this isomerization so important?

A2: The olfactory and biological properties of many organic molecules are intrinsically linked to their specific stereochemistry.

  • Sensory Profile: The characteristic fresh, green, and waxy apple/pear aroma is unique to the cis-isomer.[2][4] The trans-isomer possesses a different, often less desirable, fatty-green odor profile. For flavor and fragrance applications, even minor isomerization can lead to significant "off-notes" and product inconsistency.

  • Biological Activity: In drug development and biochemical research, the specific geometry of a molecule dictates its interaction with receptors and enzymes. An unintended isomerization can lead to a loss of efficacy or unpredictable biological effects.

Q3: What are the primary drivers of isomerization for this compound?

A3: The isomerization from cis to trans is driven by the input of energy, which allows the molecule to overcome the rotational energy barrier of the double bond. The main culprits are:

  • Thermal Energy (Heat): High temperatures increase molecular vibrations and kinetic energy, which can be sufficient to induce rotation around the C=C bond.[5][6]

  • Photochemical Energy (Light): UV light, and sometimes visible light, can excite the π-electrons of the double bond into an anti-bonding orbital.[7][8] This temporarily breaks the π-bond, allowing free rotation around the remaining σ-bond. When the molecule returns to its ground state, it can form either the cis or trans isomer.[8][9]

  • Chemical Catalysis: The presence of acids, bases, certain metal catalysts, or radical species can lower the activation energy for isomerization.[10][11][12] For instance, trace amounts of acid can protonate the double bond, facilitating rotation, while radical initiators can create intermediates that readily isomerize.[13][14]

Part 2: Proactive Prevention - Protocols for Storage and Handling

Maintaining isomeric purity begins with rigorous storage and handling protocols.

Q4: What is the definitive protocol for storing this compound to prevent isomerization?

A4: The key is to mitigate all energy inputs. The official Safety Data Sheets (SDS) recommend storing the compound in a cool, dry, and well-ventilated place away from heat, flames, and sunlight.[1][15][16]

Protocol 1: Long-Term Storage of this compound

This protocol is designed to maximize shelf-life, which is typically around 36 months under ideal conditions.[17]

Objective: To store this compound with minimal risk of thermal, photochemical, or chemical degradation.

Materials:

  • High-purity this compound

  • Amber glass vial or bottle with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

  • Parafilm or other sealing film

  • -20°C or 4°C freezer/refrigerator (explosion-proof recommended)

  • Labeling materials

Procedure:

  • Aliquot the Sample: If you have a large stock bottle, aliquot the required amounts into smaller, single-use vials. This minimizes the number of times the main stock is warmed, opened, and exposed to atmospheric oxygen and moisture.

  • Use Inert Gas: Gently flush the headspace of the vial with a stream of dry Argon or Nitrogen for 15-30 seconds. This displaces oxygen, which can participate in radical-mediated degradation pathways.

  • Seal Tightly: Immediately cap the vial with a PTFE-lined cap. PTFE is highly inert and prevents leaching or reaction with the sample.

  • Reinforce the Seal: Wrap the cap-vial interface with Parafilm to create an additional barrier against moisture and air ingress.

  • Protect from Light: Store the sealed amber vial in a dark location. For added protection, place it inside a secondary opaque container or wrap it in aluminum foil.

  • Control Temperature: Store the container at low temperatures. For long-term storage (>6 months), -20°C is recommended. For short-term storage (<6 months), 4°C is acceptable. Ensure the storage unit is away from sources of heat or vibration.[1]

  • Label Clearly: Label the vial with the compound name, concentration, date, and storage conditions.

Self-Validation: Before placing a new batch into long-term storage, run a baseline Gas Chromatography (GC) analysis to determine its initial isomeric purity. Re-analyze a sample after a set period (e.g., 12 months) to validate that the storage protocol is effective.

Part 3: Reactive Troubleshooting Guide

This section provides answers to common problems encountered during experiments.

Q5: I suspect my sample has isomerized during an experiment. How can I confirm this and what likely went wrong?

A5: Confirmation requires analytical instrumentation. The most common method is Gas Chromatography (GC) with a polar capillary column, which can effectively separate cis and trans isomers.[18][19] High-Performance Liquid Chromatography (HPLC) can also be used.[20]

Workflow for Investigating Isomerization

G cluster_0 Investigation Workflow cluster_1 Root Cause Analysis start Isomerization Suspected (e.g., unexpected results, odor change) analytics Analytical Confirmation (GC, HPLC, NMR) start->analytics decision Isomer Purity Below Threshold? analytics->decision storage Review Storage Conditions (Light/Temp/Atmosphere) decision->storage Yes end Proceed with Experiment decision->end No reaction Review Reaction/Process Conditions (Temp/Catalysts/Solvent) storage->reaction remediate Implement Corrective Actions (e.g., Modify Protocol, Purify Sample) reaction->remediate

Caption: Logical workflow for troubleshooting suspected isomerization.

Common Experimental Pitfalls
Factor Promoting IsomerizationCausal MechanismPrevention & Troubleshooting Steps
Excessive Heat Increases kinetic energy, allowing the molecule to overcome the rotational barrier of the double bond. Thermal degradation can also generate radicals.[5][6]- Maintain reaction temperatures as low as possible. - Use a temperature-controlled heating mantle or bath. - Avoid local overheating ("hot spots") with vigorous stirring. - Check for exothermic reactions that may cause temperature spikes.
Light Exposure Photons, particularly in the UV spectrum, excite the π-bond, leading to a temporary single bond that allows for free rotation.[7][21][22]- Conduct experiments in a fume hood with the sash down and lights off where possible. - Use amber glassware or wrap reaction vessels in aluminum foil.
Acid/Base Contamination Trace amounts of acid or base can catalyze isomerization by protonating the double bond or ester group, creating resonance-stabilized intermediates that can rotate more freely. Esters are also susceptible to hydrolysis under strong acidic or alkaline conditions.[17]- Use high-purity, anhydrous, and peroxide-free solvents. - If a reaction requires acidic or basic conditions, perform it at the lowest possible temperature and for the shortest duration. - Neutralize the reaction mixture promptly during workup.
Metal Catalysts Transition metals (e.g., Ru, Ni, Pd) can coordinate to the double bond, lowering the energy barrier for isomerization.[11][12][23] This is a known issue in hydrogenation or cross-coupling reactions.- Screen for catalysts known to have low isomerization activity. - If isomerization is unavoidable, consider performing it as a separate, controlled step if the trans-isomer is desired. - Ensure complete removal of metal catalysts during purification.
Radical Initiators Radicals (e.g., from peroxides in old solvents or thiol impurities) can add reversibly to the double bond, forming an intermediate radical that can rotate before the initiator fragment is eliminated.[10][13]- Use freshly distilled or inhibitor-free solvents that have been stored under an inert atmosphere. - Degas reaction mixtures using techniques like freeze-pump-thaw or by bubbling with an inert gas. - Avoid unintentional exposure to air (oxygen).

Q6: My reaction solvent seems to be causing isomerization. Which solvents are safest?

A6: The ideal solvent is inert, pure, and free from contaminants that can catalyze isomerization.

  • Recommended: High-purity alkanes (e.g., hexane, heptane), ethers stored properly to prevent peroxide formation (e.g., THF, diethyl ether), and aromatic hydrocarbons (e.g., toluene). Always use anhydrous grade and consider passing them through a column of activated alumina to remove trace impurities.

  • Use with Caution: Protic solvents like alcohols can potentially participate in acid-catalyzed isomerization if acidic impurities are present. Halogenated solvents (e.g., dichloromethane) should be used with care as they can degrade to form HCl over time, especially when exposed to light.

Protocol 2: Quantifying Isomeric Purity via Gas Chromatography (GC-FID)

Objective: To separate and quantify the cis- and trans-isomers of 3-Hexenyl propionate.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Polar capillary column (e.g., DB-WAX, HP-INNOWax)

  • High-purity helium or hydrogen as carrier gas

  • Sample of 3-Hexenyl propionate dissolved in a suitable solvent (e.g., hexane)

  • Certified reference standards for both cis- and trans-isomers (if available for peak identification)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile solvent like hexane.

  • GC Method Setup (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes. (Note: This program must be optimized for your specific column and instrument).

    • Carrier Gas Flow: Set to the optimal flow rate for your column (e.g., 1-2 mL/min for Helium).

    • Injection Volume: 1 µL with a high split ratio (e.g., 50:1).

  • Injection and Analysis: Inject the sample and acquire the chromatogram. The cis-isomer will typically have a slightly shorter retention time than the trans-isomer on a polar column.

  • Quantification: Integrate the peak areas for both the cis and trans isomers. Calculate the percentage of each isomer using the area percent method (assuming similar response factors for the FID).

    • % cis = [Area(cis) / (Area(cis) + Area(trans))] * 100

Self-Validation: The method is self-validating through the clear separation of the two isomer peaks. Consistent retention times and peak shapes for a control sample confirm system stability.

Visualizing the Isomerization Mechanism

G cluster_0 Energy-Induced Isomerization cluster_1 Transition State cis cis-Isomer (Higher Energy Ground State) ts π-bond broken (p-orbitals perpendicular) Free rotation around σ-bond cis->ts Energy Input (Heat, Light, Catalyst) trans trans-Isomer (Lower Energy Ground State) ts->cis Relaxation ts->trans Relaxation

Caption: Generalized pathway for cis-trans isomerization.

References

Technical Support Center: Troubleshooting SPME of Volatile Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Microextraction (SPME) of volatile esters. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of these often elusive compounds. Here, we move beyond simple procedural lists to provide in-depth, scientifically grounded explanations and actionable solutions. Our goal is to empower you with the expertise to not only fix problems but to fundamentally improve your analytical outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Foundations of Robust SPME

This section addresses the most common initial hurdles in developing and running an SPME method for volatile esters.

Q1: I am seeing low or no recovery of my target volatile esters. What are the primary factors I should investigate?

Low recovery is one of the most frequent issues in SPME. A systematic approach to troubleshooting is crucial. The problem can typically be traced back to one of three areas: fiber chemistry, extraction parameters, or sample matrix effects.

A. Inappropriate Fiber Selection: The choice of SPME fiber coating is paramount for the successful extraction of volatile esters. The selection should be based on the polarity and molecular weight of the target analytes. For volatile esters, which are generally of low to intermediate polarity, a combination of adsorbent and absorbent phases often yields the best results.

  • Expert Insight: While polydimethylsiloxane (PDMS) is a good starting point for nonpolar compounds, its affinity for more polar esters can be limited. A Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber is often a superior choice as it covers a broad range of analyte polarities and molecular weights.[1][2][3] The DVB provides an affinity for aromatic and moderately polar compounds, while the Carboxen component is excellent for trapping smaller, more volatile molecules.

B. Suboptimal Extraction Parameters: The efficiency of SPME is governed by the equilibrium of analytes between the sample matrix, the headspace, and the fiber coating. Key parameters that influence this equilibrium include:

  • Extraction Time: Less volatile esters require longer extraction times to reach equilibrium.[4] It is essential to perform a time-course study to determine the optimal extraction time for your specific analytes.

  • Extraction Temperature: Increasing the temperature generally increases the volatility of the esters, facilitating their transfer to the headspace. However, excessively high temperatures can decrease the partitioning of the analytes onto the fiber, leading to lower recovery.[5][6] An optimal temperature, often between 40-60°C, must be empirically determined.[2][6][7]

  • Agitation: Agitation of the sample (e.g., stirring or sonication) is critical to expedite the mass transfer of analytes from the sample matrix to the headspace, reducing the time required to reach equilibrium.[8]

C. Matrix Effects: The sample matrix can significantly influence the volatility of esters. The presence of fats, proteins, or high concentrations of other volatile compounds can either suppress or enhance the release of your target analytes.

  • Salting Out: The addition of salt (e.g., NaCl or Na₂SO₄) to aqueous samples increases the ionic strength of the solution, which can decrease the solubility of the esters and promote their partitioning into the headspace.[4][9] This is a common and effective strategy to improve the recovery of volatile esters.[10]

Below is a troubleshooting workflow to address low recovery:

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Low Recovery of Volatile Esters"]; B [label="Verify SPME Fiber Selection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Optimize Extraction Parameters"]; D [label="Address Matrix Effects"]; E [label="Is the fiber appropriate for the polarity and MW of the esters?"]; F [label="Select a more suitable fiber (e.g., DVB/CAR/PDMS)"]; G [label="Perform time-course study to determine optimal extraction time"]; H [label="Optimize extraction temperature (e.g., 40-60°C)"]; I [label="Introduce or optimize agitation"]; J [label="Add salt (e.g., NaCl) to the sample"]; K [label="Consider matrix-matched calibration"]; L [label="Problem Resolved"];

A -> B; A -> C; A -> D; B -> E; E -> F [label="No"]; E -> C [label="Yes"]; F -> C; C -> G; C -> H; C -> I; D -> J; D -> K; G -> L; H -> L; I -> L; J -> L; K -> L; }

Caption: Troubleshooting workflow for low recovery of volatile esters.

Q2: I'm observing significant variability and poor reproducibility in my results. What are the likely causes?

Poor reproducibility is a common frustration in SPME analysis. The root cause often lies in inconsistent experimental conditions.

  • Inconsistent Extraction Time and Temperature: Even small variations in extraction time and temperature can lead to significant differences in analyte recovery, especially if the system has not reached equilibrium.[8] Ensure precise and consistent control over these parameters for all samples and standards.

  • Variable Sample Volume and Headspace: The ratio of sample volume to headspace volume affects the equilibrium concentration of analytes in the headspace. It is crucial to maintain a consistent sample volume and use vials of the same size for all analyses.[8]

  • Fiber Positioning: The depth of the fiber in the headspace must be consistent from run to run to ensure uniform exposure to the sample volatiles.[8]

  • Fiber Degradation: SPME fibers have a limited lifetime and can be damaged by aggressive sample matrices or excessive temperatures. A degraded fiber will exhibit reduced extraction efficiency and lead to poor reproducibility. Regularly inspect the fiber for any signs of damage or contamination.

Q3: How do I choose between Headspace (HS) SPME and Direct Immersion (DI) SPME for volatile ester analysis?

The choice between HS-SPME and DI-SPME depends on the volatility of the esters and the complexity of the sample matrix.

  • Headspace SPME: This is the most common technique for volatile compounds.[11] The fiber is exposed to the headspace above the sample, which minimizes matrix effects and extends the life of the fiber.[12] HS-SPME is generally preferred for the analysis of volatile esters in complex matrices like food and beverages.[13]

  • Direct Immersion SPME: In DI-SPME, the fiber is directly immersed in the liquid sample. This technique can be more sensitive for less volatile, more polar, or highly water-soluble esters that do not readily partition into the headspace.[14][15] However, DI-SPME is more susceptible to matrix interferences, and the fiber can be damaged by non-volatile components in the sample.[12]

FeatureHeadspace (HS) SPMEDirect Immersion (DI) SPME
Analytes Volatile and semi-volatile estersSemi-volatile and less volatile esters
Matrix Effects MinimizedCan be significant
Fiber Lifetime LongerShorter
Sensitivity Generally lower for less volatile compoundsGenerally higher for less volatile compounds
Typical Applications Analysis of volatile esters in complex matrices (e.g., food, beverages)Analysis of less volatile esters in relatively clean liquid samples

Section 2: Advanced Troubleshooting and Method Optimization

This section delves into more complex issues and provides guidance on refining your SPME method for optimal performance.

Q4: I'm seeing carryover or "ghost peaks" in my blank runs after analyzing a concentrated sample. How can I eliminate this?

Carryover occurs when analytes from a previous injection are not completely desorbed from the SPME fiber and are detected in subsequent analyses.

  • Inadequate Desorption: The desorption time and temperature in the GC inlet may be insufficient to completely transfer the analytes from the fiber to the column. Increase the desorption temperature (within the fiber's limits) and/or the desorption time.

  • Fiber Bake-out: After each injection, it is good practice to "bake out" the fiber in a separate, clean, heated inlet or a dedicated conditioning station to remove any residual compounds.

  • Fiber Contamination: If carryover persists, the fiber may be contaminated with non-volatile matrix components. In such cases, the fiber may need to be cleaned according to the manufacturer's instructions or replaced.

Q5: My calibration curve is non-linear. What could be the cause?

A non-linear calibration curve can arise from several factors:

  • Fiber Saturation: At high analyte concentrations, the active sites on the SPME fiber can become saturated, leading to a plateau in the response.[14][15] This is more common with adsorbent fibers (e.g., those containing Carboxen or DVB) than with absorbent fibers (e.g., PDMS). If saturation is suspected, reduce the sample concentration or the extraction time.

  • Competitive Adsorption: In complex mixtures, different analytes can compete for the same active sites on the fiber. High concentrations of interfering compounds can displace the target analytes, leading to a non-linear response.

  • Matrix Effects: As discussed earlier, the sample matrix can influence the extraction efficiency. If the matrix composition varies between your calibration standards and your samples, it can lead to non-linearity. The use of matrix-matched standards or the standard addition method can help to mitigate this issue.

Q6: Should I consider derivatization for the analysis of volatile esters?

Derivatization is a chemical modification of the analyte to improve its analytical properties. For volatile esters, derivatization is generally not necessary as they are typically amenable to direct GC analysis. However, in some specific cases, derivatization may be beneficial:

  • Analysis of Carboxylic Acid Precursors: If you are interested in analyzing the free carboxylic acids that are precursors to esters, derivatization can be essential. Carboxylic acids are often polar and have poor chromatographic peak shapes. Derivatizing them to their corresponding esters (e.g., methyl or ethyl esters) can significantly improve their volatility and chromatographic performance.[16]

  • Improved Sensitivity: In some instances, derivatization can enhance the sensitivity of detection, particularly for electron capture detection (ECD).[17]

Section 3: Protocols and Best Practices

Protocol 1: General Purpose Headspace SPME Method for Volatile Esters

This protocol provides a starting point for the analysis of volatile esters in a liquid matrix. It should be optimized for your specific application.

  • Sample Preparation:

    • Pipette a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • Add a consistent amount of salt (e.g., 1 g of NaCl) to the vial.

    • If an internal standard is used, add it to the vial at this stage.

    • Immediately seal the vial with a PTFE/silicone septum.

  • SPME Extraction:

    • Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 50°C).

    • Allow the sample to equilibrate for a set time (e.g., 10 minutes) with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a predetermined extraction time (e.g., 30 minutes) with continued agitation.

  • GC-MS Analysis:

    • Retract the fiber into the needle and immediately transfer it to the heated injection port of the GC.

    • Desorb the analytes from the fiber onto the GC column. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.

    • Run your established GC-MS method for the separation and detection of the volatile esters.

  • Fiber Conditioning:

    • After desorption, condition the fiber according to the manufacturer's recommendations before the next extraction.

Below is a diagram illustrating the general HS-SPME workflow:

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Sample Preparation\n(Vial, Sample, Salt, IS)"]; B [label="Equilibration\n(Heating and Agitation)"]; C [label="SPME Extraction\n(Expose Fiber to Headspace)"]; D [label="Desorption\n(Transfer to GC Inlet)"]; E [label="GC-MS Analysis"]; F [label="Fiber Conditioning"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: General workflow for Headspace SPME of volatile esters.

References

Technical Support Center: Optimizing GC Analysis of cis-3-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of cis-3-Hexenyl propionate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your gas chromatography (GC) methods. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new analysis for this compound. What is a good starting point for my GC temperature program?

A foundational step in method development is establishing a "scouting gradient."[1] This initial run helps to understand the volatility range of your sample components and provides a baseline for optimization. For a semi-volatile ester like this compound, a well-considered starting program is crucial to prevent both peak broadening and unnecessary long run times.

A typical scouting program would involve a low initial oven temperature, a moderate ramp rate, and a high final temperature to ensure all components elute.[1]

Recommended Starting Temperature Program:

ParameterTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial Temp 602-
Ramp 1 to 240-10
Final Temp 2405-

Causality Explained:

  • Initial Temperature (60°C): Starting below the boiling point of your solvent and the most volatile analytes is critical, especially for splitless injections. This allows for "cold trapping," where analytes focus at the head of the column in a tight band, leading to sharper peaks.[2]

  • Ramp Rate (10°C/min): A moderate ramp rate of 10°C per minute is generally a good starting point.[1] It allows for the separation of compounds with a range of boiling points without excessive peak broadening for later eluting compounds.[3]

  • Final Temperature & Hold (240°C for 5 min): The final temperature should be high enough to elute all components of interest and any higher boiling point matrix components from the column. A hold at the final temperature ensures the column is "baked out," preventing carryover into the next injection.[1]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in GC and can significantly impact integration accuracy and resolution.[4] It is often caused by active sites in the GC system that interact with polar functional groups on the analyte.

Troubleshooting Flow for Peak Tailing:

G start Peak Tailing Observed inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner - Check for leaks start->inlet_maintenance column_cut Column Issue: - Re-cut the column front (10-20 cm) - Ensure a clean, 90° cut inlet_maintenance->column_cut Tailing persists end Peak Shape Improved inlet_maintenance->end Tailing resolved reinstall Re-install Column: - Verify correct installation depth in inlet and detector column_cut->reinstall column_cut->end Tailing resolved deactivated_liner Use a Deactivated Liner reinstall->deactivated_liner Tailing persists reinstall->end Tailing resolved deactivated_liner->end

Caption: A logical troubleshooting workflow for addressing peak tailing.

In-depth Explanation:

  • Inlet Contamination: The inlet is the most common source of activity. Over time, the liner can become contaminated with non-volatile sample residue, exposing active silanol groups. The septum can also shed particles. Regular inlet maintenance is the first line of defense.[5]

  • Poor Column Installation/Cut: A ragged column cut or incorrect installation depth can cause turbulence in the sample path, leading to tailing.[2] Always inspect your cut with a magnifying lens.

  • Column Activity: If the front of the analytical column becomes contaminated, trimming it can resolve the issue.[2] For analytes with some polarity, like esters, using a column specifically designed for inertness, such as a wax-type column (e.g., Stabilwax®-DA), can be beneficial.[6]

  • Analyte-Phase Mismatch: While less common for a moderately polar compound on a standard phase, a significant mismatch between analyte polarity and stationary phase polarity can cause tailing. Ensure you are using an appropriate stationary phase.

Q3: Should I use a split or splitless injection for my this compound analysis?

The choice between split and splitless injection depends entirely on the concentration of your analyte.[7][8]

Injection ModeBest ForAnalyte ConcentrationKey AdvantageKey Disadvantage
Split High concentration samples> 10-100 ppmSharp, narrow peaks; protects column from overload[8][9]Not suitable for trace analysis as most of the sample is vented[9]
Splitless Trace analysis< 10 ppmMaximum sensitivity as the entire sample is transferred to the column[7]Can lead to broader peaks for volatile analytes without proper temperature optimization[9]

Expert Insight: For flavor and fragrance applications where this compound might be a minor component in a complex mixture, splitless injection is often the preferred method to achieve the necessary sensitivity.[6][7] However, if you are analyzing a neat standard or a high-concentration formulation, a split injection with a ratio between 50:1 and 100:1 will prevent column overload and produce better peak shapes.[9][10]

Experimental Protocol: Setting a Splitless Injection Hold Time

The splitless hold time is a critical parameter to ensure the efficient transfer of your sample to the column.

  • Calculate the Liner Volume: For a standard 2 mm ID liner, the volume is approximately 1.5 mL.

  • Determine Carrier Gas Flow Rate: Set your column head pressure to achieve a typical capillary column flow rate (e.g., 1.5 mL/min).

  • Calculate Purge Time: Divide the liner volume by the flow rate (e.g., 1.5 mL / 1.5 mL/min = 1 minute).

  • Set the Splitless Hold Time: Set the hold time in your method to this calculated value. This ensures the inlet remains closed long enough for the sample to be swept onto the column before the split vent opens to purge the remaining solvent.[10]

Q4: I am seeing fronting peaks for my early eluting compounds. What could be the cause?

Peak fronting is less common than tailing but can indicate specific problems, often related to column overload or improper injection conditions.[11]

Primary Causes of Peak Fronting:

  • Column Overload: Injecting too much sample onto the column is a primary cause. The stationary phase becomes saturated, and the excess analyte travels faster, leading to a fronting peak.

    • Solution: Dilute your sample or increase the split ratio if using a split injection.[11]

  • Solvent Mismatch (Splitless Injection): If the polarity of your injection solvent does not match the polarity of the stationary phase, it can cause poor analyte focusing and lead to fronting or split peaks. For example, injecting a hexane-based sample onto a highly polar wax column.[2]

    • Solution: Choose a solvent that is more compatible with your stationary phase.

  • Initial Oven Temperature Too High: If the initial oven temperature is too high relative to the solvent's boiling point, the solvent will not condense properly on the column, leading to poor analyte focusing.[2]

    • Solution: Lower the initial oven temperature to at least 20°C below the boiling point of your solvent.[2]

Q5: What type of GC column is best suited for analyzing this compound and similar esters?

The selection of the stationary phase is the most critical factor in achieving a good separation. The principle of "like dissolves like" is a good starting point. This compound is a moderately polar ester.

Column Selection Logic:

G start Analyze this compound sample_type What is the sample matrix? start->sample_type simple_matrix Simple Matrix / General Screening sample_type->simple_matrix complex_matrix Complex Matrix (e.g., Floral Headspace) sample_type->complex_matrix non_polar Non-polar to Mid-polar Column (e.g., DB-5, HP-5ms) simple_matrix->non_polar Provides good general separation based on boiling points polar Polar Column (e.g., WAX, Stabilwax®-DA) complex_matrix->polar Provides better selectivity for polar compounds like esters and alcohols, resolving them from non-polar interferences

Caption: Decision tree for GC column selection based on sample complexity.

Recommended Column Phases:

  • Non-polar to Mid-polar (e.g., 5% Phenyl Polysiloxane - DB-5, HP-5ms): These are excellent general-purpose columns that separate compounds primarily based on boiling point.[12] They are robust and suitable for a wide range of applications, including the analysis of floral headspace volatiles.[13][14]

  • Polar (e.g., Polyethylene Glycol - WAX, Stabilwax®): For complex samples containing many polar compounds (alcohols, acids, esters), a polar column offers different selectivity. It can help resolve this compound from other co-eluting compounds that have similar boiling points but different polarities.[6] For acidic components that may be present, a specially deactivated phase like Stabilwax®-DA is highly recommended to prevent peak tailing.[6]

Expert Tip: When in doubt, a mid-polar column like a DB-624 can be a good compromise, offering a balance of boiling point and polarity-based separation.[12]

References

Technical Support Center: cis-3-Hexenyl Propionate Standard Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cis-3-Hexenyl propionate. This guide provides in-depth information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with this volatile ester. Our focus is on the accurate preparation and assured stability of standard solutions for analytical applications such as Gas Chromatography (GC).

Introduction to this compound

This compound (CAS RN: 33467-74-2) is a volatile organic compound known for its characteristic fresh, green, and fruity aroma, often reminiscent of pear or apple.[1][2] It is widely utilized in the flavor, fragrance, and cosmetic industries.[3] In a research and development setting, the preparation of accurate and stable standard solutions is paramount for reliable quantification and analysis.

This guide is designed to address common challenges and questions that arise during the handling, preparation, and storage of this compound standard solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical and physical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use. Below is a summary of its key characteristics:

PropertyValue
Molecular Formula C₉H₁₆O₂
Molecular Weight 156.22 g/mol
Appearance Colorless liquid[2][4]
Odor Fresh, green, fruity (pear, apple-like)[1]
Boiling Point 83 °C at 17 mmHg
Density Approximately 0.887 g/mL at 25 °C
Solubility Soluble in alcohol and most organic solvents; insoluble in water.[5]
Flash Point Approximately 66 °C (Combustible liquid)[6]

Q2: What is the recommended solvent for preparing a standard solution of this compound?

A2: Given its solubility profile, high-purity ethanol is a commonly recommended solvent for preparing standard solutions of this compound.[5] Other suitable volatile organic solvents for GC analysis include hexane and methanol.[7] The choice of solvent may also depend on the specific analytical method and the desired polarity of the final solution. Always use a solvent that is compatible with your analytical instrumentation.

Q3: How should I store the neat compound and its standard solutions?

A3: Proper storage is critical to maintain the integrity and stability of this compound.

  • Neat Compound: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[3][8] It should also be kept away from strong oxidizing agents.[8]

  • Standard Solutions: Store in a refrigerator (2-8°C) in tightly sealed amber glass vials with PTFE-lined caps to minimize evaporation and degradation from light. For long-term storage of volatile standards, micro-vials with Mininert precision sampling valves are recommended to minimize analyte loss.[9][10][11]

Q4: What is the expected stability and shelf-life of a this compound standard solution?

A4: The stability of the standard solution is dependent on the storage conditions and the solvent used. When stored properly in a refrigerator (2-8°C) in a tightly sealed amber vial, a standard solution in ethanol can be expected to be stable for several weeks. However, for quantitative analysis, it is best practice to prepare fresh dilutions from a stock solution weekly. The neat compound typically has a shelf life of 24 months or more when stored under recommended conditions, after which its quality should be re-assessed.[4]

Q5: What safety precautions should I take when handling this compound?

A5: this compound is a combustible liquid and can cause skin and eye irritation.[6] Therefore, it is important to handle it in a well-ventilated area, preferably within a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][8] Keep it away from ignition sources as it is a combustible liquid.[6]

Experimental Protocols

Preparation of a 1000 µg/mL Stock Standard Solution

This protocol describes the preparation of a 1000 µg/mL stock standard solution of this compound in ethanol.

Materials:

  • This compound (≥97% purity)

  • Anhydrous ethanol (ACS grade or higher)

  • 10 mL volumetric flask (Class A)

  • Analytical balance (readable to 0.0001 g)

  • Glass Pasteur pipette or syringe

  • Amber glass vial with a PTFE-lined screw cap

Procedure:

  • Tare the Volumetric Flask: Place the 10 mL volumetric flask on the analytical balance and tare the weight.

  • Weigh the Analyte: Carefully add approximately 10 mg of this compound directly into the tared volumetric flask. Record the exact weight.

  • Dissolve the Analyte: Add a small amount of ethanol to the flask (approximately 5 mL) and gently swirl to dissolve the compound completely.

  • Dilute to Volume: Once dissolved, carefully add ethanol to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenize the Solution: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.

  • Calculate the Exact Concentration: Use the following formula to determine the precise concentration of your stock solution:

    Concentration (µg/mL) = (Weight of analyte (g) / Volume of flask (mL)) * 1,000,000

  • Transfer and Store: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap. Store in a refrigerator at 2-8°C.

Preparation of Working Standard Solutions (Serial Dilution)

This protocol outlines the preparation of working standards from the 1000 µg/mL stock solution.

Materials:

  • 1000 µg/mL this compound stock solution

  • Anhydrous ethanol

  • Set of volumetric flasks (e.g., 10 mL, 25 mL)

  • Calibrated micropipettes and tips

  • Amber glass vials with PTFE-lined screw caps

Procedure:

  • Prepare an Intermediate Standard (e.g., 100 µg/mL):

    • Pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with ethanol.

    • Cap and invert to mix. This is your 100 µg/mL intermediate standard.

  • Prepare Working Standards (e.g., 1, 5, 10, 20, 50 µg/mL):

    • Label a series of volumetric flasks for your desired concentrations.

    • Use the following formula to calculate the volume of the intermediate standard needed for each working standard: V₁ = (C₂ * V₂) / C₁ Where:

      • V₁ = Volume of the intermediate standard to transfer

      • C₁ = Concentration of the intermediate standard (100 µg/mL)

      • V₂ = Final volume of the working standard (e.g., 10 mL)

      • C₂ = Desired concentration of the working standard

    • Carefully pipette the calculated volume of the 100 µg/mL intermediate standard into the corresponding volumetric flask.

    • Dilute to the mark with ethanol.

    • Cap and invert to mix.

  • Transfer and Store: Transfer each working standard to a separate, clearly labeled amber glass vial and store in the refrigerator.

Visualizing the Workflow

Caption: Workflow for preparing stock and working standard solutions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no analyte peak in GC analysis Inaccurate pipetting or dilution: Errors during the preparation of working standards.- Recalibrate your micropipettes. - Prepare a fresh set of working standards, paying close attention to technique.
Evaporation of solvent: Improperly sealed vials or storage at room temperature.- Ensure vial caps are tightly sealed.[11] - Store all solutions in the refrigerator (2-8°C).[11] - Prepare fresh dilutions if evaporation is suspected.
Degradation of the analyte: Exposure to light, heat, or incompatible materials.- Always use amber glass vials to protect from light. - Store solutions away from heat sources. - Ensure all glassware is clean and free of contaminants.
Inconsistent or drifting calibration curve Instability of low-concentration standards: Volatile analytes at low concentrations can be less stable.- Prepare fresh working standards daily, especially for concentrations below 10 µg/mL.
Solvent evaporation from autosampler vials: Vials left at room temperature in the autosampler for extended periods.- Use autosampler vial caps with high-quality septa. - Do not leave vials on the autosampler for longer than necessary.
Appearance of extra peaks in the chromatogram Contaminated solvent: Impurities in the ethanol used for dilution.- Use high-purity, GC-grade solvent. - Run a solvent blank to check for impurities.
Leaching from plasticware: Use of plastic containers or pipette tips that are not solvent-resistant.- Use glass volumetric flasks and vials. - Ensure pipette tips are compatible with the solvent being used.
Degradation products: The compound may be degrading over time.- Check the age and storage conditions of the neat compound and stock solution. - Prepare a fresh stock solution from a new batch of the neat compound if necessary.

Stability Logic Diagram

stability_logic cluster_storage Storage Conditions cluster_factors Influencing Factors cluster_outcome Stability Outcome start This compound Standard Solution temp Temperature start->temp container Container start->container light Light Exposure start->light refrigerated Refrigerated (2-8°C) temp->refrigerated room_temp Room Temperature temp->room_temp sealed_amber Tightly Sealed Amber Vial container->sealed_amber improper_seal Improperly Sealed/ Clear Vial container->improper_seal dark Dark Storage light->dark exposed Exposed to Light light->exposed stable Stable Solution refrigerated->stable degraded Degradation/ Concentration Change room_temp->degraded sealed_amber->stable improper_seal->degraded dark->stable exposed->degraded

Caption: Factors influencing the stability of the standard solution.

References

Technical Support Center: Troubleshooting Co-elution in the Chromatographic Analysis of cis-3-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic analysis of cis-3-Hexenyl propionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues encountered during gas chromatography (GC) analysis. Here, we move beyond generic advice to offer solutions grounded in chromatographic theory and extensive field experience.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is an ester widely used in the flavor and fragrance industry for its intensely green, fruity aroma reminiscent of unripe pears and green apples.[1][2] The primary analytical challenge lies in its potential for co-elution with structurally similar compounds, particularly its geometric isomer, trans-3-Hexenyl propionate, and other positional isomers of hexenyl esters that may be present as impurities or byproducts of synthesis.[3][4] These isomers often have very similar boiling points and polarities, making their separation by conventional GC methods difficult.[5]

Q2: How can I identify a co-elution problem in my chromatogram?

A2: Detecting co-elution is the first critical step. Look for the following indicators in your data:

  • Asymmetrical Peak Shapes: While a perfectly symmetrical peak can still hide a co-eluting compound, asymmetrical peaks with "shoulders" or visible merged peaks are strong indicators of co-elution.[6][7][8]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra at different points across the peak (the upslope, apex, and downslope).[6][8] If the mass spectra change, it indicates the presence of more than one compound.

  • Spiking the Sample: Injecting a sample spiked with a pure standard of a suspected co-eluting compound can help confirm its presence.[9] If the peak shape changes or the peak height increases disproportionately to the amount spiked, co-elution is likely.

Q3: What are the most common causes of co-elution for this compound?

A3: The primary causes of co-elution in the analysis of this compound are:

  • Inappropriate Stationary Phase: The GC column's stationary phase may not have the correct selectivity to differentiate between this compound and its isomers.[6][10]

  • Suboptimal Temperature Program: An oven temperature program that is too fast or starts at too high a temperature can prevent the effective separation of closely eluting compounds.[11][12]

  • Incorrect Carrier Gas Flow Rate: A non-optimal flow rate can lead to band broadening, which reduces resolution and can mask the separation of closely eluting peaks.[13]

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, distorted peaks that merge.[13][14]

II. In-Depth Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific co-elution problems you may encounter.

Issue 1: Poor Resolution Between cis- and trans-3-Hexenyl Propionate

Question: I am seeing a broad peak where I expect this compound, and I suspect its trans-isomer is co-eluting. How can I improve this separation?

Answer: Separating geometric isomers like cis- and trans-3-Hexenyl propionate requires a methodical approach focused on enhancing the selectivity of your chromatographic system.

Step 1: Stationary Phase Selection

The choice of the stationary phase is the most critical factor for separating geometric isomers.[15] Non-polar phases separate primarily by boiling point, which is often too similar for cis/trans isomers. A more polar stationary phase will provide different interactions with the isomers, leading to better separation.[5]

Recommended Action:

  • Switch to a High-Polarity Column: For resolving cis/trans isomers of esters, a column with a high percentage of cyanopropyl substitution is highly effective.[11][16][17] Phases like a poly(90% biscyanopropyl/10% cyanopropylphenyl siloxane) (e.g., SP-2560 or equivalent) are specifically designed for this type of separation.

Column Type Stationary Phase Chemistry Selectivity for Geometric Isomers
Non-Polar100% Dimethylpolysiloxane (e.g., DB-1)Low
Intermediate-Polar50% Phenyl-methylpolysiloxane (e.g., DB-17)Moderate
High-PolarBiscyanopropyl polysiloxane (e.g., SP-2560)High
Step 2: Optimization of the Temperature Program

A slow, controlled temperature ramp is crucial for resolving closely eluting isomers.[12]

Experimental Protocol: Temperature Program Optimization

  • Initial Temperature: Start with an initial oven temperature close to the boiling point of your solvent. A typical starting point is 40-60°C.

  • Initial Hold Time: Hold the initial temperature for 1-2 minutes to ensure proper focusing of the analytes at the head of the column.

  • Slow Ramp Rate: Employ a slow temperature ramp rate, typically between 1-5°C per minute.[12] Slower rates generally yield better resolution.

  • Final Temperature: Ramp to a final temperature that is sufficient to elute all compounds of interest, but not so high as to cause column bleed. A final temperature of 240-250°C is often adequate for this type of analysis.

  • Final Hold Time: Hold the final temperature for 5-10 minutes to ensure the elution of any less volatile compounds and to clean the column.

G cluster_0 Temperature Program Optimization start Start Analysis initial_temp Set Initial Temp (40-60°C) Hold for 1-2 min start->initial_temp ramp Slow Ramp (1-5°C/min) initial_temp->ramp final_temp Set Final Temp (240-250°C) Hold for 5-10 min ramp->final_temp end_run End of Run final_temp->end_run

Caption: Workflow for optimizing the GC oven temperature program.

Issue 2: Co-elution with Positional Isomers (e.g., 2-Hexenyl Propionate)

Question: My mass spectrometer indicates the presence of another hexenyl propionate isomer under my main peak, but it's not the trans-isomer. How can I resolve this?

Answer: Positional isomers present a different separation challenge. While polarity still plays a role, molecular shape can be a key differentiator. In such cases, specialized stationary phases or multi-dimensional techniques may be necessary.

Step 1: Consider Shape-Selective Stationary Phases

For difficult separations of positional isomers, shape-selective columns, such as those containing cyclodextrin derivatives, can be highly effective.[18] These phases separate compounds based on their ability to fit into the cyclodextrin cavity, providing a different separation mechanism than standard polarity-based phases.

Recommended Action:

  • Evaluate a Cyclodextrin-Based Column: Consider a column with a beta- or gamma-cyclodextrin stationary phase. These are often referred to as chiral columns but are also excellent for separating positional isomers.[18]

Step 2: Two-Dimensional Gas Chromatography (GCxGC)

For extremely complex samples where co-elution is persistent, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution.[19] In GCxGC, the effluent from a primary column is sent to a second, shorter column with a different stationary phase. This provides a two-dimensional separation, greatly increasing peak capacity and resolving power.

Experimental Workflow: GCxGC for Isomer Separation

  • First Dimension (1D) Column: Typically a non-polar column (e.g., DB-1ms) is used to separate compounds based on boiling point.

  • Modulator: A modulator traps small, sequential fractions of the effluent from the 1D column and re-injects them onto the second column.

  • Second Dimension (2D) Column: A polar column (e.g., a wax or cyanopropyl phase) is used to provide a different separation mechanism.

  • Detector: A fast-acquisition detector, such as a time-of-flight mass spectrometer (TOF-MS), is required to handle the very narrow peaks produced in the second dimension.

G cluster_1 GCxGC Workflow injector Injector column1 1D Column (Non-Polar) injector->column1 modulator Modulator column1->modulator column2 2D Column (Polar) modulator->column2 detector Detector (TOF-MS) column2->detector

Caption: Simplified workflow for two-dimensional gas chromatography (GCxGC).

III. General Best Practices for Preventing Co-elution

  • Sample Preparation: Ensure your samples are clean and free of matrix components that could interfere with the separation.

  • Injection Technique: Use an appropriate injection volume to avoid column overload.[13] If you observe fronting peaks, you may be overloading the column.[9]

  • Column Maintenance: Regularly condition your column according to the manufacturer's instructions to maintain its performance and prevent the build-up of contaminants that can cause peak tailing and loss of resolution.

  • Use of Standards: Always run a standard of pure this compound to confirm its retention time under your experimental conditions.[9]

By systematically addressing the stationary phase, temperature program, and other chromatographic parameters, you can effectively troubleshoot and resolve co-elution issues in the analysis of this compound, leading to more accurate and reliable results.

References

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of cis-3-Hexenyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the trace-level detection of cis-3-Hexenyl propionate. This guide is designed for researchers, analytical scientists, and professionals in the flavor, fragrance, and pharmaceutical industries who are working to achieve the lowest possible detection limits for this key volatile compound.

This compound, known for its sweet, green, and fruity aroma, is a critical component in many flavor and fragrance profiles and can be an important biomarker in various biological and environmental matrices.[1][][3] Detecting it at trace levels requires a robust analytical strategy that maximizes sensitivity while ensuring accuracy and reproducibility.

This guide provides in-depth, experience-based answers to common challenges, detailed troubleshooting protocols, and optimized workflows to enhance your analytical performance.

Frequently Asked Questions (FAQs)

Q1: What is the most effective technique for trace-level detection of this compound?

A1: For trace-level analysis of a semi-volatile ester like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its high sensitivity and specificity.[4][5] To achieve the lowest detection limits, GC-MS should be coupled with a pre-concentration technique.

  • Solid-Phase Microextraction (SPME) is highly recommended. It is a solvent-free, fast, and versatile extraction method that effectively concentrates volatile and semi-volatile compounds from the headspace or directly from a liquid sample.[5]

  • Stir Bar Sorptive Extraction (SBSE) is another excellent, albeit less common, technique. SBSE offers a larger volume of extraction phase compared to SPME, which can lead to higher analyte recovery and, therefore, enhanced sensitivity, especially in complex aqueous matrices.[6][7]

For ultimate sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial. Instead of scanning a full mass range, SIM mode focuses on acquiring data for a few characteristic ions of this compound, which significantly reduces noise and improves the signal-to-noise ratio.[8][9]

Q2: How do I choose the right SPME fiber for this compound analysis?

A2: The choice of SPME fiber coating is critical for efficient extraction. The decision depends on the polarity and volatility of the analyte. This compound is a semi-volatile ester of moderate polarity.

Recommendation: A mixed-phase fiber, such as 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) , is often the optimal choice.[10]

Causality:

  • Polydimethylsiloxane (PDMS): This non-polar phase effectively extracts non-polar compounds.

  • Divinylbenzene (DVB): This porous polymer is suitable for more polar analytes.

  • Carboxen: This carbon molecular sieve is excellent for trapping small, volatile molecules.

The combination of these phases provides a broad range of analyte compatibility, ensuring efficient trapping of this compound and other related flavor compounds that might be present in your sample.[11] For a simpler matrix where only semi-volatiles are of interest, a 65 µm PDMS/DVB fiber can also yield excellent results.

Fiber CoatingPrimary ApplicationSuitability for this compound
100 µm PDMS Volatile, non-polar compoundsGood, but may be less efficient than mixed-phase fibers.[12][13]
85 µm Polyacrylate (PA) Polar compoundsNot ideal; better suited for more polar analytes like phenols or alcohols.[13]
65 µm PDMS/DVB Polar semi-volatile compoundsVery Good; a strong candidate for this application.
50/30 µm DVB/CAR/PDMS Broad range of volatile & semi-volatile compoundsExcellent; highly recommended for complex matrices.[10]
Q3: My signal is very low or non-existent. What are the first things I should check?

A3: A low or absent signal is a common issue in trace analysis. A systematic check is the most efficient way to identify the root cause.

Initial Troubleshooting Flowchart for Low Signal

Causality Explained:

  • SPME Fiber Integrity: The fiber is the primary point of extraction. Physical damage or incomplete conditioning (failure to remove contaminants) will prevent analyte adsorption.

  • Inlet System: For trace analysis, a splitless injection is mandatory to transfer the maximum amount of analyte to the column.[14] A leaking septum or an active/dirty inlet liner will cause sample loss or analyte degradation before it even reaches the column.[15]

  • Method Parameters: SPME is an equilibrium-based technique. Insufficient extraction time or temperature will result in low analyte recovery. Similarly, incomplete thermal desorption in the inlet will leave analyte on the fiber, leading to poor signal and carryover.

Troubleshooting Guide: Specific Issues & Solutions

Problem 1: Poor Peak Shape (Tailing or Broadening)

Symptoms: The chromatographic peak for this compound is asymmetrical (tailing) or wider than expected, which reduces peak height and compromises quantification.

Root Causes & Solutions:

  • Active Sites in the Flow Path: The ester functional group in this compound can interact with active silanol groups in the GC flow path, particularly in the inlet liner and the front end of the column. This is a primary cause of peak tailing.[15]

    • Solution: Use only high-quality, deactivated inlet liners . If you suspect contamination, replace the liner. Regularly trim 5-10 cm from the front of your GC column to remove accumulated non-volatile residues and active sites. Ensure your entire flow path, from the inlet to the detector, is as inert as possible.[16]

  • Sub-optimal Inlet Temperature: If the inlet temperature is too low, the analyte will vaporize too slowly, leading to band broadening. If it's too high, thermal degradation can occur, although this is less common for this specific compound.[15]

    • Solution: An inlet temperature of 250 °C is a good starting point for the thermal desorption of this compound from an SPME fiber.[15]

  • Slow Analyte Transfer (Splitless Injection): Splitless injections are necessary for sensitivity but can lead to broad peaks if not managed correctly. The initial oven temperature plays a crucial role in refocusing the analytes at the head of the column.[17]

    • Solution: Set the initial oven temperature approximately 20 °C below the boiling point of your sample solvent (if applicable) or use a low initial temperature (e.g., 40-50 °C) to cryo-focus the desorbed analytes.[17] This creates a narrow band before the temperature program begins, resulting in sharp peaks.

Problem 2: Poor Reproducibility (%RSD is too high)

Symptoms: Replicate injections of the same sample yield significantly different peak areas, making quantitative analysis unreliable.

Root Causes & Solutions:

  • Inconsistent SPME Extraction Conditions: SPME is highly sensitive to variations in extraction parameters.

    • Solution: Precisely control the extraction time, temperature, and agitation rate . Use an automated sampling system if possible. For manual injections, ensure the fiber is placed at the exact same depth in the sample headspace for every extraction. Even small temperature fluctuations can significantly alter the headspace equilibrium and, thus, the amount of analyte extracted.

  • Sample Matrix Effects: The composition of your sample matrix (e.g., pH, ionic strength) can dramatically affect the volatility of this compound.

    • Solution: Standardize your sample preparation. Adjusting the pH or adding salt (salting out) can improve extraction efficiency and reproducibility. Adding 25-30% (w/v) sodium chloride increases the ionic strength of aqueous samples, which reduces the solubility of organic analytes and drives them into the headspace for more efficient extraction by the SPME fiber.

  • Carryover from Previous Injections: If the fiber is not completely cleaned between runs, analyte from a high-concentration sample can carry over to the next, causing erroneously high results.

    • Solution: Ensure the fiber bake-out (conditioning) time and temperature after each injection are sufficient to remove all residual analytes. A post-injection bake-out of 5 minutes at a temperature 20 °C above the GC inlet temperature is a good practice. Analyze a blank run to confirm there is no carryover.

Optimized Experimental Protocol: SPME-GC-MS for Trace this compound

This protocol provides a robust starting point for your method development. Optimization will be required based on your specific sample matrix and instrumentation.

1. Sample Preparation

  • Place 5 mL of your liquid sample into a 20 mL headspace vial.
  • Add 1.5 g of Sodium Chloride (NaCl) to the vial (to achieve ~30% w/v).
  • If your analyte may be affected by pH, buffer the sample accordingly. For esters, a neutral pH is generally fine.
  • Immediately seal the vial with a PTFE/silicone septum cap.

2. SPME Headspace Extraction

  • SPME Fiber: 50/30 µm DVB/CAR/PDMS.
  • Pre-condition the fiber according to the manufacturer's instructions (typically in a separate GC inlet at ~250-270 °C for 30-60 min before first use).
  • Place the sealed sample vial in an agitator/heater block set to 60 °C .
  • Allow the sample to equilibrate for 10 minutes.
  • Expose the SPME fiber to the headspace above the sample for 30 minutes with agitation.

3. GC-MS Analysis

  • GC Inlet:
  • Mode: Splitless.
  • Temperature: 250 °C.
  • Splitless Hold Time: 1.0 minute. This is the time the split vent remains closed to allow analyte transfer to the column.[18]
  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good choice.[10]
  • Oven Temperature Program:
  • Initial Temp: 45 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 240 °C.
  • Hold: 5 minutes at 240 °C.
  • Mass Spectrometer:
  • Mode: Selected Ion Monitoring (SIM).[8]
  • Characteristic Ions for this compound (m/z): Select a quantifier ion (e.g., the most abundant fragment) and at least two qualifier ions for confirmation. Common fragments for esters include the acylium ion and fragments from the alcohol moiety. Note: These should be confirmed by running a standard in full scan mode first.
  • MS Source Temp: 230 °C.
  • MS Quad Temp: 150 °C.

4. Post-Run Fiber Conditioning

  • After desorption, immediately bake the fiber in the inlet (or a dedicated conditioning station) at 250 °C for 5-10 minutes to prevent carryover.

    Optimized Workflow for Trace Analysis
  • Sigma-Aldrich. (n.d.). SPME Troubleshooting Guide - Bulletin 928. Retrieved from --INVALID-LINK--

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References

Technical Support Center: Flow Reactor Optimization for Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to address the nuanced challenges researchers, scientists, and drug development professionals face when optimizing ester synthesis in flow reactors. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Welcome to the technical support center for flow reactor optimization in ester synthesis. This resource is structured to provide direct, actionable solutions to common problems encountered in the lab and during scale-up. Each section is presented in a question-and-answer format to address your specific issues.

Section 1: Low Conversion and Yield

Low conversion of starting materials and consequently low yield of the desired ester is one of the most frequent challenges. The root cause often lies in a suboptimal balance of key reaction parameters.

Question 1: My esterification reaction is not reaching the expected conversion, even with a catalyst. What are the likely causes and how do I troubleshoot this?

Answer: Low conversion in a flow reactor is typically traced back to four key areas: insufficient residence time, non-optimal temperature, catalyst deactivation, or thermodynamic equilibrium limitations.

Causality: Fischer esterification is a reversible reaction.[1] To drive the reaction towards the product side, we must manipulate the conditions to favor the forward reaction rate while minimizing the reverse reaction (hydrolysis). According to Le Chatelier's principle, removing a product (in this case, water) will shift the equilibrium towards the formation of more products.[2][3]

Troubleshooting Protocol for Low Conversion:
  • Verify Residence Time: The residence time is the average time a molecule spends in the reactor.[4] If it's too short, the reactants don't have enough time to interact and convert to the product.

    • Action: Gradually decrease the flow rate of your reactant pumps to increase the residence time.[5] Start by doubling the residence time and analyze the output. Continue to increase it until the conversion plateaus.

    • Expert Insight: Be aware of the Residence Time Distribution (RTD).[6] In an ideal plug-flow reactor (PFR), all molecules spend the same amount of time in the reactor. In reality, factors like laminar flow in tubes can lead to a broad RTD, where some molecules exit too quickly.[4][7] If you suspect a broad RTD is the issue, consider using a reactor design with better mixing characteristics, such as a continuously stirred-tank reactor (CSTR) cascade.[4]

  • Optimize Reaction Temperature: Temperature has a dual effect: it increases the reaction rate but can also promote side reactions or degradation at higher temperatures.[8][9]

    • Action: Perform a temperature screening study. Set a constant flow rate (and thus residence time) and incrementally increase the reactor temperature (e.g., in 10 °C steps). Analyze the product stream at each temperature to find the optimal point where conversion is maximized without significant impurity formation. For many acid-catalyzed esterifications, temperatures between 55 °C and 140 °C are effective.[10][11]

    • Expert Insight: For thermally sensitive compounds, even a slight overshoot in temperature can be detrimental. The excellent heat transfer in microreactors provides precise temperature control, minimizing the risk of "hot spots" that can occur in larger batch reactors.[12][13]

  • Assess Catalyst Activity: If you are using a heterogeneous (solid) catalyst, its activity can diminish over time due to fouling or leaching.

    • Action:

      • If you observe a gradual drop in conversion over a long run, your catalyst is likely deactivating.

      • For packed-bed reactors, ensure the catalyst bed is packed uniformly to avoid channeling, where the fluid bypasses the catalyst.[14]

      • Consider regenerating the catalyst according to the manufacturer's instructions or replacing it. Common solid acid catalysts include Amberlyst-15 and sulfonic acid-functionalized silica.[10][15]

  • Overcome Equilibrium Limitations: Since esterification is reversible, the reaction will stop once it reaches equilibrium.

    • Action: To push the equilibrium towards the product, you can either use an excess of one reactant (usually the alcohol, as it's often less expensive and easier to remove) or actively remove the water byproduct.[16]

    • Expert Insight: Membrane reactors are an advanced solution that can combine reaction and separation.[1] A pervaporation membrane can selectively remove water from the reaction stream as it is formed, driving the conversion far beyond the normal equilibrium limit.[1][16]

Troubleshooting Decision Tree for Low Conversion

G start Low Conversion Observed res_time Is Residence Time Sufficient? start->res_time temp Is Temperature Optimized? res_time->temp Yes increase_rt Action: Decrease Flow Rate res_time->increase_rt No catalyst Is Catalyst Active? temp->catalyst Yes optimize_t Action: Perform Temp. Screening temp->optimize_t No equilibrium Is Reaction at Equilibrium? catalyst->equilibrium Yes check_cat Action: Check for Deactivation/Channeling catalyst->check_cat No shift_eq Action: Increase Reactant Excess or Remove Water equilibrium->shift_eq Yes success Problem Resolved increase_rt->success optimize_t->success check_cat->success shift_eq->success

Caption: Troubleshooting logic for low ester conversion.

Section 2: Reactor Clogging and Pressure Issues

Flow chemistry's reliance on narrow channels makes it susceptible to blockages, which can halt experiments and pose safety risks.

Question 2: My flow reactor is clogging, and the back pressure is dangerously high. What's causing this and how can I prevent it?

Answer: Clogging in flow reactors is almost always caused by the formation of solids. This can be a precipitating product or byproduct, an insoluble starting material, or a degraded catalyst. The resulting high back pressure can lead to leaks or system failure.

Causality: The solubility of your reactants and products is highly dependent on the solvent system and temperature. If the concentration of a compound exceeds its solubility limit at any point in the reactor, it will precipitate. Heterogeneous catalysts can also break down into fine particles that obstruct the flow path.[17]

Troubleshooting Protocol for Clogging and High Pressure:
  • Identify the Solid:

    • Action: If possible and safe, carefully collect a sample of the solid from the reactor outlet or a clogged section. Analyze it to determine if it's a reactant, product, or catalyst. This is a critical diagnostic step.

  • Improve Solubility:

    • Action:

      • Increase Solvent Volume: Decrease the concentration of your reagents. While this may require longer residence times to achieve the same conversion, it's a simple way to prevent precipitation.

      • Change the Solvent System: Introduce a co-solvent that has a higher solubilizing power for all components in your reaction mixture.

      • Increase Temperature: In many cases, solubility increases with temperature. A modest temperature increase might keep everything in solution.

  • Manage Heterogeneous Catalysts:

    • Action:

      • Ensure your packed-bed reactor has frits at both the inlet and outlet with a pore size smaller than the catalyst particles to prevent them from migrating.

      • Avoid excessively high flow rates that can cause mechanical stress and attrition of the catalyst beads.

  • Reactor Design and Mitigation Strategies:

    • Action:

      • Use Larger Diameter Tubing: While this can negatively impact heat and mass transfer, it provides more tolerance for small amounts of solid formation.[18]

      • Apply External Forces: In some cases, applying sonication (ultrasound) to the reactor can help break up agglomerates and prevent them from forming a stable blockage.[19]

      • Employ a Blockage-Resistant Back Pressure Regulator (BPR): Standard BPRs are highly susceptible to clogging. Specialized designs can handle slurries more effectively.[17]

Experimental Workflow for Preventing Clogging

G cluster_0 Pre-Reaction Checks cluster_1 In-Reaction Monitoring cluster_2 Post-Reaction Analysis solubility_test 1. Test Solubility of All Components at Target Temp. catalyst_check 2. Verify Catalyst Particle Size and Integrity solubility_test->catalyst_check pressure_monitor 3. Monitor Back Pressure Continuously catalyst_check->pressure_monitor visual_check 4. Visual Inspection for Precipitate (if possible) pressure_monitor->visual_check clog_analysis 5. If Clogging Occurs, Analyze the Solid visual_check->clog_analysis adjust_params 6. Adjust Solvent/Temp/ Concentration Based on Analysis clog_analysis->adjust_params

Caption: Workflow for diagnosing and preventing reactor clogging.

Section 3: Product Purity and Side Reactions

Achieving high selectivity for the desired ester is crucial, especially in pharmaceutical and fine chemical synthesis.

Question 3: I'm observing significant byproducts in my ester synthesis. How can I improve the selectivity of my flow reaction?

Answer: Poor selectivity is often a result of excessive temperature, incorrect stoichiometry, or inefficient mixing leading to localized high concentrations of reactants.[20]

Causality: The superior heat transfer of flow reactors can be leveraged to maintain a precise temperature that favors the kinetics of the desired reaction over competing side reactions (e.g., ether formation from the alcohol at high temperatures with an acid catalyst). Similarly, rapid mixing ensures that the reactants are in the ideal stoichiometric ratio at the point of reaction, preventing side reactions that might be favored by an excess of one component.[18]

Troubleshooting Protocol for Poor Selectivity:
  • Refine Temperature Control:

    • Action: Re-run your temperature optimization study, but this time, analyze for both conversion and selectivity. You may find that the optimal temperature for selectivity is slightly lower than the temperature for maximum conversion.[9]

  • Optimize Stoichiometry:

    • Action: Systematically vary the molar ratio of your alcohol to carboxylic acid. While a large excess of alcohol can drive conversion, it might also promote side reactions. Use a design of experiments (DoE) approach to efficiently screen different ratios and find the optimal balance.[11]

  • Enhance Mixing:

    • Action: If you are using a simple tubular reactor, mixing relies on diffusion, which can be slow.

      • Consider using a microreactor with built-in static mixing features.[21]

      • For reactions involving immiscible liquids, ensure the flow regime promotes the formation of small droplets to maximize the interfacial area.

Key Parameter Comparison for Selectivity
ParameterImpact on SelectivityRecommended Action
Temperature High temperatures can activate alternative reaction pathways.[9]Operate at the lowest temperature that provides an acceptable reaction rate.
Stoichiometry An incorrect ratio can lead to side reactions (e.g., ether formation from excess alcohol).Optimize the molar ratio of reactants, often a slight excess of one is beneficial.[10]
Mixing Poor mixing creates localized "hot spots" of high concentration, promoting byproduct formation.[20]Use reactors with static mixers or other features to ensure rapid and efficient mixing.[21]
Catalyst Choice The catalyst can influence which reaction pathway is favored.Screen different catalysts (e.g., solid acids of varying strength) to find one that is most selective for your desired transformation.[1]

Section 4: Scale-Up Challenges

Translating a successful lab-scale flow process to a larger, pilot, or production scale introduces new challenges. A reaction that works perfectly in a microreactor may fail at a larger scale if the fundamental principles are not respected.[22][23]

Question 4: My ester synthesis worked well on the bench, but the yield dropped significantly when I tried to scale up. What went wrong?

Answer: Scale-up failures are common when the key advantages of the small-scale reactor—namely, high surface-area-to-volume ratio for heat transfer and short diffusion distances for mixing—are lost.[24] Simply using a larger pipe ("scaling out") is often not a viable strategy.

Causality: As the diameter of a tubular reactor increases, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove or add heat, potentially leading to thermal runaways for exothermic reactions or insufficient heating for endothermic ones.[22] Mixing also becomes less efficient, leading to the selectivity issues discussed previously.[20]

Strategies for Successful Scale-Up:
  • Numbering-Up vs. Scaling-Out:

    • Expert Insight: Instead of using a single, large reactor, consider a "numbering-up" or "parallelization" approach. This involves running multiple small-scale reactors in parallel.[22] This strategy preserves the excellent heat and mass transfer characteristics of the original system, ensuring that the reaction conditions remain identical to the optimized lab-scale process.

  • Maintain Heat Transfer Efficiency:

    • Action: If you must use a larger reactor, ensure it is designed for efficient heat transfer. This might involve using reactors with internal baffles or a more complex jacket design.[20] Always recalculate the heat transfer requirements for the new scale.

  • Ensure Consistent Mixing:

    • Action: Do not assume that the mixing performance will be the same at a larger scale. You may need to move from a reactor that relies on passive diffusion to one that incorporates active mixing elements.

Section 5: Safety in Continuous Flow Esterification

Question 5: What are the primary safety considerations when running an esterification in a flow reactor?

Answer: While flow chemistry is inherently safer than batch processing due to the small volume of reactants at any given time, potential hazards still exist.[13][25] Key concerns include handling corrosive acids, managing exothermic reactions, and the risks associated with high pressure.

Safety Protocols:
  • Chemical Handling:

    • Protocol: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[26] Strong acid catalysts like sulfuric acid are highly corrosive.[26] Alcohols and many esters are flammable.[26] Ensure your system is assembled in a well-ventilated fume hood.

  • Pressure Management:

    • Protocol: Always use a pressure relief valve set below the maximum pressure rating of any component in your system. Regularly inspect tubing and fittings for signs of wear or fatigue. Never exceed the manufacturer's pressure limits for your reactor and components.

  • Thermal Management:

    • Protocol: For highly exothermic esterifications, ensure your reactor's cooling system is sufficient to dissipate the heat generated at the target flow rate. Start new reactions at a low concentration and flow rate to assess the exotherm before proceeding to higher throughputs. The small thermal mass of a flow reactor makes temperature control much more responsive than in a large batch vessel.[13]

References

Validation & Comparative

inter-laboratory comparison of cis-3-Hexenyl propionate analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of cis-3-Hexenyl Propionate Analysis

Abstract

This guide provides a comprehensive framework for conducting an . It is designed for researchers, scientists, and quality control professionals in the flavor, fragrance, and food industries. This document outlines the chemical properties of this compound, details comparative analytical methodologies, and provides a robust statistical framework for data analysis. The objective is to establish a standardized approach to ensure accuracy, reliability, and comparability of analytical results across different laboratories.

Introduction: The Analytical Imperative for this compound

This compound (CAS RN: 33467-74-2) is a volatile ester prized for its powerful, fresh, and green aroma, often with fruity undertones reminiscent of unripe pear and apple skin.[1][2] This distinct olfactory profile makes it a valuable component in the formulation of flavors and fragrances for a wide array of consumer products, including perfumes, cosmetics, and food flavorings.[1][][4] Given its direct impact on the sensory profile and quality of final products, the accurate and precise quantification of this compound is of paramount importance.

Inter-laboratory comparisons, or proficiency tests, are essential for evaluating and ensuring the quality and comparability of analytical data among different laboratories.[5][6] These studies provide an objective means of assessing a laboratory's performance and the reliability of the analytical methods employed. This guide presents a detailed protocol for an inter-laboratory comparison focused on the analysis of this compound, addressing common analytical techniques and robust statistical evaluation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to selecting and optimizing analytical methods.

PropertyValueSource
CAS Number 33467-74-2[1][7][8]
Molecular Formula C₉H₁₆O₂[1][][9]
Molecular Weight 156.22 g/mol [1][9]
Appearance Colorless liquid[1][][7]
Odor Profile Intensely green, sweet, fruity, with fatty and vegetable-like notes[2][]
Boiling Point 83 °C at 17 mmHg[10][11]
Flash Point Approximately 66 °C[12][13]
Solubility Insoluble in water; soluble in alcohol[][7]

Inter-Laboratory Comparison (ILC) Study Design

This section outlines a comprehensive experimental design for a hypothetical ILC for this compound.

Study Objectives
  • To assess the proficiency of participating laboratories in quantifying this compound in a common matrix.

  • To compare the performance of different analytical techniques (e.g., GC-MS and GC-FID).

  • To evaluate the reproducibility and repeatability of the analytical methods.

  • To identify potential sources of analytical variability.

Test Material and Sample Preparation

A well-characterized and homogenous test material is crucial for a successful ILC.

  • Test Material: A solution of this compound (≥97% purity) in a suitable solvent, such as ethanol or a mid-chain triglyceride (MCT) oil, to simulate a flavor concentrate.

  • Concentration Levels: Two concentration levels will be prepared to assess linearity and performance across a range:

    • Level 1: Low concentration (e.g., 50 mg/kg)

    • Level 2: High concentration (e.g., 500 mg/kg)

  • Sample Distribution: Each participating laboratory will receive two vials of each concentration level, labeled with unique codes. One vial is for the primary analysis, and the second is a backup. A blank matrix sample will also be provided.

Experimental Workflow

The following diagram illustrates the key stages of the inter-laboratory comparison.

ILC_Workflow cluster_organizer Study Organizer cluster_labs Participating Laboratories cluster_analysis Statistical Analysis prep Preparation of Test Materials (2 Concentration Levels + Blank) dist Distribution of Samples to Participating Laboratories prep->dist analysis Sample Analysis (GC-MS / GC-FID) dist->analysis reporting Data Reporting (Quantitative Results) analysis->reporting eval Performance Evaluation (z-scores, Mandel's Statistics) reporting->eval report Final Report Generation eval->report

Caption: Workflow of the this compound inter-laboratory comparison study.

Recommended Analytical Methodologies

Participating laboratories may use their in-house validated methods. However, the following provides a recommended starting point based on common industry practices for the analysis of volatile flavor compounds.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the identification and quantification of volatile and semi-volatile compounds.[9][14]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 0.1 g of the test sample into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., methyl heptanoate) at a known concentration.

    • Dilute to volume with a suitable solvent (e.g., hexane or ethyl acetate).

  • Instrumental Parameters:

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.0 mL/min.

    • MS Source: 230 °C.

    • MS Quad: 150 °C.

    • Acquisition Mode: Scan (m/z 40-250) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Generate a multi-point calibration curve using certified reference standards of this compound.

    • Calculate the concentration in the sample based on the internal standard calibration.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for routine quantitative analysis of volatile organic compounds.

Experimental Protocol:

  • Sample Preparation: Same as for GC-MS.

  • Instrumental Parameters:

    • Injector: Split/splitless, 250 °C, split ratio 50:1.

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column.

    • Oven Program: 60 °C (hold 2 min), ramp to 220 °C at 8 °C/min, hold 10 min.

    • Carrier Gas: Helium, Nitrogen, or Hydrogen at an appropriate flow rate.

    • Detector: FID, 250 °C.

  • Quantification:

    • Generate a multi-point calibration curve using certified reference standards of this compound.

    • Calculate the concentration based on the internal standard calibration.

Data Analysis and Performance Evaluation

The statistical analysis of inter-laboratory data is critical for a meaningful evaluation of performance. This should be conducted in accordance with international standards such as ISO 13528.[15]

Assigned Value (x_pt)

The assigned value, which represents the best estimate of the true concentration, will be determined as the robust mean of the participants' results after the removal of outliers.

Performance Scoring: The z-score

The z-score is a widely accepted metric for proficiency testing and is calculated for each laboratory's result as follows:

z = (x - x_pt) / σ_pt

Where:

  • x is the result from the participating laboratory.

  • x_pt is the assigned value.

  • σ_pt is the standard deviation for proficiency assessment.

The interpretation of z-scores is as follows:

  • |z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |z| < 3.0: Questionable performance (warning signal).

  • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Mandel's h and k Statistics

Mandel's h and k statistics are graphical tools used to assess the consistency of results between laboratories and within laboratories, respectively.[15][16]

  • Mandel's h-statistic: Compares the deviation of each laboratory's mean from the grand mean of all laboratories. It helps identify laboratories with systematic biases.

  • Mandel's k-statistic: Compares the within-laboratory standard deviation of each laboratory to the pooled within-laboratory standard deviation. It helps identify laboratories with different levels of precision.

Hypothetical Comparative Data

The following tables present hypothetical results from an inter-laboratory comparison to illustrate the data analysis process.

Table 1: Hypothetical Results for this compound (High Concentration Level)

Laboratory IDMethodReported Value (mg/kg)z-score
Lab 1GC-MS495-0.5
Lab 2GC-FID5101.0
Lab 3GC-MS480-2.0
Lab 4GC-MS5050.5
Lab 5GC-FID5252.5
Lab 6GC-MS498-0.2
Lab 7GC-FID5020.2
Lab 8GC-MS5353.5
Assigned Value (x_pt) 500
σ_pt 10

Note: The assigned value and σ_pt are calculated after the exclusion of outliers (e.g., Lab 8).

Discussion and Interpretation of Results

In our hypothetical example, most laboratories demonstrated satisfactory performance. Lab 5 received a questionable result, indicating a potential for minor systematic error or slightly higher variability. Lab 8's result was identified as an outlier, necessitating an investigation into their methodology, calibration, or sample handling procedures.

Discrepancies in results can arise from several factors, including:

  • Calibration Standards: Purity and accuracy of the reference materials.

  • Sample Preparation: Inaccurate weighing, dilution errors, or analyte loss.

  • Instrumental Conditions: Sub-optimal GC parameters leading to poor peak shape or resolution.

  • Data Processing: Incorrect peak integration or calculation errors.

Conclusion: Towards Harmonized Analytical Practices

This guide provides a robust framework for conducting an inter-laboratory comparison for the analysis of this compound. By adhering to standardized methodologies and employing rigorous statistical analysis, participating laboratories can gain valuable insights into their analytical performance. The ultimate goal of such a program is to foster continuous improvement and ensure the reliability and comparability of data across the industry, which is essential for maintaining product quality and consistency.

References

Comparative Bioactivity Analysis: cis-3-Hexenyl propionate vs. cis-3-Hexenyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

In the study of semiochemicals, the subtle distinctions between structurally similar molecules can lead to vastly different biological outcomes. This guide provides an in-depth comparison of the bioactivities of two prominent C6 green leaf volatiles (GLVs): cis-3-Hexenyl propionate and cis-3-Hexenyl acetate. Both are esters of cis-3-Hexen-1-ol ("leaf alcohol") but differ by a single methylene group in their acid moiety. This seemingly minor variation has significant implications for their roles in plant defense, insect behavior, and other biological systems. This document is intended for researchers in chemical ecology, agriculture, and drug development, offering a synthesis of current experimental data, detailed methodologies for comparative studies, and an exploration of the causal relationships behind their distinct functions.

Physicochemical and Olfactory Profile

The initial characterization of any volatile compound begins with its physical properties and odor profile. These characteristics are foundational to their biological function, influencing volatility, receptor interaction, and ultimately, the perception by an organism.

PropertyThis compoundcis-3-Hexenyl acetate
Molecular Formula C₉H₁₆O₂[1]C₈H₁₄O₂[2][3]
Molecular Weight 156.22 g/mol [1]142.20 g/mol [3]
CAS Number 33467-74-2[1][4]3681-71-8[3][5]
FEMA Number 3933[6][4]3171[2][5]
Odor Profile Intensely green, waxy, with sweet, fruity notes of unripe pear and apple skin.[7][8][9]Sharp, diffusive green aroma of freshly cut grass, with fruity undertones of unripe banana.[10][11][12]
Known Natural Sources Plants, contributing to fresh, green, and fruity aromas.[13]Abundant in many green plants, essential oils, and fruits like apple and guava.[14][15]

The longer carbon chain of the propionate gives it a slightly higher molecular weight and a more complex, waxy, and pear-like odor profile compared to the sharper, classic "cut grass" scent of the acetate.[8][10] This difference in scent is the first indicator of potentially different interactions with olfactory receptors in various organisms.

Bioactivity in Plant Systems: Defense Priming

GLVs are well-established as airborne signals in plant-to-plant communication, often acting to "prime" the defenses of neighboring plants against impending herbivory.

cis-3-Hexenyl acetate is a well-documented plant defense primer.[16][17] Exposure to wound-emitted concentrations of this compound can prepare a plant's defenses without activating them directly. When an herbivore subsequently attacks a primed plant, the defensive response is faster and stronger.

  • Mechanism of Action: In hybrid poplar, exposure to cis-3-Hexenyl acetate was shown to prime the oxylipin signaling pathway.[18] Upon subsequent feeding by gypsy moth larvae, primed leaves exhibited higher concentrations of jasmonic acid (JA) and its precursor, linolenic acid.[18] This hormonal surge leads to the primed expression of defense-related genes and the release of defensive terpene volatiles.[18] In some plants, the acetate may be hydrolyzed to the active alcohol (cis-3-hexenol) to exert its effect, analogous to the conversion of methyl salicylate to salicylic acid.[17]

This compound , in contrast, is not well-characterized as a plant defense primer in the scientific literature. Its bioactivity in plants is more frequently associated with its role as a component of fruit aroma, which has potential applications in agriculture for attracting pollinators or in pest management strategies that leverage fruit mimicry to attract beneficial insects.[19]

The disparity in available research presents a significant knowledge gap. It is plausible that the propionate ester may also possess priming capabilities, potentially with different efficacy or targeting different defense pathways. This warrants direct comparative studies.

Experimental Workflow: Plant Defense Priming Assay

To objectively compare the defense-priming capabilities of these two esters, a controlled experimental workflow is essential. This protocol is designed to be self-validating by including appropriate controls.

Plant_Priming_Workflow cluster_setup Phase 1: Exposure cluster_challenge Phase 2: Herbivore Challenge cluster_analysis Phase 3: Analysis P1 Plant Acclimation (e.g., Tomato, 4 weeks old) P2 Divide into 3 Groups: 1. Control (Air) 2. cis-3-Hexenyl acetate 3. This compound P1->P2 P3 Volatile Exposure (Dynamic headspace system, 24h) P2->P3 C1 Introduce Herbivore (e.g., Spodoptera litura larvae) P3->C1 Post-exposure Ventilation (1h) C2 Allow Feeding (24-48 hours) C1->C2 A1 Harvest Leaf Tissue C2->A1 A2 Phytohormone Analysis (LC-MS for JA, SA) A1->A2 A3 Gene Expression Analysis (qRT-PCR for PR-1, LOX2) A1->A3 A4 Volatile Collection (GC-MS for terpene analysis) A1->A4

Caption: Workflow for a comparative plant defense priming experiment.

Bioactivity in Insects: Chemoreception & Behavior

For many insects, GLVs are critical cues for locating host plants, avoiding non-hosts, or detecting the presence of predators and competitors. The primary interface for this detection is the insect's antenna.

cis-3-Hexenyl acetate is a potent olfactory stimulant for a wide range of insect species. It is a key component of the headspace of many plants and its detection can trigger upwind flight and host-seeking behaviors in herbivorous moths like Manduca sexta.[20] Furthermore, it can serve as an attractant for natural enemies of herbivores, forming a crucial part of indirect plant defense.[16] Its role as a behavioral attractant has been confirmed in multiple studies.[16]

This compound is less studied in this context, but its strong fruity-green aroma suggests it is a significant olfactory cue. It has been proposed as a natural attractant for pollinators and in pest management, leveraging its ability to mimic fruit scents to attract beneficial insects.[19]

The key to differentiating their roles lies in quantifying the neuronal and behavioral responses they elicit.

Experimental Protocol 1: Electroantennography (EAG)

EAG is a technique used to measure the summed electrical response of an insect's antenna to an odorant, providing a direct measure of olfactory receptor activation.[21] It is an excellent high-throughput screening tool to determine if a compound is detected.

Step-by-Step Methodology:

  • Insect Preparation: An adult insect (e.g., moth) is immobilized, often by chilling. One antenna is carefully excised at the base using micro-scissors.

  • Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal tip of the antenna, and the reference electrode at the basal end.[21]

  • Airflow and Stimulation: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. The test odorant is loaded onto a filter paper strip inside a Pasteur pipette.

  • Odorant Delivery: A puff of air is injected through the pipette into the main airstream, delivering the odorant to the antenna for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The resulting voltage change (depolarization) across the antenna is amplified and recorded. The peak amplitude of this depolarization is the EAG response.

  • Controls and Standardization:

    • Negative Control: A pipette with only the solvent (e.g., hexane) is puffed to measure the mechanical response.

    • Positive Control: A known strong stimulant (e.g., cis-3-Hexen-1-ol) is used periodically to check the antenna's viability.

    • Replication: Responses to each compound are recorded from multiple insects (n=8-10) to ensure statistical validity.

  • Data Analysis: The negative control response is subtracted from the test compound responses. Responses are often normalized relative to the positive control to allow for comparison across preparations.

Experimental Protocol 2: Behavioral Wind Tunnel Assay

While EAG confirms detection, it does not reveal the behavioral outcome (attraction, repulsion, or indifference).[21] A wind tunnel assay is the gold standard for quantifying an insect's flight response to a volatile cue.[22][23]

Step-by-Step Methodology:

  • Assay Arena: A glass or acrylic wind tunnel (e.g., 2.5m x 1m x 1m) is used, with a laminar airflow (e.g., 0.3 m/s) generated by a fan. The air is charcoal-filtered.[22]

  • Odor Source: The test compound (this compound or acetate) is applied to a dispenser (e.g., rubber septum) placed at the upwind end of the tunnel, creating an odor plume.

  • Insect Release: A single, mated female insect (if testing host-seeking) is placed on a release platform at the downwind end.

  • Observation: The insect's flight path is recorded using a camera. Key behaviors are quantified:

    • Activation: Taking flight.

    • Upwind Flight: Oriented flight towards the odor source.

    • Source Contact: Landing on or near the odor dispenser.

  • Controls: A solvent-only dispenser is used as a negative control to measure the baseline flight activity.

  • Data Analysis: The percentage of insects exhibiting each key behavior in response to the test compounds is compared against the control using statistical tests (e.g., Chi-square).

Chemoreception_Workflow cluster_screening Step 1: Peripheral Detection cluster_behavior Step 2: Behavioral Validation cluster_interpretation Step 3: Interpretation S1 GC-EAD Screening (Identify active compounds in a complex blend) S2 Dose-Response EAG (Quantify antennal sensitivity to pure compounds) S1->S2 B1 Two-Choice Olfactometer (Simple preference test) S2->B1 Test EAG-active compounds B2 Wind Tunnel Assay (Analyze flight behavior and orientation) S2->B2 Test EAG-active compounds B1->B2 [Optional] I1 Correlate EAG response with behavior B2->I1 I2 Determine behavioral role: Attractant, Repellent, etc. I1->I2

Caption: Integrated workflow for insect chemoreception and behavioral analysis.

Other Potential Bioactivities

Emerging research suggests roles for these compounds beyond chemical ecology.

  • This compound has been noted for potential antimicrobial properties , which could be relevant for food preservation.[19] Additionally, it is used as a flavor enhancer in pharmaceutical and personal care products and is associated with potential anti-inflammatory and antioxidant attributes, though rigorous clinical data is pending.[]

  • cis-3-Hexenyl acetate is primarily recognized for its role in plant signaling and as a flavor and fragrance agent.[14][25] Its direct therapeutic applications are less explored.

Comparative Summary and Future Directions

Bioactivity DomainThis compoundcis-3-Hexenyl acetate
Plant Defense Not well-documented; research needed.Well-documented primer of JA-mediated defenses.[18]
Insect Attraction Proposed as an attractant for pollinators and beneficial insects based on its fruity aroma.[19]Confirmed attractant for various herbivores and their natural enemies.[16][20]
Insect Chemoreception High likelihood of EAG activity; data is sparse.Confirmed EAG stimulant for numerous insect species.[20][26]
Antimicrobial Suggested potential.[19]Not a primary area of research.
Therapeutic Potential Suggested anti-inflammatory and antioxidant properties.[]Not well-documented.

The existing body of research clearly establishes cis-3-Hexenyl acetate as a pivotal molecule in plant defense priming and insect communication. Its mechanism of action via the oxylipin pathway is increasingly understood, making it a model compound for studying plant-insect interactions.

This compound , while structurally very similar, represents a frontier with significant research gaps. Its bioactivity is largely inferred from its olfactory profile and industrial applications. This guide highlights a clear need for direct, comparative studies using the methodologies outlined herein. Future research should focus on:

  • Directly testing the plant defense-priming capability of this compound against the acetate benchmark.

  • Conducting comprehensive EAG and behavioral assays across a range of insect species (herbivores, predators, pollinators) to build a comparative profile of their chemo-ecological roles.

  • Validating the antimicrobial and anti-inflammatory properties of this compound through rigorous in vitro and in vivo experiments.

By systematically addressing these questions, the scientific community can fully elucidate the distinct biological roles of these two important green leaf volatiles, unlocking their full potential in sustainable agriculture and novel therapeutic strategies.

References

A Comparative Analysis of cis-3-Hexenyl propionate and trans-2-Hexenal: From Aroma to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical compounds utilized in research and industry, a nuanced understanding of structurally similar molecules is paramount for innovation and safety. This guide provides a detailed comparative study of two C6 green leaf volatiles: cis-3-Hexenyl propionate and trans-2-Hexenal. While both contribute to the characteristic "green" aroma of freshly cut grass and ripening fruit, their distinct chemical functionalities—an ester versus an α,β-unsaturated aldehyde—give rise to divergent biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of their properties, effects, and the experimental methodologies used for their evaluation.

Section 1: Physicochemical and Olfactory Profile

A foundational comparison begins with the fundamental chemical and sensory characteristics of each compound. While both share a six-carbon backbone, their functional groups dictate their aroma profiles and reactivity.

PropertyThis compoundtrans-2-Hexenal
Chemical Structure C9H16O2C6H10O
Molecular Weight 156.22 g/mol [1]98.14 g/mol
Functional Group Esterα,β-Unsaturated Aldehyde
CAS Number 33467-74-2[2]6728-26-3
Appearance Colorless liquid[1]Clear, pale yellow liquid[3]
Odor Profile Intensely green, fresh, fruity, with waxy and fatty undertones reminiscent of green apple and unripe pear.[4][5]Sharp, herbal-green aroma, which upon dilution becomes pleasantly green and apple-like.[3]
Natural Occurrence Found in various fruits and plants, contributing to their fresh aroma.Widely present in fresh plants, vegetables, and fruits as a key component of "green leaf volatiles" released upon tissue damage.[3]
Applications Primarily used as a perfuming and flavoring agent in cosmetics, personal care products, and food.[6]Used as a flavoring agent, in perfumery, and as an antifungal agent. It also serves as a signaling molecule in plant-insect interactions.[3]

Section 2: Comparative Biological Effects and Toxicological Profile

The divergence in the biological activities of this compound and trans-2-Hexenal is largely attributable to their differing chemical reactivity. The electrophilic nature of the α,β-unsaturated aldehyde in trans-2-Hexenal renders it more reactive towards biological nucleophiles compared to the relatively stable ester linkage in this compound.

Biological EffectThis compoundtrans-2-Hexenal
Skin Sensitization Not expected to be a significant sensitizer. Data from read-across to similar hexenyl esters suggest a No Expected Sensitization Induction Level (NESIL) of 1000 μg/cm².Considered a skin sensitizer with a Weight of Evidence No Expected Sensitization Induction Level (WoE NESIL) of 18 μg/cm².[7]
Genotoxicity Not expected to be genotoxic based on read-across data from structurally similar compounds like cis-3-hexenyl acetate.[8][9]Has demonstrated genotoxic potential in some in vitro studies, particularly in sensitive bacterial strains and mammalian cell lines without metabolic activation.[7] However, in vivo studies have been largely negative.
Cytotoxicity Data not readily available. Inferred to have lower cytotoxicity compared to trans-2-Hexenal due to lower chemical reactivity.Demonstrates cytotoxicity. For example, it can induce cardiomyocyte apoptosis.
Antifungal Activity Research indicates potential antimicrobial properties.Possesses documented antifungal activity against various fungal species.
Anxiolytic Effects While not studied directly, related "green odors" have shown potential for stress reduction.A mixture including trans-2-Hexenal has been shown to prevent the development of PTSD-like phenotypes in rats.
TRP Channel Activity Data not readily available.A known agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

Section 3: Mechanistic Insights: The Role of TRPA1 in trans-2-Hexenal's Bioactivity

A key differentiator in the biological effects of these two compounds is the ability of trans-2-Hexenal to activate the TRPA1 ion channel. TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is a well-established sensor of environmental irritants and endogenous inflammatory signals.

The α,β-unsaturated aldehyde moiety of trans-2-Hexenal is an electrophile that can react with nucleophilic cysteine residues on the TRPA1 channel via a Michael addition reaction. This covalent modification leads to the opening of the channel, resulting in an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuron. This activation is responsible for the pungent, irritating sensations associated with trans-2-Hexenal and contributes to its role in neurogenic inflammation.

In contrast, this compound, as an ester, lacks this reactive electrophilic center and is not expected to directly activate TRPA1 through this mechanism. Any biological effects are more likely to be mediated through olfactory receptors or other, less direct pathways.

TRPA1_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular trans_2_Hexenal trans-2-Hexenal TRPA1 TRPA1 Channel (closed) trans_2_Hexenal->TRPA1 Crosses membrane Cysteine Cysteine Residues TRPA1->Cysteine Michael Addition (Covalent Modification) TRPA1_open TRPA1 Channel (open) Ca_influx Ca²⁺/Na⁺ Influx TRPA1_open->Ca_influx Cysteine->TRPA1_open Induces conformational change Depolarization Neuronal Depolarization Ca_influx->Depolarization Response Pain/Irritation Sensation Depolarization->Response

Caption: TRPA1 activation by trans-2-Hexenal.

Section 4: Experimental Protocols

To facilitate further comparative research, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological activities of these compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to compare the potential of this compound and trans-2-Hexenal to reduce cell viability.

Objective: To determine the concentration-dependent cytotoxic effects of the test compounds on a mammalian cell line (e.g., HaCaT keratinocytes or A549 lung epithelial cells).

Materials:

  • Test compounds: this compound and trans-2-Hexenal

  • Cell line (e.g., HaCaT)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare stock solutions of this compound and trans-2-Hexenal in DMSO. Prepare serial dilutions of each compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curves and determine the IC₅₀ values.

Caption: In Vitro Cytotoxicity Workflow (MTT Assay).

In Vitro Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

This assay is a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To evaluate whether this compound and trans-2-Hexenal can induce point mutations in strains of Salmonella typhimurium.

Materials:

  • Test compounds: this compound and trans-2-Hexenal

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction (for metabolic activation) and cofactor solution

  • Molten top agar

  • Minimal glucose agar plates

  • Positive controls (e.g., sodium azide for TA100/TA1535, 2-nitrofluorene for TA98)

  • Vehicle control (DMSO)

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the Salmonella tester strains.

  • Assay without S9 Mix:

    • To a tube containing molten top agar, add the bacterial culture and the test compound at various concentrations.

    • Pour the mixture onto a minimal glucose agar plate.

  • Assay with S9 Mix:

    • To a tube containing the S9 mix and cofactor solution, add the bacterial culture and the test compound.

    • Pre-incubate the mixture at 37°C.

    • Add molten top agar and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

Antifungal Activity Assessment: Agar Dilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of the volatile compounds.

Objective: To compare the antifungal efficacy of this compound and trans-2-Hexenal against a selected fungal strain (e.g., Aspergillus niger or Candida albicans).

Materials:

  • Test compounds: this compound and trans-2-Hexenal

  • Fungal strain

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Petri dishes

  • Fungal spore suspension

Procedure:

  • Media Preparation: Prepare the agar medium and sterilize it. Allow it to cool to 45-50°C.

  • Compound Incorporation: Add various concentrations of the test compounds (dissolved in a suitable solvent like ethanol or DMSO) to the molten agar. Pour the agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Inoculate the center of each agar plate with a standardized fungal spore suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days, until fungal growth is clearly visible in the control plates (agar with solvent only).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Section 5: Conclusion and Future Directions

This comparative guide highlights the significant differences in the biological activities of this compound and trans-2-Hexenal, stemming from their distinct chemical structures. While both are valuable for their "green" aroma, trans-2-Hexenal exhibits a broader and more potent range of biological effects, including skin sensitization, genotoxicity, and TRPA1 activation, due to its reactive α,β-unsaturated aldehyde moiety. In contrast, this compound appears to have a more benign toxicological profile, though further research is needed to fully characterize its biological interactions.

For researchers and professionals in drug development, this comparison underscores the critical importance of structure-activity relationships. The presence of a reactive functional group can dramatically alter a molecule's interaction with biological systems. Future research should focus on obtaining direct experimental data for the cytotoxicity and potential TRP channel activity of this compound to provide a more complete comparative safety assessment. Furthermore, exploring the potential synergistic or antagonistic effects of these and other green leaf volatiles could yield valuable insights for the development of novel therapeutic agents or safer consumer products.

References

A Senior Application Scientist's Guide to Comparing Synthetic vs. Natural cis-3-Hexenyl Propionate in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the nuanced world of chemical ecology and sensory science, the origin of a compound can be as significant as its chemical structure. Cis-3-Hexenyl propionate, an ester known for its characteristic fresh, green, and fruity aroma reminiscent of unripe pears and apples, serves as a critical signaling molecule (semiochemical) in insect communication and a valued component in the flavor and fragrance industry.[1][2][3] This guide provides an in-depth, objective comparison of synthetic and natural this compound, focusing on the design and interpretation of bioassays to evaluate their biological equivalence.

The central question for researchers is not merely whether these two forms are chemically identical, but whether they are biologically interchangeable. While a synthetic molecule can be identical to its natural counterpart at the molecular level, the practical reality of production and extraction introduces variables that can lead to significant differences in bioactivity.[4] Synthetic routes may introduce subtle impurities or isomeric variations, while natural extracts are often complex mixtures containing trace compounds that can act synergistically or antagonistically.[4][5][6] This guide will equip you with the rationale and methodology to dissect these potential differences.

The Rationale: Why Source Matters in Bioassays

This compound is a classic example of a green leaf volatile (GLV), a class of compounds released by plants upon damage. In the insect world, these signals are paramount for locating host plants, finding mates, and avoiding predators.[7][8] When designing a bioassay—for instance, developing a pest management lure or studying an insect's olfactory system—the choice between a natural extract and a synthetic standard is a critical experimental decision.

  • Synthetic this compound: Typically produced via the esterification of cis-3-hexenol with propionic acid.[1] Its primary advantage is high purity (often >97%), consistency between batches, and scalability.[4] This makes it ideal for establishing dose-response curves and studying the activity of a single, defined molecule. However, it may lack the "background" of minor compounds present in a natural source that could be essential for a full biological response.

  • Natural this compound: Extracted from plant sources.[1][9] Its key advantage is that it represents the "true" signal an organism would encounter in its environment. The presence of other volatile compounds in the extract can be crucial for eliciting a complete and natural behavioral response. The main drawbacks are variability between batches due to environmental or genetic factors affecting the source organism, and the potential for costly and complex purification processes.[4]

The core hypothesis of a comparative study should be: Does the biological response to synthetic this compound differ significantly from the response to a natural extract containing the same compound, and if so, can this difference be attributed to purity or the presence of other constituents?

Experimental Design: A Comparative Electroantennography (EAG) Bioassay

To quantitatively compare the bioactivity of the two sources, Electroantennography (EAG) is an exemplary technique. EAG measures the summated electrical potential from the entire insect antenna, providing a direct, real-time indication of the strength of the olfactory response to a volatile compound. It is a robust and widely adopted method in chemical ecology.

The following diagram outlines the logical flow of the experiment, from sample preparation to data analysis.

EAG_Workflow cluster_prep Sample Preparation cluster_eag EAG Analysis cluster_analysis Data Analysis Prep_Syn Synthetic Sample (High Purity Standard) Serial_Dil Serial Dilution Series (e.g., 1ng/µL to 100µg/µL in paraffin oil) Prep_Syn->Serial_Dil Prep_Nat Natural Extract (Quantified for this compound) Prep_Nat->Serial_Dil Stim_Delivery Puff Odorant Stimulus (10µL on filter paper) into Air Stream Serial_Dil->Stim_Delivery Test Samples Antenna_Prep Excise Insect Antenna & Mount on Electrodes Air_Delivery Deliver Charcoal-Filtered, Humidified Air Stream Antenna_Prep->Air_Delivery Air_Delivery->Stim_Delivery Record Record Antennal Depolarization (mV) Stim_Delivery->Record Measure Measure Peak Amplitude of EAG Response (-mV) Record->Measure Dose_Response Plot Dose-Response Curves (Response vs. Log Concentration) Measure->Dose_Response Stats Statistical Comparison (e.g., ANOVA, t-test) Dose_Response->Stats

Caption: Experimental workflow for comparing synthetic and natural compounds using EAG.

  • Insect Preparation: Select a suitable insect species known to respond to green leaf volatiles (e.g., a common agricultural pest like the codling moth, Cydia pomonella). Anesthetize an adult insect (male or female, depending on research goals) on ice.

  • Antenna Excision and Mounting: Under a dissecting microscope, carefully excise one antenna at the base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Kaissling's saline). The recording electrode makes contact with the distal tip of the antenna, while the reference electrode is inserted into the base.

  • Sample Preparation:

    • Synthetic Standard: Prepare a stock solution of high-purity (>98%) synthetic this compound in a high-volatility solvent like hexane. Create a serial dilution in paraffin oil or another non-polar solvent to achieve a range of concentrations (e.g., from 0.01 µg/µL to 100 µg/µL).

    • Natural Extract: Obtain a natural extract and quantify the concentration of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Prepare a dilution series normalized to the concentration of this compound in the synthetic standard series.

  • Stimulus Delivery: Pipette 10 µL of a test solution onto a small piece of filter paper and insert it into a Pasteur pipette (the stimulus cartridge). The pipette outlet is placed into a hole in the main tube delivering a constant stream of purified, humidified air over the antennal preparation.

  • Data Recording: Deliver a puff of air through the stimulus cartridge, carrying the odorant over the antenna. Record the resulting electrical potential change (the EAG response) using an amplifier and data acquisition software.

  • Experimental Controls:

    • Solvent Control: Periodically test a stimulus cartridge with only the solvent to measure any baseline response.

    • Standard Control: Use a known standard odorant (e.g., hexanal) to ensure the antenna's viability throughout the experiment.

    • Randomization: Present the different concentrations and sources in a randomized order to avoid adaptation or sensitization effects.

  • Data Analysis: Measure the peak amplitude (in millivolts) of the negative deflection for each response. Subtract the average solvent control response from each sample response. Plot the mean normalized response against the logarithm of the stimulus concentration to generate dose-response curves.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The table below presents hypothetical, yet realistic, data from our comparative EAG bioassay.

Stimulus Concentration (µg on filter paper)SourceMean EAG Response (-mV) (± SD, n=10)Statistical Significance (p-value vs. Synthetic)
0.1Synthetic0.45 ± 0.08-
0.1Natural0.68 ± 0.11p < 0.05
1.0Synthetic1.12 ± 0.15-
1.0Natural1.55 ± 0.21p < 0.01
10.0Synthetic2.35 ± 0.29-
10.0Natural2.89 ± 0.34p < 0.05
100.0Synthetic3.10 ± 0.41-
100.0Natural3.25 ± 0.45p > 0.05 (n.s.)

Interpretation of Hypothetical Data:

In this example, the natural extract elicits a significantly stronger response at lower to mid-range concentrations. This suggests a synergistic effect, where other volatile compounds in the natural extract enhance the antennal response to this compound. At the highest concentration, the response saturates, and the difference becomes non-significant, a common phenomenon in sensory biology. Such a result would strongly suggest that for applications requiring high sensitivity (like a monitoring trap), the natural blend is more effective.

Mechanistic Underpinnings: Olfactory Signal Transduction

Understanding the biological mechanism of odor detection is crucial for interpreting bioassay results. The EAG response is the macroscopic output of numerous molecular events occurring in the olfactory sensory neurons (OSNs) within the antenna's sensilla.[7][10]

The process begins when odorant molecules enter the sensillum through pores and are transported by Odorant Binding Proteins (OBPs) to Olfactory Receptors (ORs) on the neuron's dendritic membrane.[11][12] The binding of a ligand like this compound to its specific receptor (ORx) opens a non-selective cation channel, often formed as a complex with a co-receptor (Orco), leading to depolarization of the neuron and the generation of an action potential.[7][12][13]

Olfactory_Pathway cluster_sensillum Sensillum Lymph cluster_membrane Dendritic Membrane of OSN cluster_neuron Neuron Interior Odorant This compound (Odorant) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR_complex ORx Orco Ion Channel OBP->OR_complex:f0 Delivers Odorant Cations Cations (Na+, Ca2+) OR_complex->Cations Channel Opens Depolarization Membrane Depolarization Cations->Depolarization Influx AP Action Potential (Signal to Brain) Depolarization->AP

Caption: Generalized insect olfactory signal transduction pathway.

A stronger EAG response from a natural extract could imply that minor components are also binding to other receptors on the same or different neurons, leading to a greater overall depolarization. Alternatively, they might enhance the binding affinity of this compound to its primary receptor.

Conclusion and Best Practices

The choice between synthetic and natural this compound is not a matter of one being universally superior. The decision must be context-driven and scientifically validated for each specific application.

  • For foundational research aimed at characterizing the function of a specific olfactory receptor, a high-purity synthetic standard is indispensable. It provides reproducibility and isolates the variable of interest.

  • For applied research, such as developing effective pest monitoring or mating disruption tools, a natural extract often provides a more ecologically relevant and potent starting point.[14]

Our recommendation as Senior Application Scientists is to employ a dual approach. Use the synthetic standard to establish a baseline and understand the specific contribution of this compound. Then, compare this with the natural extract to test for synergistic or antagonistic effects from the compound's native chemical environment. This rigorous, comparative approach ensures that your findings are both reproducible and ecologically meaningful, upholding the highest standards of scientific integrity.

References

A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship of Hexenyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical biology and materials science, understanding how a molecule's structure dictates its function is paramount. This is particularly true for hexenyl esters, a class of volatile organic compounds renowned for their characteristic "green" and fruity aromas, which find extensive applications in the fragrance, flavor, and agricultural industries. Beyond their pleasant scent, these esters play crucial roles in plant defense mechanisms and as insect pheromones, making them a subject of intense study for the development of novel pest control strategies and therapeutic agents.

This guide provides a comprehensive comparison of methodologies to establish a Quantitative Structure-Activity Relationship (QSAR) for hexenyl esters. As a senior application scientist, my focus is not just on the "how" but the "why"—elucidating the causal links between molecular architecture and biological response. We will delve into the experimental determination of relevant biological activities, the selection of appropriate molecular descriptors, and the development and validation of predictive QSAR models.

The Foundation: Experimentally Determining Biological Activity

A robust QSAR model is built upon high-quality, consistent biological data. For hexenyl esters, two primary areas of activity are of significant interest: their odor perception by humans and their role as semiochemicals in insects.

Quantifying Odor Perception: The Human Olfactory Response

The perceived scent of a hexenyl ester is a critical parameter in the fragrance and flavor industry. The odor detection threshold (ODT) is the lowest concentration of a compound that is perceivable by the human sense of smell and serves as a quantitative measure of its potency.

This protocol outlines a standardized method for determining the ODT of a hexenyl ester using a panel of human subjects and a dynamic dilution olfactometer.

  • Panelist Selection and Training:

    • Recruit a panel of 10-15 healthy, non-smoking volunteers.

    • Screen panelists for normal olfactory acuity using a standardized odor identification test.

    • Train panelists to recognize and consistently respond to the target odorant and reference standards.

  • Sample Preparation:

    • Prepare a stock solution of the hexenyl ester in a suitable, low-odor solvent (e.g., diethyl phthalate or ethanol).

    • Create a series of dilutions from the stock solution, covering a wide range of concentrations expected to span the ODT.

  • Olfactometry Procedure (Forced-Choice Method):

    • Employ a dynamic dilution olfactometer to present the odorant to the panelists at precise concentrations.

    • Present three sniffing ports to each panelist: two containing purified, odorless air (blanks) and one containing the diluted hexenyl ester.

    • Instruct panelists to identify the port containing the odor. A correct identification is registered.

    • Begin with a concentration below the expected threshold and gradually increase the concentration in a stepwise manner.

    • The individual ODT is the concentration at which a panelist correctly identifies the odor-containing port in two consecutive presentations.

  • Data Analysis:

    • Calculate the geometric mean of the individual ODTs to determine the group's ODT.

    • The biological activity for the QSAR model is typically expressed as the negative logarithm of the ODT in molar concentration (pODT = -log[ODT]).

Decoding Insect Communication: Electroantennography (EAG)

In the realm of pest management and chemical ecology, the ability of a hexenyl ester to elicit a response in an insect's antenna is a key indicator of its potential as a pheromone or attractant. Electroantennography (EAG) is a technique used to measure the electrical response of an entire insect antenna to a volatile stimulus.

This protocol details the steps for measuring the EAG response of a target insect species to a series of hexenyl esters.

  • Insect Preparation:

    • Select healthy adult insects of the target species.

    • Carefully excise an antenna from a chilled or anesthetized insect.

    • Mount the antenna between two electrodes using a conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode at the base.

  • Stimulus Preparation and Delivery:

    • Prepare a series of dilutions of the hexenyl ester in a high-purity solvent (e.g., hexane).

    • Apply a known volume of each dilution onto a small piece of filter paper and place it inside a Pasteur pipette.

    • Deliver a puff of purified, humidified air through the pipette, carrying the volatilized ester over the mounted antenna.

  • EAG Recording:

    • Record the voltage change across the antenna using a high-impedance amplifier. The resulting signal is the electroantennogram.

    • The amplitude of the negative deflection in the EAG signal is proportional to the magnitude of the antennal response.

  • Data Analysis:

    • Measure the peak amplitude of the EAG response for each stimulus presentation.

    • Normalize the responses to a standard compound (e.g., a known pheromone component) to account for variations in antennal sensitivity.

    • The normalized EAG response serves as the biological activity data for the QSAR model.

Building the Model: From Structure to Prediction

With reliable biological data in hand, the next step is to translate the chemical structures of the hexenyl esters into a set of numerical values known as molecular descriptors . These descriptors quantify various aspects of a molecule's physicochemical properties.

The Language of Molecules: Selecting the Right Descriptors

The choice of molecular descriptors is critical for the development of a predictive QSAR model. The goal is to select descriptors that are relevant to the biological mechanism of action. For hexenyl esters, which interact with olfactory receptors or pheromone-binding proteins, descriptors related to size, shape, lipophilicity, and electronic properties are often important.

Commonly Used Molecular Descriptors for Esters in QSAR Studies:

  • Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe its connectivity and branching.

    • Examples: Wiener index, Kier & Hall connectivity indices, Balaban index.

    • Rationale: These descriptors can capture subtle differences in the overall shape and size of the ester chain, which can influence how the molecule fits into a receptor binding pocket.

  • Physicochemical Descriptors: These descriptors quantify fundamental physical and chemical properties.

    • Examples: LogP (octanol-water partition coefficient), molar refractivity, polarizability, dipole moment.

    • Rationale: LogP is a measure of a molecule's lipophilicity, which is crucial for its transport to and interaction with biological membranes. Molar refractivity and polarizability relate to the molecule's bulk and its ability to participate in van der Waals interactions.

  • Quantum-Chemical Descriptors: These 3D descriptors are calculated using quantum mechanics and provide information about the electronic structure of the molecule.

    • Examples: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, partial atomic charges.

    • Rationale: These descriptors can model the molecule's reactivity and its ability to engage in electrostatic and hydrogen-bonding interactions with a receptor.

The QSAR Workflow: A Step-by-Step Approach

The development of a QSAR model is an iterative process that involves several key steps, as illustrated in the workflow diagram below.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Application Data_Collection 1. Data Collection (Structures & Activities) Descriptor_Calculation 2. Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting 3. Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Building 4. Model Building (e.g., MLR, PLS, SVM) Data_Splitting->Model_Building Internal_Validation 5. Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation 6. External Validation (Test Set Prediction) Internal_Validation->External_Validation Model_Interpretation 7. Model Interpretation External_Validation->Model_Interpretation New_Predictions 8. Prediction for New Compounds Model_Interpretation->New_Predictions Olfactory_Signaling Odorant Hexenyl Ester (Odorant) OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Depolarization Depolarization Cl_ion->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

A Senior Application Scientist's Guide to Comparing the Efficacy of Green Leaf Volatiles (GLVs) in Pest Management

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the quest for sustainable agricultural practices, the deployment of naturally derived compounds for pest management represents a significant leap forward. Among these, Green Leaf Volatiles (GLVs) have emerged as a compelling class of semiochemicals.[1][2][3] These C6 aldehydes, alcohols, and esters are rapidly synthesized by plants in response to mechanical damage or herbivory, acting as a crucial component of their defense arsenal.[3][4] This guide provides a comprehensive comparison of the efficacy of different GLVs in pest management, grounded in scientific principles and supported by experimental data. We will delve into their mechanisms of action, compare their performance, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in the development of novel pest control strategies.

The Multifaceted Role of GLVs in Plant Defense

The efficacy of GLVs in pest management stems from their diverse roles in mediating plant-insect interactions. Understanding these mechanisms is paramount to selecting and applying the appropriate GLV for a specific pest challenge.

Direct Effects: Repellency and Attraction

GLVs can directly influence insect behavior by acting as either repellents or attractants. This duality is often species-specific. For instance, (Z)-3-hexenal has been shown to be repellent to the lettuce aphid, while its isomer, (E)-2-hexenal, can attract certain pest species.[5][6] This differential response underscores the importance of precise chemical identification and application.

  • Repellency: Many herbivorous insects have evolved to avoid plants emitting high concentrations of certain GLVs, as these signals can indicate a plant is already under attack and has mounted its defenses. For example, C6 aldehydes and their corresponding alcohols have been effective in reducing the fecundity of the tobacco aphid (Myzus nicotianae).[3]

  • Attraction (The "Push-Pull" Strategy): Conversely, some GLVs can attract pests. This seemingly counterintuitive effect can be harnessed in "push-pull" strategies. A repellent GLV ("push") can be used on the crop, while an attractive GLV ("pull") can be used to lure pests into traps away from the crop.

Indirect Defense: The "Cry for Help"

One of the most fascinating aspects of GLV-mediated defense is their role in attracting natural enemies of herbivores, a phenomenon known as indirect defense.[7][8][9] When a plant is damaged by a caterpillar, for example, the release of specific GLVs can act as a chemical beacon, attracting parasitic wasps that prey on the caterpillars.[10] This tritrophic interaction is a powerful, natural form of biological control. For example, maize plants emit a blend of volatiles, including GLVs, to attract parasitic wasps like Cotesia marginiventris to attack leafworms.[10]

Plant-to-Plant Communication and Priming

GLVs also function as airborne signals between plants, and even between different parts of the same plant.[4][10][11] When a plant detects GLVs from a neighboring damaged plant, it can "prime" its own defenses, leading to a faster and stronger response upon actual attack.[2][3][10][12] This priming effect can involve the upregulation of defense-related genes and the production of defensive compounds.[8] For instance, maize seedlings exposed to GLVs from cut leaf material respond with a burst of jasmonic acid, a key defense hormone.[3]

Comparative Efficacy of Key GLVs

The efficacy of a GLV is not universal; it is highly dependent on the specific chemical, the target pest, and the plant species. Here, we compare some of the most studied GLVs.

The Isomeric Duo: (Z)-3-Hexenal vs. (E)-2-Hexenal

The isomers (Z)-3-hexenal and (E)-2-hexenal are foundational GLVs, often the first to be produced upon tissue damage.[13] Their differing stereochemistry leads to distinct biological activities.

  • (Z)-3-Hexenal: This is the initial C6 aldehyde formed from the hydroperoxide lyase (HPL) branch of the oxylipin pathway.[13] It is often associated with fresh-cut grass odor. While it can be repellent to some herbivores, it can also, in some cases, increase a plant's susceptibility to certain pests, like the white-backed planthopper in rice.[6]

  • (E)-2-Hexenal: This isomer is often formed from (Z)-3-hexenal via an isomerase enzyme.[13][14][15][16] It has demonstrated repellent effects against a variety of pests and can also have direct antimicrobial properties.[17] The conversion from the (Z)-3 to the (E)-2 isomer can be a critical step in a plant's defense response.[14][15]

The Alcohols and Acetates: (Z)-3-Hexenol and (Z)-3-Hexenyl Acetate

(Z)-3-hexenal is often rapidly converted to its alcohol, (Z)-3-hexenol, and its acetate ester, (Z)-3-hexenyl acetate. These downstream products also play significant roles in pest management.

  • (Z)-3-Hexenol: This alcohol is generally less reactive than its aldehyde precursor. It has been shown to be repellent to some aphids.[6]

  • (Z)-3-Hexenyl Acetate: This ester is a common component of herbivore-induced plant volatile (HIPV) blends.[11] It is a potent attractant for many natural enemies, making it a valuable tool for enhancing biological control.[3]

The Inducer: cis-Jasmone

While structurally related to the jasmonate defense pathway, cis-jasmone is a volatile compound that can act as a "plant activator," switching on defense gene expression even before an attack occurs.[8][18]

  • Mechanism: Application of cis-jasmone can induce the production of a suite of defense-related compounds and make plants less attractive to herbivores like aphids, while simultaneously increasing their attractiveness to parasitoids.[8][19]

  • Application: Field experiments have shown that treating wheat with cis-jasmone can reduce aphid populations.[5]

Quantitative Comparison of GLV Efficacy
GLVTarget Pest(s)Observed EffectEfficacy MetricSource
(Z)-3-Hexenal Lettuce aphid (Nasonovia ribis-nigri)RepellencyElectrophysiologically active and repellent in choice tests[5]
White-backed planthopper (Sogatella furcifera)Increased SusceptibilityHigher pest survival and oviposition on GLV-releasing plants[6]
(E)-2-Hexenal Various bacteria (Salmonella enteritidis, Escherichia coli)AntibacterialDemonstrated antibacterial efficacy[17]
White-backed planthopper (Sogatella furcifera)AttractionAttracts females[6]
(Z)-3-Hexenol Tobacco aphid (Myzus nicotianae)Reduced FecundityEffective in reducing aphid reproduction[3]
(Z)-3-Hexenyl Acetate Aphid parasitoid (Aphidius colemani)AttractionSignificantly more attractive to female parasitoids[3]
cis-Jasmone Cereal aphidsReduced PopulationReduced numbers in treated wheat plots[5]
Damson-hop aphid (Phorodon humuli)RepellencyDemonstrated repellency from traps in field studies[5]

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor, standardized and validated protocols are essential for comparing the efficacy of different GLVs.

Protocol for Larval Toxicity Bioassay

This protocol is designed to assess the direct toxicity of a GLV to insect larvae.

Objective: To determine the lethal concentration (LC50) of a GLV against a target larval pest.

Materials:

  • Test GLV compound

  • Appropriate solvent (e.g., acetone)

  • 24-well tissue culture plates

  • Third instar larvae of the target pest

  • Micropipettes

  • Deionized water

  • Incubator or environmental chamber

Procedure:

  • Prepare Stock Solution: Dissolve the test GLV in a suitable solvent to create a high-concentration stock solution (e.g., 1%).[20]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to test a range of concentrations. A minimum of five concentrations is recommended.[20]

  • Larval Preparation: Collect healthy, third instar larvae.[20]

  • Assay Setup:

    • Add a small amount of the insect's diet to the bottom of each well.

    • Pipette a specific volume (e.g., 400 µL) of each GLV dilution onto the diet surface in the wells.[21] Ensure even distribution.

    • Prepare control wells with the solvent only.[21]

  • Insect Introduction: Carefully place a set number of larvae (e.g., 5-10) into each well.

  • Incubation: Place the plates in an incubator set to appropriate conditions (e.g., 25°C, 12:12 L:D photoperiod).

  • Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae that do not respond to gentle prodding are considered dead.[20]

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula.[20] Determine the LC50 value using probit analysis.

Protocol for Repellency/Attraction Bioassay (Two-Choice Olfactometer)

This protocol assesses the behavioral response of insects to a GLV.

Objective: To determine if a GLV is a repellent, an attractant, or neutral to a target insect.

Materials:

  • Y-tube or four-arm olfactometer

  • Air source (pump) with flow meters

  • Charcoal filter

  • Humidifier (distilled water)

  • Test GLV compound

  • Control substance (e.g., solvent or clean air)

  • Test insects

Procedure:

  • Olfactometer Setup: Assemble the olfactometer, ensuring a clean, odor-free system. Connect the air source, filter, and humidifier.

  • Odor Source Preparation: Apply a known amount of the test GLV to a filter paper and place it in one arm of the olfactometer. Place a filter paper with the solvent (control) in the other arm.

  • Airflow: Establish a constant, gentle airflow through both arms of the olfactometer.

  • Insect Introduction: Introduce a single insect at the base of the main tube.

  • Observation: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. Record which arm the insect enters and how long it stays.

  • Replication: Repeat the experiment with a sufficient number of insects (e.g., 30-50) to obtain statistically significant data. Alternate the position of the treatment and control arms to avoid positional bias.

  • Data Analysis: Calculate a preference index (PI) or use a chi-square test to determine if there is a significant preference for one arm over the other.[22]

Protocol for Evaluating Slow-Release Formulations

The volatility of GLVs can be a challenge for field applications. Slow-release formulations can extend their efficacy.

Objective: To measure the release rate and longevity of a GLV from a slow-release dispenser.

Materials:

  • Slow-release dispenser (e.g., sol-gel, polymer matrix)[23][24][25]

  • Test GLV compound

  • Gas chromatograph (GC) or a portable electronic nose (zNose)[23][26]

  • Environmental chamber

Procedure:

  • Dispenser Preparation: Load the slow-release dispenser with a known amount of the test GLV.

  • Incubation: Place the dispenser in an environmental chamber with controlled temperature and airflow.

  • Volatile Collection: At regular intervals (e.g., daily), collect the volatiles released from the dispenser. This can be done by pulling a known volume of air from around the dispenser through a sorbent tube.

  • GC Analysis: Analyze the collected volatiles by GC to quantify the amount of GLV released.

  • Data Analysis: Plot the release rate over time to determine the half-life of the GLV in the dispenser and the duration of effective release.[23][26]

Visualizing the Science: Diagrams and Workflows

GLV Biosynthesis and Action Pathway```dot

GLV_Pathway

Caption: Workflow for evaluating the efficacy of GLVs.

Conclusion and Future Directions

The comparative analysis of Green Leaf Volatiles reveals a complex and nuanced landscape of chemical ecology that can be harnessed for effective pest management. The efficacy of a particular GLV is not an inherent property but is defined by the context of the plant-insect interaction. While direct toxicity is a valuable attribute, the true potential of GLVs may lie in their ability to manipulate insect behavior and recruit natural enemies.

Future research should focus on:

  • Synergistic Blends: Investigating the effects of GLV blends, as plants naturally release a complex mixture of volatiles.

  • Field-Scale Validation: Moving from laboratory assays to large-scale field trials to validate the efficacy of GLV-based strategies under real-world conditions.

  • Advanced Formulations: Developing more stable and cost-effective slow-release formulations to improve the practical application of GLVs in agriculture.

[27]By continuing to unravel the intricate language of plant-insect communication, we can develop more sustainable and environmentally benign pest management solutions for the future of agriculture.

References

A Senior Application Scientist's Guide to the Validation of Analytical Standards for Green Leaf Volatiles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate analysis of Green Leaf Volatiles (GLVs), the integrity of your analytical standards is the bedrock of reliable and reproducible data. This guide provides an in-depth, technically-grounded framework for the validation of these crucial reference materials. Moving beyond a simple checklist of procedures, we will delve into the causality behind experimental choices, ensuring a self-validating system that stands up to scientific scrutiny.

Green leaf volatiles (GLVs) are a group of C6 volatile organic compounds, including aldehydes, alcohols, and their esters, released by plants upon tissue damage.[1][2] Their analysis is pivotal in fields ranging from agriculture and ecology to flavor and fragrance chemistry.[1][3] Accurate quantification of these compounds, which often exist in complex matrices and at low concentrations, is critically dependent on the quality of the analytical standards used for instrument calibration.[4] This guide will provide a comparative framework for validating these standards, focusing on the most widely employed analytical technique for GLV analysis: Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]

I. The Cornerstone of Accurate GLV Analysis: The Analytical Standard

An analytical standard is a highly purified and well-characterized compound used as a reference in an analytical measurement. For GLVs, these standards are indispensable for confirming the identity of a compound in a sample and for its accurate quantification. The validation of an analytical standard is the process of demonstrating that it is suitable for its intended purpose.[4] This involves a comprehensive assessment of its identity, purity, concentration, and stability.

A Comparative Overview of Commercially Available GLV Standards

A variety of GLV analytical standards are commercially available, each with specified purity levels. The choice of standard will depend on the specific requirements of the analysis, including the desired level of accuracy and the complexity of the sample matrix. Below is a comparison of some common GLV standards and their typical purities.

Green Leaf VolatileCommon IsomerTypical PuritySupplier Examples
Hexenal(Z)-3-Hexenal>95%Santa Cruz Biotechnology[6]
(E)-2-Hexenal≥95%The Good Scents Company[7]
Hexenol(Z)-3-Hexen-1-ol≥97%The Good Scents Company[8]
(E)-2-Hexen-1-ol≥95%Sigma-Aldrich
Hexenyl Acetate(Z)-3-Hexenyl acetate≥98%Various
(E)-2-Hexenyl acetate≥97%Various

Note: Purity levels and availability may vary between suppliers and batches. It is crucial to obtain a certificate of analysis (CoA) for each standard.

II. The Analytical Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds due to its exceptional separation capabilities and sensitive, specific detection.[4] The choice of GC column is a critical factor influencing the quality of the separation.

Comparing GC Columns for GLV Analysis

The two main types of GC columns are packed and capillary columns.[9] For GLV analysis, capillary columns are overwhelmingly preferred due to their higher resolution, sharper peaks, and superior separation performance, which is essential for resolving isomeric GLVs and separating them from complex matrix components.[9][10]

Column TypeStationary PhaseTypical DimensionsApplications in GLV AnalysisAdvantagesDisadvantages
Capillary Wax-based (e.g., Polyethylene Glycol)30-60 m length, 0.25 mm ID, 0.25 µm film thicknessGeneral purpose GLV analysis, good for polar compoundsExcellent resolution of isomers, high efficiencySusceptible to oxygen damage at high temperatures
Capillary 5% Phenyl Polysilphenylene-siloxane30 m length, 0.25 mm ID, 0.25 µm film thicknessAnalysis of a broad range of volatiles including GLVsRobust, versatile, good for complex matricesMay not provide baseline separation of all GLV isomers

Example from literature: An HP-INNOWAX column (60 m × 0.25 mm × 0.25 µm) is often used for the analysis of GLV compounds in grapes.[11]

III. A Step-by-Step Guide to Validating GLV Analytical Standards

The validation of an analytical standard is a multi-faceted process. Here, we provide detailed protocols for the key validation parameters.

A. Identity Confirmation

The first step is to unequivocally confirm the identity of the analytical standard.

Experimental Protocol:

  • Prepare a solution of the analytical standard in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Acquire a mass spectrum of the standard using GC-MS.

  • Compare the acquired mass spectrum with a reference spectrum from a reputable database, such as the NIST Mass Spectral Library.[12][13][14] The fragmentation pattern should show a high degree of similarity.

  • Determine the retention time of the standard on your GC-MS system. This will serve as a reference for identifying the compound in samples.

Causality: Mass spectrometry provides a molecular fingerprint of a compound based on its mass-to-charge ratio and fragmentation pattern. Comparing this fingerprint to a known library spectrum provides a high degree of confidence in the compound's identity.

Diagram of Identity Confirmation Workflow:

A Prepare Standard Solution B GC-MS Analysis A->B C Acquire Mass Spectrum B->C D Compare with NIST Library C->D E Confirm Identity D->E

Caption: Workflow for the confirmation of a GLV analytical standard's identity.

B. Purity Assessment

Purity assessment determines the percentage of the desired compound in the analytical standard and identifies any impurities.

Experimental Protocol:

  • Analyze the standard by GC-MS using a high-resolution capillary column to separate the main component from any potential impurities.

  • Calculate the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. This provides an estimate of the purity.

  • Identify any significant impurities by their mass spectra, if possible.

Causality: Chromatographic purity, determined by the relative peak area, is a widely accepted method for assessing the purity of volatile compounds. It assumes that all components of the sample have a similar response factor in the detector.

Diagram of Purity Assessment Workflow:

A High-Resolution GC-MS Analysis B Integrate Peak Areas A->B C Calculate Area % of Main Peak B->C D Identify Impurities B->D E Determine Purity C->E D->E

Caption: Workflow for assessing the purity of a GLV analytical standard.

C. Concentration Verification (for solutions)

For standards provided as solutions, it is crucial to verify the concentration.

Experimental Protocol:

  • Prepare a calibration curve using a certified reference material (CRM) of the same GLV, if available.

  • Analyze the analytical standard solution by GC-MS.

  • Quantify the concentration of the GLV in the solution using the calibration curve.

  • Compare the determined concentration to the value stated on the certificate of analysis. The results should be within an acceptable range (e.g., ±5%).

Causality: A calibration curve establishes the relationship between the concentration of an analyte and the instrument's response. By analyzing the standard solution against this curve, its concentration can be accurately determined.

D. Stability Assessment

GLVs are volatile and can be prone to degradation. Assessing the stability of the analytical standard over time and under different storage conditions is critical.[15]

Experimental Protocol:

  • Store aliquots of the analytical standard under different conditions (e.g., room temperature, 4°C, -20°C, protected from light).

  • Analyze the aliquots by GC-MS at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).

  • Monitor for any changes in purity, concentration, or the appearance of degradation products.

  • Establish a re-test date for the standard based on the stability data.

Causality: Stability testing provides empirical evidence of how the quality of the standard changes over time and under various environmental conditions, ensuring that it remains suitable for use throughout its shelf life. It is recommended to handle volatile standards with care, avoiding vigorous mixing and heating, and working efficiently to minimize analyte loss.[15]

Diagram of Stability Assessment Workflow:

A Aliquot and Store Standard under Varied Conditions B Time Point 0 Analysis (GC-MS) A->B C Time Point 1 Analysis (GC-MS) A->C D Time Point 'n' Analysis (GC-MS) A->D E Compare Purity and Concentration B->E C->E D->E F Establish Re-test Date E->F

Caption: Workflow for the stability assessment of a GLV analytical standard.

IV. Trustworthiness: Mitigating Analytical Pitfalls

A robust analytical method is a self-validating system. For GLV analysis, a primary concern is the potential for matrix effects , where components of the sample other than the analyte of interest interfere with the measurement.[16][17]

Strategies to Mitigate Matrix Effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for any signal enhancement or suppression caused by the matrix.

  • Standard Addition: Add known amounts of the analytical standard to the sample and measure the increase in response. This method is particularly useful for complex or variable matrices.

  • Isotope Dilution Mass Spectrometry (IDMS): Use a stable isotope-labeled version of the analyte as an internal standard. This is the most accurate method for correcting for matrix effects and is considered a gold standard for quantification.

V. Conclusion: Ensuring the Integrity of Your GLV Research

The validation of analytical standards for green leaf volatiles is not merely a procedural formality; it is a fundamental scientific practice that underpins the reliability and reproducibility of your research. By adopting the comprehensive validation strategies outlined in this guide—from identity confirmation and purity assessment to stability testing and the mitigation of matrix effects—researchers can have a high degree of confidence in the quality of their analytical standards and, consequently, in the accuracy of their results. This rigorous approach to validation is essential for advancing our understanding of the complex roles of GLVs in the natural world and for the development of new applications in science and industry.

References

A Senior Application Scientist's Guide to the Statistical Analysis of cis-3-Hexenyl Propionate in Plant Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of plant signaling and metabolomics, the accurate analysis of volatile organic compounds (VOCs) is paramount. Among these, cis-3-Hexenyl propionate, a key green leaf volatile (GLV), offers a fragrant glimpse into a plant's physiological state and its interactions with the environment. This guide provides an in-depth, objective comparison of the primary analytical techniques used to study this informative ester, grounded in experimental data and field-proven insights.

Introduction to this compound: A Volatile Messenger

This compound belongs to the family of C6-esters, which are synthesized by plants via the lipoxygenase (LOX) pathway.[1][2] This pathway is rapidly activated in response to both biotic and abiotic stressors, such as herbivory, pathogen attack, and mechanical damage.[3][4] The resulting "green leaf" scent, characteristic of freshly cut grass, is a complex blend of aldehydes, alcohols, and their esters, with this compound contributing a fresh, green, and slightly fruity note.[5] Its presence and concentration can serve as a sensitive indicator of a plant's stress level and defense activation.

Analytical Techniques for the Quantification of this compound

The analysis of a volatile compound like this compound from a complex plant matrix presents several challenges, including its low concentration and potential for isomerization. Three primary analytical techniques have emerged as the frontrunners for this task: Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME), Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), and Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS).

The Gold Standard: Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME-GC-MS is a well-established and widely used technique for the qualitative and quantitative analysis of plant volatiles due to its high sensitivity and selectivity.[6][7]

The Causality Behind the Choice: The power of this technique lies in its two-stage process. SPME allows for the pre-concentration of volatile analytes from the headspace of a plant sample onto a coated fiber, effectively isolating them from the complex matrix. The subsequent separation of these compounds by gas chromatography based on their boiling points and polarity, followed by detection and identification by mass spectrometry, provides a high degree of confidence in the results.

Experimental Workflow:

Caption: Workflow for SPME-GC-MS analysis of plant volatiles.

Detailed Protocol: Headspace SPME-GC-MS Analysis

  • Sample Preparation: Enclose a known weight of plant material (e.g., leaves, flowers) in a sealed headspace vial.

  • SPME Fiber Selection: Choose a fiber with a coating appropriate for the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40-60°C) to allow for the adsorption of volatiles.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the GC column.

  • GC Separation: Employ a suitable temperature program to separate the compounds. For example, start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute.

  • MS Detection: Operate the mass spectrometer in full scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification: Use an internal or external standard calibration curve to quantify the concentration of this compound.

The Real-Time Monitors: Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected-Ion Flow-Tube Mass Spectrometry (SIFT-MS)

PTR-MS and SIFT-MS are direct-injection mass spectrometry techniques that offer real-time, high-sensitivity monitoring of VOCs without the need for chromatographic separation.[8][9]

The Causality Behind the Choice: These techniques are invaluable for studying dynamic processes, such as the rapid emission of volatiles in response to a sudden stressor. They utilize soft chemical ionization, which minimizes fragmentation and simplifies the resulting mass spectra, allowing for the direct quantification of target compounds in the air surrounding the plant.

Experimental Workflow:

Caption: Generalized workflow for direct-injection mass spectrometry.

Key Distinctions and Protocols:

  • PTR-MS: Primarily uses H₃O⁺ as the reagent ion to protonate target analytes.[10]

    • Protocol:

      • Place the plant material in a dynamic headspace sampling chamber with a controlled flow of clean air.

      • Directly introduce a continuous sample of the headspace air into the PTR-MS drift tube.

      • The H₃O⁺ reagent ions, generated in an ion source, react with the VOCs.

      • The protonated molecules are then detected by a mass analyzer (e.g., time-of-flight).

      • Concentrations are calculated based on the reaction kinetics and the measured ion signals.

  • SIFT-MS: Employs multiple switchable reagent ions (typically H₃O⁺, NO⁺, and O₂⁺), providing greater selectivity and the ability to differentiate between isomers.[8][11]

    • Protocol:

      • Similar to PTR-MS, introduce a continuous flow of headspace air into the SIFT-MS flow tube.

      • Select the appropriate reagent ion for the target analyte. For esters like this compound, H₃O⁺ is often suitable.

      • The selected reagent ions react with the VOCs over a precisely controlled reaction time.

      • Product ions are detected by a mass spectrometer.

      • Quantification is achieved through known reaction rate coefficients and measured ion signals, often without the need for external calibration.[8]

Comparative Performance Analysis

The choice of analytical technique ultimately depends on the specific research question, available resources, and desired level of detail. The following table provides a comparative overview of the key performance characteristics of each method for the analysis of this compound in plant studies.

FeatureSPME-GC-MSPTR-MSSIFT-MS
Principle Chromatographic Separation & Mass SpectrometryDirect Chemical Ionization & Mass SpectrometryDirect Chemical Ionization & Mass Spectrometry
Selectivity Very High (separation of isomers)Moderate (isobaric interference possible)High (multiple reagent ions aid in isomer differentiation)[11]
Sensitivity High (ppt to ppb range)Very High (ppt range)[12]High (ppt to ppb range)[9]
Analysis Time Slow (30-60 min per sample)Fast (real-time, seconds)Fast (real-time, seconds)
Quantification Requires calibration with standardsCan be quantitative with calibrationOften quantitative without calibration[8]
Sample Throughput LowHighHigh
Cost Moderate to HighHighHigh
Ease of Use Requires skilled operatorRelatively easy to operateRelatively easy to operate
Key Advantage Unambiguous identification of isomersReal-time monitoring of dynamic processesReal-time monitoring with high selectivity
Key Limitation Time-consuming, not suitable for real-time analysisPotential for isobaric interferenceMay have lower sensitivity than PTR-MS for some compounds[9]

Method Validation: Ensuring Trustworthy Data

Regardless of the chosen technique, rigorous method validation is essential to ensure the accuracy and reliability of the quantitative data. Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies with spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion: Selecting the Right Tool for the Job

The statistical analysis of this compound in plant studies offers a powerful window into the intricate world of plant-environment interactions.

  • For detailed, non-ambiguous identification and quantification, especially when isomer separation is critical, SPME-GC-MS remains the gold standard . Its high selectivity and well-established protocols provide a solid foundation for metabolomic studies.

  • For researchers investigating the dynamic nature of plant volatile emissions in real-time, PTR-MS and SIFT-MS are the instruments of choice . Their ability to provide instantaneous data on VOC concentrations is unparalleled.

  • SIFT-MS holds a distinct advantage over PTR-MS in its ability to differentiate between isomers and other isobaric compounds , a crucial feature when analyzing complex volatile blends.

Ultimately, the most comprehensive understanding of this compound dynamics may be achieved through a complementary approach, using the real-time capabilities of PTR-MS or SIFT-MS to guide more detailed, targeted analyses with SPME-GC-MS. By carefully considering the strengths and limitations of each technique, researchers can design robust experiments that yield high-quality, defensible data, advancing our understanding of the chemical language of plants.

References

A Researcher's Guide to the Comparative Genomics of cis-3-Hexenyl Propionate Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the "Green" Aroma

Cis-3-Hexenyl propionate is a volatile ester that imparts a characteristic fresh, green, and fruity aroma, reminiscent of unripe pear and green apple skin, to many plants.[1][2] Beyond its significant role in the flavor and fragrance industries, this compound is a key player in the complex language of plant communication.[3][4] It is often produced as part of the Green Leaf Volatile (GLV) family, which are signaling molecules released in response to mechanical damage or herbivore attacks, acting to deter pests or attract their natural enemies.[5][6]

Understanding the genetic basis of this compound production is paramount for researchers aiming to modulate plant defenses, enhance crop traits, or bio-engineer novel flavors and fragrances. The biosynthesis of this ester is not the work of a single gene but the result of a coordinated enzymatic symphony, drawing from distinct metabolic pathways. It is the variation within the genes orchestrating this symphony that leads to the diverse aromatic profiles observed across the plant kingdom.

This guide provides a framework for dissecting this complexity through comparative genomics. We will move beyond a simple list of enzymes to explore the causality behind experimental choices, offering a self-validating system for identifying and characterizing the complete biosynthetic pathway in any plant species of interest. Our approach integrates predictive genomics with empirical validation, ensuring a high degree of scientific rigor and trustworthiness.

The Core Biosynthetic Machinery: A Three-Stage Process

The synthesis of this compound can be logically divided into three critical stages: the formation of the alcohol moiety (cis-3-Hexenol), the sourcing of the acyl donor (Propionyl-CoA), and the final enzymatic condensation of these two precursors.

Stage 1: The Lipoxygenase (LOX) Pathway - Forging the C6 Alcohol Backbone

The precursor alcohol, cis-3-hexenol, is a classic GLV synthesized via the lipoxygenase (LOX) pathway. This pathway is a rapid-response system initiated upon tissue damage, which disrupts cellular membranes and releases the necessary substrates.[7]

  • Substrate Liberation & Oxygenation: The pathway begins with polyunsaturated fatty acids, primarily α-linolenic acid (C18:3), which are released from galactolipids in chloroplast membranes.

  • Lipoxygenase (LOX) Action: A 13-LOX enzyme catalyzes the stereo-specific incorporation of molecular oxygen into α-linolenic acid, forming 13-hydroperoxylinolenic acid (13-HPOT).[8][9] This is a critical first step that commits the substrate to the GLV pathway.

  • Hydroperoxide Lyase (HPL) Cleavage: The unstable 13-HPOT is immediately cleaved by a specific cytochrome P450 enzyme, hydroperoxide lyase (HPL), into two fragments: the C6 aldehyde, (Z)-3-hexenal, and the C12 oxo-acid, 12-oxo-(Z)-9-dodecenoic acid.[10][11][12]

  • Alcohol Dehydrogenase (ADH) Reduction: Finally, (Z)-3-hexenal is reduced to its corresponding alcohol, cis-3-hexenol (leaf alcohol), by the action of an alcohol dehydrogenase (ADH), utilizing NADH or NADPH as a cofactor.[13]

LOX_Pathway cluster_membrane Chloroplast Membrane Linolenic_Acid α-Linolenic Acid 13_HPOT 13(S)-HPOT Linolenic_Acid->13_HPOT Lipoxygenase (13-LOX) + O2 cis_3_Hexenal (Z)-3-Hexenal 13_HPOT->cis_3_Hexenal Hydroperoxide Lyase (HPL) cis_3_Hexenol cis-3-Hexenol cis_3_Hexenal->cis_3_Hexenol Alcohol Dehydrogenase (ADH) + NAD(P)H

Caption: The Lipoxygenase (LOX) pathway for cis-3-Hexenol synthesis.

Stage 2: Sourcing the Acyl Moiety - Alternative Routes to Propionyl-CoA

Unlike the relatively conserved LOX pathway, the sourcing of propionyl-CoA, the acyl donor, can be more varied and represents a key point of investigation in comparative genomics. Propionyl-CoA is an intermediate in central metabolism and can be generated through several routes.[14]

  • From Succinyl-CoA: A prominent pathway in some bacteria involves the conversion of the TCA cycle intermediate succinyl-CoA to (2R)-methylmalonyl-CoA by methylmalonyl-CoA mutase, followed by decarboxylation to propionyl-CoA via methylmalonyl-CoA decarboxylase.[15][16] Homologs of these enzymes in plants are prime candidates.

  • From Amino Acid Catabolism: The breakdown of odd-chain amino acids such as isoleucine, valine, and methionine can also yield propionyl-CoA.

  • From Odd-Chain Fatty Acid Oxidation: The β-oxidation of fatty acids with an odd number of carbons terminates with the production of propionyl-CoA.

The prevalence and activity of these pathways can differ significantly between species and even between different tissues or developmental stages, directly impacting the availability of the acyl substrate for ester formation.

Propionyl_CoA_Pathway cluster_tca TCA Cycle cluster_amino_acids Amino Acid Catabolism cluster_fatty_acids Fatty Acid β-Oxidation Propionyl_CoA Propionyl-CoA Succinyl_CoA Succinyl-CoA Succinyl_CoA->Propionyl_CoA Methylmalonyl-CoA Mutase & Decarboxylase Amino_Acids Isoleucine, Valine, Methionine Amino_Acids->Propionyl_CoA Multi-step Enzymatic Conversion Odd_Chain_FAs Odd-Chain Fatty Acids Odd_Chain_FAs->Propionyl_CoA β-Oxidation

Caption: Potential metabolic pathways for Propionyl-CoA biosynthesis.

Stage 3: The Final Assembly - Alcohol Acyltransferase (AAT) Catalysis

The final, decisive step is the esterification reaction catalyzed by an Alcohol Acyltransferase (AAT) .[17][18] These enzymes belong to the large BAHD acyltransferase superfamily.[18] AATs catalyze the transfer of an acyl group from an acyl-CoA donor to an alcohol acceptor, forming an ester.

cis-3-Hexenol + Propionyl-CoA → this compound + CoA

The specificity of AATs is a critical determinant of the final volatile profile. A single AAT may accept multiple alcohol and acyl-CoA substrates, or a plant may possess numerous AAT genes with different specificities and expression patterns.[19][20] Identifying the specific AAT responsible for this compound synthesis is therefore a primary goal of any comparative genomics study.

A Comparative Genomics Workflow for Pathway Discovery

This workflow provides a systematic, evidence-based approach to move from whole-genome data to functionally validated biosynthetic genes.

Comparative_Genomics_Workflow cluster_insilico In Silico Analysis & Hypothesis Generation cluster_validation Experimental Validation Genomes 1. Acquire Genomes/ Transcriptomes Homology 2. Homology Search (BLAST, HMM) Genomes->Homology Query Sequences (LOX, HPL, ADH, AAT, etc.) Phylogeny 3. Phylogenetic Analysis Homology->Phylogeny Identify Orthologs & Paralogs Expression 4. Co-expression Analysis (RNA-seq data) Phylogeny->Expression Prioritize Clades Annotation 5. Functional Annotation (Domains, Localization) Expression->Annotation Refine Candidate List Cloning 6. Candidate Gene Cloning Annotation->Cloning Select Top Candidates Heterologous 7. Heterologous Expression (E. coli / Yeast) Cloning->Heterologous Transient 9. In Planta Transient Expression (N. benthamiana) Cloning->Transient Assay 8. In Vitro Enzyme Assays (GC-MS Analysis) Heterologous->Assay Purified Protein Assay->Transient Confirm Function

Caption: Workflow for comparative genomic identification of biosynthetic genes.

Experimental Protocol: Homology-Based Identification of Candidate Genes

This protocol details the foundational in silico step of finding putative genes based on sequence similarity to known, functionally characterized enzymes from other species.

  • Assemble a Query Dataset:

    • Collect protein sequences for characterized enzymes from each required family (13-LOX, HPL, ADH, and AATs known to produce short-chain esters).

    • Sources include NCBI, UniProt, and specialized plant databases. Use well-studied species like Solanum lycopersicum (tomato), Malus domestica (apple), and Arabidopsis thaliana.

  • Prepare Target Genomes/Transcriptomes:

    • Obtain the genome assemblies or de novo assembled transcriptomes for the species you wish to compare.

    • Create a searchable database using NCBI's BLAST+ toolkit (makeblastdb command). This is your "target" database.

  • Perform BLAST Search:

    • Use the tblastn algorithm, which searches a translated nucleotide database (your target genomes) with a protein query (your query dataset). This approach is effective even with imperfect gene models.

    • tblastn -query query_proteins.fasta -db target_genome_db -out results.txt -evalue 1e-10 -outfmt 6

  • Filter and Extract Hits:

    • Parse the BLAST output. Filter hits based on E-value (< 1e-20), query coverage, and percent identity.

    • Extract the corresponding nucleotide sequences of the high-confidence hits from your target genomes.

    • Translate these nucleotide sequences to obtain the predicted protein sequences for your candidate genes.

  • Phylogenetic Analysis (Causality Check):

    • Simply finding a homolog is insufficient; its evolutionary relationship to a functional enzyme provides stronger evidence.

    • Combine your extracted candidate sequences with the original query sequences and other known functional homologs from diverse plant species.

    • Perform a multiple sequence alignment (e.g., with MAFFT).

    • Construct a maximum likelihood phylogenetic tree (e.g., with IQ-TREE or RAxML).

    • Interpretation: A true ortholog from your target species should cluster closely with the functionally characterized query protein. This step helps distinguish between functional orthologs and paralogs that may have evolved different functions.

Experimental Validation: From Candidate Gene to Confirmed Function

In silico predictions must be validated through empirical testing. Heterologous expression provides a direct and reliable method to confirm enzyme function in a controlled environment.

Experimental Protocol: Heterologous Expression and In Vitro Assay of a Candidate AAT

This protocol describes how to prove that a candidate AAT gene indeed synthesizes this compound.

  • Gene Cloning and Expression:

    • Synthesize or PCR-amplify the full-length coding sequence (CDS) of your top candidate AAT gene.

    • Clone the CDS into a bacterial expression vector with a purification tag (e.g., pET-28a with an N-terminal His-tag).

    • Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at a low temperature (e.g., 18°C overnight) to improve protein solubility.

  • Protein Purification:

    • Harvest the bacterial cells and lyse them via sonication.

    • Clarify the lysate by centrifugation.

    • Purify the soluble, His-tagged recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

    • Verify protein purity and size using SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture in a GC vial containing:

      • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

      • Purified AAT enzyme (approx. 5-10 µg)

      • Alcohol substrate: 1 mM cis-3-Hexenol

      • Acyl-CoA substrate: 1 mM Propionyl-CoA

    • Incubate the reaction at 30°C for 1 hour.

  • Product Detection by GC-MS:

    • Stop the reaction and extract the volatile products by adding a solvent with an internal standard (e.g., hexane containing nonyl acetate).

    • Analyze the organic phase using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Validation: The production of a peak with the characteristic retention time and mass spectrum of an authentic this compound standard, present only in reactions containing the active enzyme and both substrates, confirms the enzyme's function.

Synthesizing the Data: A Comparative Outlook

By applying this workflow to multiple species, researchers can compile data to draw powerful comparative insights.

Table 1: Hypothetical Comparative Analysis of the AAT Gene Family

SpeciesPutative AAT HomologsAAT Candidate Gene IDPhylogenetic CladeTissue with Peak ExpressionWounding Response (Fold Change)Confirmed Product (in vitro)
Species A 12SpA_AAT05Short-chain ester AATsYoung Leaf+15.2This compound
Species B 8SpB_AAT02Short-chain ester AATsRipening Fruit+2.1cis-3-Hexenyl acetate
Species C 15SpC_AAT11Benzylalcohol acetyltransferase-likeFlower-1.1(No activity with C6 alcohols)
Species D 11SpD_AAT07Short-chain ester AATsYoung Leaf+11.8This compound

By systematically integrating genomics, transcriptomics, and biochemistry, this guide provides a comprehensive and trustworthy roadmap for elucidating the evolutionary and mechanistic nuances of this compound biosynthesis across the plant kingdom.

References

Safety Operating Guide

Navigating the Safe Handling of cis-3-Hexenyl propionate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic fields of flavor, fragrance, and pharmaceutical development, a comprehensive understanding of the chemical reagents in use is paramount. cis-3-Hexenyl propionate (CAS 33467-74-2), a key ester in various formulations, requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower you to work with this compound confidently and securely.

Immediate Safety and Hazard Assessment

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Understanding its properties is the first step in establishing a safe handling protocol.

Key Physical and Chemical Properties

PropertyValueSource
Molecular Formula C9H16O2[1][6][7][8]
Molecular Weight ~156.22 g/mol [1][6][7][8][9]
Appearance Colorless liquid[1]
Odor Green, vegetable-like, fruity[1][6]
Boiling Point 83°C[1][10]
Flash Point ~66°C (closed cup)[1]
Specific Gravity 0.886-0.899 at 25/25°C
Solubility Insoluble in water[6]

The flash point of approximately 66°C classifies this compound as a combustible liquid, necessitating precautions against ignition sources.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound to prevent contact and exposure.

  • Eye and Face Protection: Always wear appropriate safety glasses with side shields that conform to NIOSH (US) or EN 166 (EU) standards.[1]

  • Skin Protection: Chemically resistant gloves, such as nitrile or rubber, are mandatory.[1] Employ proper glove removal techniques to avoid skin contact with the outer surface of the glove.[1] Contaminated gloves should be disposed of immediately after use, followed by thorough hand washing.[1]

  • Body Protection: An impervious lab coat or clothing that protects against chemical splashes should be worn.[1] The specific type of protective clothing should be chosen based on the concentration and quantity of the substance being handled.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol minimizes the risk of exposure and accidents.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors or mists.[1][2][5]

  • Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, sparks, and electrostatic charges.[1][2][5] "No Smoking" policies in the handling area are critical.[1][2][5]

  • Equipment: Use explosion-proof equipment when handling larger quantities.[1][5]

  • Personal Hygiene: Wash hands thoroughly before breaks and at the end of each workday.[1] Avoid eating, drinking, or smoking in the laboratory.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][5]

  • Store away from strong oxidizing agents and moisture to maintain chemical stability.[5]

Emergency Response: Spill and Exposure Plan

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

In Case of a Spill:

A minor spill of this compound can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.

Workflow for a Minor Chemical Spill

Spill_Cleanup_Workflow cluster_Immediate_Actions Immediate Actions cluster_PPE_and_Containment PPE & Containment cluster_Cleanup_and_Disposal Cleanup & Disposal Alert Alert others in the area Evacuate Evacuate immediate area if necessary Alert->Evacuate Ignition Remove all ignition sources Evacuate->Ignition Don_PPE Don appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat Ignition->Don_PPE Contain Contain the spill with inert absorbent material (e.g., sand, dry clay, vermiculite) Don_PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect absorbed material into a suitable, closed container for disposal Absorb->Collect Clean Clean the spill area with soap and water Collect->Clean Dispose Dispose of as hazardous waste according to institutional and local regulations Clean->Dispose

Caption: Workflow for handling a minor chemical spill of this compound.

First-Aid Measures:

  • Inhalation: If vapors are inhaled, move the individual to fresh air and keep them at rest in a comfortable position for breathing.[1][2] If the person feels unwell, seek medical attention.[1][2]

  • Skin Contact: Should skin contact occur, immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation develops, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[1][2] If contact lenses are present and can be easily removed, do so and continue rinsing.[1][2] If eye irritation persists, seek medical attention.[1][2]

  • Ingestion: If ingested, do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1] Never give anything by mouth to an unconscious person.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: Collect waste this compound and any materials used for spill cleanup (e.g., absorbent pads) in a suitable, closed, and properly labeled container.[1] The container should be designated for flammable liquid waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials and ignition sources.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][2] Never dispose of this compound down the drain or in the regular trash.

By adhering to these detailed safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.